molecular formula C7H16N2 B1293547 Isopropylpiperazine CAS No. 4318-42-7

Isopropylpiperazine

Cat. No.: B1293547
CAS No.: 4318-42-7
M. Wt: 128.22 g/mol
InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N
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Description

1-Isopropylpiperazine (CAS 4318-42-7) is a liquid organic compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is characterized by a density of approximately 0.90 g/cm³ and a boiling point around 171-178 °C . As a derivative of piperazine, this compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . It is particularly valuable for the preparation of more complex molecules, including various pharmacologically active compounds . Researchers utilize this chemical in the development and exploration of new chemical entities. This product is classified as a flammable liquid and is toxic in contact with skin, causing skin and serious eye irritation . It requires careful handling and must be stored in a cool, dark place under an inert atmosphere . This chemical is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperazine
Source PubChem
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InChI

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWMTXTYKVFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40195762
Record name Piperazine, 1-isopropyl-
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Molecular Weight

128.22 g/mol
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CAS No.

4318-42-7
Record name Isopropylpiperazine
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Record name Piperazine, 1-isopropyl-
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Record name Piperazine, 1-isopropyl-
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Record name 1-isopropylpiperazine
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Foundational & Exploratory

Synthesis of Isopropylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for isopropylpiperazine, a valuable building block in the development of various bioactive molecules and pharmaceuticals.[1] The document details the core chemical reaction, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: Reductive Amination of Diethanolamine (B148213)

A well-documented method for the preparation of mono-N-isopropylpiperazine involves the condensation of diethanolamine with isopropylamine (B41738) at elevated temperatures in the presence of a suitable catalyst.[2] This reaction is a form of reductive amination, where the amine reacts with the hydroxyl groups of diethanolamine, leading to cyclization and the formation of the piperazine (B1678402) ring.

The overall reaction can be represented as follows:

SynthesisPathway Diethanolamine Diethanolamine This compound N-Isopropylpiperazine Diethanolamine->this compound Isopropylamine Isopropylamine Isopropylamine->this compound Catalyst Alumina-Nickel Catalyst (or Raney Nickel) Catalyst->this compound Heat 200-400 °C Heat->this compound

Caption: Reductive amination of diethanolamine with isopropylamine.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of mono-N-isopropylpiperazine as described in the literature.[2]

ParameterValue
Reactants
Diethanolamine140 parts by weight
Isopropylamine190 parts by weight
Catalyst
Alumina-Nickel25 parts by weight
Reaction Conditions
Temperature250 °C
Duration3 hours
Product
Mono-N-isopropylpiperazine24.0 parts by weight
Boiling Point156-163 °C

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of mono-N-isopropylpiperazine, adapted from established methods.[2]

Materials:

  • Diethanolamine

  • Isopropylamine

  • Alumina-Nickel catalyst (or Raney Nickel)

  • Solid Potassium Hydroxide

  • Autoclave

  • Distillation apparatus

Procedure:

  • A suspension of 25 parts of an alumina-nickel catalyst in 140 parts of diethanolamine and 190 parts of isopropylamine is prepared.

  • The mixture is heated for 3 hours in an autoclave at 250 °C.

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is then distilled. The fraction that distills between 100-190 °C is collected.

  • This collected fraction is dried over solid potassium hydroxide.

  • The dried fraction is redistilled to yield mono-N-isopropylpiperazine, which has a boiling point between 156-163 °C.

ExperimentalWorkflow start Start prepare_suspension Prepare suspension of Diethanolamine, Isopropylamine, and Catalyst start->prepare_suspension heat_autoclave Heat in autoclave (250 °C, 3 hours) prepare_suspension->heat_autoclave cool_filter Cool and filter to remove catalyst heat_autoclave->cool_filter distill_filtrate Distill filtrate (collect 100-190 °C fraction) cool_filter->distill_filtrate dry_fraction Dry collected fraction with solid KOH distill_filtrate->dry_fraction redistill Redistill to obtain pure N-Isopropylpiperazine dry_fraction->redistill end End redistill->end

Caption: Experimental workflow for this compound synthesis.

Alternative Synthesis Pathways

While the reductive amination of diethanolamine is a primary method, other synthetic routes to N-alkylated piperazines exist and may be suitable depending on the available starting materials and desired scale.

  • Direct Alkylation of Piperazine: This approach involves the reaction of piperazine with an isopropyl halide. However, controlling the mono- to di-alkylation ratio can be challenging, often resulting in a mixture of products. The use of a large excess of piperazine can favor mono-alkylation.

  • Reductive Amination of Piperazine: Piperazine can be reacted with acetone (B3395972) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield N-isopropylpiperazine. This method is common in medicinal chemistry for the synthesis of N-alkylated amines.

  • Synthesis using Protecting Groups: To avoid di-alkylation, one of the nitrogen atoms of the piperazine ring can be protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen can then be alkylated, followed by the removal of the protecting group to yield the mono-alkylated product.

References

An In-depth Technical Guide to the Chemical Properties of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine (B163126), a substituted derivative of piperazine (B1678402), is a key building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active compounds, highlighting its importance in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of 1-isopropylpiperazine, offering valuable data and methodologies for professionals engaged in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-isopropylpiperazine is fundamental to its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

General and Physical Properties

1-Isopropylpiperazine is a clear, pale yellow liquid at room temperature.[1][2] It is characterized by the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol .[1][3] Key physical constants are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-Isopropylpiperazine

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[1][3]
Molecular Weight 128.22 g/mol [1][3]
Appearance Clear pale yellow liquid[1][2]
Boiling Point 180-181 °C (lit.)[1][3]
Density 0.896 g/cm³[1]
Refractive Index (n20/D) 1.4710 (lit.)[1][3]
Flash Point 54.4 °C (129.9 °F) - closed cup[4]
Water Solubility Slightly soluble[1]
Acidity and Lipophilicity

The basicity and lipophilicity of 1-isopropylpiperazine are critical parameters in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa: The predicted pKa of 1-isopropylpiperazine is 9.23.[5] This value indicates that it is a moderately strong base, with the piperazine nitrogens being readily protonated at physiological pH.

  • LogP: The calculated octanol-water partition coefficient (XlogP) is 0.4.[3] This suggests that 1-isopropylpiperazine has a relatively balanced hydrophilic-lipophilic character.

Table 2: Acidity and Lipophilicity of 1-Isopropylpiperazine

PropertyValueType
pKa 9.23Predicted
LogP 0.4Calculated (XlogP)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-isopropylpiperazine. Key spectroscopic data are referenced below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for 1-isopropylpiperazine is available.[3]

  • Infrared (IR) Spectroscopy: FTIR spectra have been recorded for the neat substance.[3]

  • Mass Spectrometry (MS): GC-MS data for 1-isopropylpiperazine has been documented.[3]

  • Raman Spectroscopy: FT-Raman spectra are also available for this compound.[3]

Synthesis and Reactivity

1-Isopropylpiperazine is typically synthesized via the monosubstitution of piperazine. A general and efficient method involves the reaction of piperazine with an appropriate isopropylating agent.

General Synthesis Workflow

A common synthetic route to monosubstituted piperazines involves the in-situ formation of a piperazine-1-ium cation, which then reacts with the desired electrophile. This approach minimizes the formation of the disubstituted by-product.

G Piperazine Piperazine Intermediate Piperazine-1-ium cation (in situ) Piperazine->Intermediate Piperazine_dihydrochloride Piperazine dihydrochloride Piperazine_dihydrochloride->Intermediate Solvent Methanol Solvent->Intermediate Reagent Isopropyl Halide (e.g., 2-bromopropane) Product 1-Isopropylpiperazine Reagent->Product Intermediate->Product

A generalized synthetic workflow for 1-isopropylpiperazine.

Biological and Pharmacological Relevance

1-Isopropylpiperazine serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] While specific signaling pathways for 1-isopropylpiperazine itself are not extensively documented, its structural presence in various psychoactive drugs suggests its contribution to their overall pharmacological profile.

Some piperazine derivatives have been investigated for their potential as antimicrobial and antifungal agents.[6] Furthermore, certain piperazine-containing antipsychotics have been shown to promote neurite growth on inhibitory substrates, a finding with implications for neuronal regeneration research.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample 1-Isopropylpiperazine (known concentration) Solution Aqueous Solution Sample->Solution Solvent Deionized Water / Buffer (known ionic strength) Solvent->Solution pH_Meter pH Meter Solution->pH_Meter pH Monitoring Titrant Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH) Titrant->Solution Gradual Addition Titration_Curve Plot pH vs. Titrant Volume pH_Meter->Titration_Curve Half_Equivalence Identify Half-Equivalence Point Titration_Curve->Half_Equivalence pKa_Value pKa = pH at Half-Equivalence Half_Equivalence->pKa_Value

Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: A precisely weighed amount of 1-isopropylpiperazine is dissolved in deionized water or a suitable buffer to a known concentration. The ionic strength of the solution is kept constant, typically using a salt solution like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The titrant is added in small, accurate increments.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the piperazine nitrogens are protonated.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).

Methodology:

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of 1-isopropylpiperazine is dissolved in one of the pre-saturated phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for the partitioning of the solute between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is achieved. Centrifugation can be used to facilitate this process.

  • Concentration Analysis: The concentration of 1-isopropylpiperazine in each phase is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Safety and Handling

1-Isopropylpiperazine is a flammable liquid and vapor.[7] It is toxic in contact with skin, causes skin irritation, and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.[8]

Conclusion

1-Isopropylpiperazine is a valuable synthetic intermediate with well-defined physicochemical properties. This guide provides a summary of its key chemical characteristics, methodologies for their determination, and an overview of its relevance in the pharmaceutical sciences. The data and protocols presented herein are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

References

An In-depth Technical Guide to Isopropylpiperazine (CAS 4318-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropylpiperazine (CAS 4318-42-7), a substituted piperazine (B1678402) derivative. The document covers its chemical and physical properties, spectral information, synthesis protocols, and known biological activities, with a focus on presenting data in a structured and accessible format for scientific and research applications.

Chemical and Physical Properties

1-Isopropylpiperazine, also known as 1-(propan-2-yl)piperazine, is a heterocyclic amine with a distinct molecular structure that lends itself to various chemical modifications.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-Isopropylpiperazine

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[2][3]
Molecular Weight 128.22 g/mol [2][3]
IUPAC Name 1-propan-2-ylpiperazine[2]
Synonyms N-Isopropylpiperazine, Isopropylpiperazine[4][5]
Appearance Colorless to light orange/yellow clear liquid[4][5]
Boiling Point 180-181 °C (lit.)[3][6][7]
Density 0.896 g/mL[3][7]
Flash Point 54.4 °C (closed cup)
Refractive Index (n20/D) 1.4710 (lit.)[3][7]
Water Solubility Slightly soluble[6]
LogP (calculated) 0.4[4]
Topological Polar Surface Area 15.3 Ų[2]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of 1-Isopropylpiperazine. Available spectral information is summarized in Table 2.

Table 2: Spectral Data for 1-Isopropylpiperazine

TechniqueData Availability and Key FeaturesSource(s)
¹³C NMR Spectra available, providing information on the carbon skeleton.[2]
GC-MS GC-MS data is available, showing the fragmentation pattern of the molecule.[2]
FT-IR Spectra available, showing characteristic peaks for N-H, C-H, and C-N bonds.[2]
Raman Spectroscopy Raman spectra are available for further structural analysis.[2]

Synthesis of 1-Isopropylpiperazine

Several synthetic routes for the preparation of monosubstituted piperazines, including 1-Isopropylpiperazine, have been reported. A general and simplified one-pot synthesis method is particularly noteworthy for its efficiency.[8]

Experimental Protocol: One-Pot Synthesis of 1-Isopropylpiperazine

This protocol is adapted from a general method for the synthesis of monosubstituted piperazines.[8]

Materials:

  • Piperazine

  • Isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane)

  • A suitable solvent (e.g., methanol)

  • A supported metal ion catalyst (e.g., on a polymeric resin)

  • Acid (e.g., HCl) to form piperazine monohydrochloride in situ

Procedure:

  • In a reaction vessel, dissolve piperazine in the chosen solvent.

  • Add a stoichiometric amount of acid to protonate one of the nitrogen atoms of the piperazine ring, forming the piperazine-1-ium cation in situ. This "protection" step is crucial to prevent the formation of disubstituted products.

  • Add the supported metal ion catalyst to the reaction mixture.

  • Slowly add the isopropyl halide to the mixture.

  • The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the halide and the desired reaction rate. Microwave-assisted synthesis can also be employed to accelerate the reaction.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the heterogeneous catalyst can be easily removed by filtration.

  • The solvent is then evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield pure 1-Isopropylpiperazine.

Diagram 1: General Workflow for the Synthesis of 1-Isopropylpiperazine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Piperazine Piperazine Reaction_Vessel Reaction (Room Temp/Reflux/Microwave) Piperazine->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Acid Acid Acid->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Isopropyl_Halide Isopropyl_Halide Isopropyl_Halide->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Evaporation Filtration->Evaporation Purification Recrystallization/ Chromatography Evaporation->Purification Final_Product 1-Isopropylpiperazine Purification->Final_Product

Caption: A generalized workflow for the one-pot synthesis of 1-Isopropylpiperazine.

Biological Activities and Potential Applications

Piperazine and its derivatives are known to exhibit a wide range of biological activities.[9][10] While specific research on 1-Isopropylpiperazine is limited, the broader class of piperazine-containing compounds has shown significant therapeutic potential.

Antimicrobial and Antifungal Activity: Piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties.[11][12][13] These compounds have shown efficacy against various strains of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Psychoactive Properties and Pharmaceutical Intermediate: 1-Isopropylpiperazine is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those with psychoactive properties.[1][5] The piperazine scaffold is a common feature in many drugs targeting the central nervous system.

Anti-inflammatory Activity: Some piperazine derivatives have demonstrated anti-inflammatory effects. The mechanism of action for some of these compounds may involve the inhibition of kinases and amines involved in inflammatory pathways.

General Mechanism of Action for Piperazine (Anthelmintic): The parent compound, piperazine, is known for its anthelmintic properties, where it causes paralysis of parasitic worms by acting as a GABA receptor agonist.[14] It is important to note that this specific mechanism may not be directly applicable to all piperazine derivatives, including 1-Isopropylpiperazine, without further investigation.

Diagram 2: Potential Applications of 1-Isopropylpiperazine

G cluster_0 Core Compound cluster_1 Potential Applications cluster_2 Specific Research Areas This compound 1-Isopropylpiperazine (CAS 4318-42-7) Pharma_Intermediate Pharmaceutical Intermediate This compound->Pharma_Intermediate Antimicrobial_Research Antimicrobial Research This compound->Antimicrobial_Research Agrochemicals Agrochemicals This compound->Agrochemicals Polymer_Chemistry Polymer Chemistry This compound->Polymer_Chemistry Psychoactive_Drugs Psychoactive Drug Development Pharma_Intermediate->Psychoactive_Drugs Anti_inflammatory Anti-inflammatory Agents Pharma_Intermediate->Anti_inflammatory Antifungal_Agents Antifungal Agents Antimicrobial_Research->Antifungal_Agents

Caption: Logical relationships of 1-Isopropylpiperazine's potential applications.

Safety and Handling

1-Isopropylpiperazine is classified as a flammable liquid and is toxic in contact with skin.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a well-ventilated place, away from sources of ignition, and the container should be kept tightly closed.

Conclusion

1-Isopropylpiperazine is a versatile chemical building block with a range of established and potential applications, particularly in the pharmaceutical and chemical industries. This guide has summarized the currently available technical data to support further research and development involving this compound. While the broad biological activities of piperazine derivatives are well-documented, further specific studies on 1-Isopropylpiperazine are needed to fully elucidate its pharmacological profile and potential therapeutic uses.

References

An In-depth Technical Guide to the Molecular Structure of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 1-Isopropylpiperazine (B163126). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Identity

1-Isopropylpiperazine, with the IUPAC name 1-(propan-2-yl)piperazine, is an organic compound featuring a central piperazine (B1678402) ring substituted with an isopropyl group on one of the nitrogen atoms.[1] The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] This substitution pattern renders the molecule asymmetric, with one secondary amine and one tertiary amine functional group.

Molecular Identifiers

Identifier Value
IUPAC Name 1-propan-2-ylpiperazine[1]
CAS Number 4318-42-7[2]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Canonical SMILES CC(C)N1CCNCC1[1]
InChI InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3[1]

| InChIKey | WHKWMTXTYKVFLK-UHFFFAOYSA-N[1] |

Figure 1: 2D Molecular Structure of 1-Isopropylpiperazine.

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to pale yellow liquid. It is slightly soluble in water and soluble in various organic solvents. A summary of its key physical and chemical properties is presented below.

Physicochemical Data for 1-Isopropylpiperazine

Property Value
Appearance Colorless to pale yellow liquid[3]
Boiling Point 180-181 °C (lit.)[2]
Density 0.896 g/mL[2]
Refractive Index (n20/D) 1.4710 (lit.)[2]
Flash Point 54.4 °C (129.9 °F) - closed cup[2]

| Water Solubility | Slightly soluble[3] |

Synthesis Protocols

The synthesis of monosubstituted piperazines like 1-isopropylpiperazine can be achieved through several methods. A common approach involves the direct alkylation of piperazine. To prevent disubstitution, the reaction often employs a large excess of piperazine or utilizes a protecting group strategy.[4][5] Another effective method is the reaction of an in-situ formed piperazine-1-ium cation with an appropriate alkylating agent.[4]

General Experimental Protocol for Synthesis

A generalized procedure for the synthesis of monosubstituted piperazines is as follows:

  • Formation of Piperazine Monosalt (In-situ Protection): Anhydrous piperazine is dissolved in a suitable solvent like methanol (B129727). An equimolar amount of an acid (e.g., hydrochloric acid or acetic acid) is added to form the piperazine monosalt in situ.[4] This protonates one nitrogen atom, reducing its nucleophilicity and favoring monosubstitution on the other nitrogen.

  • Alkylation: The appropriate alkylating agent (e.g., 2-bromopropane (B125204) for isopropylpiperazine) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic using a suitable base (e.g., NaOH).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or column chromatography to yield pure 1-isopropylpiperazine.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Piperazine & Alkylating Agent dissolve Dissolve Piperazine in Solvent (e.g., Methanol) start->dissolve protect In-situ Protection (add equimolar acid) dissolve->protect add_reagent Add Alkylating Agent (e.g., 2-Bromopropane) protect->add_reagent reflux Heat under Reflux (Monitor by TLC/GC-MS) add_reagent->reflux cool Cool Reaction Mixture reflux->cool evaporate Evaporate Solvent cool->evaporate basify Dissolve in H₂O & Basify evaporate->basify extract Extract with Organic Solvent basify->extract dry Dry & Evaporate Extract extract->dry purify Purify Product (Distillation/Chromatography) dry->purify end End: Pure 1-Isopropylpiperazine purify->end

Figure 2: General workflow for the synthesis of 1-Isopropylpiperazine.

Spectroscopic Characterization

The molecular structure of 1-isopropylpiperazine can be confirmed using various spectroscopic techniques. Below are the expected characteristics from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of conformational isomers (chair and boat forms of the piperazine ring) and the potential for restricted rotation, the NMR spectra of substituted piperazines can be complex.[3][7][8] Temperature-dependent NMR studies are often employed to understand these dynamic processes.[7]

Expected ¹H and ¹³C NMR Chemical Shifts

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Isopropyl -CH₃ ~1.0-1.2 (doublet) ~18-20 The two methyl groups are chemically equivalent.
Isopropyl -CH ~2.6-2.8 (septet) ~55-60
Piperazine -CH₂- (adjacent to N-isopropyl) ~2.5-2.7 (multiplet) ~50-55 Signals may be broad or split due to conformational dynamics.[7]
Piperazine -CH₂- (adjacent to -NH) ~2.8-3.0 (multiplet) ~45-50 Signals may be broad or split due to conformational dynamics.[7]

| Piperazine -NH | ~1.5-2.5 (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

General Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: A sample of 1-isopropylpiperazine (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[9]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9] Standard pulse sequences are used.

  • Variable Temperature (VT) NMR (Optional): To study conformational dynamics, spectra can be recorded at various temperatures, both above and below room temperature, to observe the coalescence of or sharpening of signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 1-isopropylpiperazine will exhibit characteristic absorption bands for its secondary and tertiary amine functional groups, as well as the alkyl C-H bonds.

Expected Characteristic IR Absorption Bands

Vibration Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch 3350 - 3310 Weak to Medium Characteristic of a secondary amine.[11] Tertiary amines do not have this band.[12]
C-H Stretch (sp³) 2970 - 2850 Strong From the isopropyl and piperazine methylene (B1212753) groups.
N-H Bend 1650 - 1580 Medium This region can sometimes be complex.
C-N Stretch 1250 - 1020 Medium to Weak For both the secondary and tertiary aliphatic amine C-N bonds.[11]

| N-H Wag | 910 - 665 | Strong, Broad | Characteristic of primary and secondary amines.[11] |

General Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: For a liquid sample like 1-isopropylpiperazine, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded.

  • Analysis: The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum. The characteristic peaks are then identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1-isopropylpiperazine is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the isopropyl group and the fragmentation of the piperazine ring.

Expected m/z Values for Major Fragments in EI-MS

m/z Proposed Fragment Notes
128 [C₇H₁₆N₂]⁺ Molecular ion (M⁺).
113 [M - CH₃]⁺ Loss of a methyl group from the isopropyl moiety.
85 [M - C₃H₇]⁺ Loss of the isopropyl group (alpha-cleavage), a common fragmentation for amines.
70 [C₄H₈N]⁺ Fragmentation of the piperazine ring.

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |

General Experimental Protocol for Mass Spectrometry

  • Sample Introduction: A dilute solution of 1-isopropylpiperazine in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.[13]

  • Ionization: The sample is vaporized and then ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[13][14]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[14]

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Start: Purified 1-Isopropylpiperazine Sample prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS start->prep_nmr prep_ir Prepare Neat Sample (Thin film on salt plates) start->prep_ir prep_ms Prepare Dilute Solution (e.g., in Methanol) start->prep_ms acq_nmr Acquire ¹H and ¹³C Spectra prep_nmr->acq_nmr res_nmr ¹H & ¹³C Chemical Shifts & Coupling Constants acq_nmr->res_nmr end Structural Confirmation res_nmr->end acq_ir Acquire FTIR Spectrum prep_ir->acq_ir res_ir Characteristic Absorption Bands (N-H, C-H, C-N stretches) acq_ir->res_ir res_ir->end acq_ms Analyze by GC-MS (EI) or LC-MS (ESI) prep_ms->acq_ms res_ms Molecular Ion & Fragmentation Pattern (m/z values) acq_ms->res_ms res_ms->end

Figure 3: General workflow for the spectroscopic analysis of 1-Isopropylpiperazine.

Biological Activity Context

While specific signaling pathways for 1-isopropylpiperazine are not extensively documented in the available literature, the piperazine scaffold is a well-known privileged structure in medicinal chemistry.[5][15] Piperazine derivatives have been investigated for a wide range of biological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticonvulsant properties.[15][16] Many centrally acting drugs containing a piperazine moiety exert their effects by interacting with neurotransmitter systems, particularly the serotonergic system.[17] Therefore, 1-isopropylpiperazine could serve as a valuable building block for the synthesis of novel therapeutic agents, and its biological activity would typically be assessed through a systematic screening process.

Biological_Screening cluster_screening In Vitro Screening cluster_optimization Lead Optimization compound New Chemical Entity (e.g., 1-Isopropylpiperazine derivative) receptor Receptor Binding Assays (e.g., Serotonin Receptors) compound->receptor enzyme Enzyme Inhibition Assays compound->enzyme cell Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) compound->cell hit Identification of 'Hits' (Active Compounds) receptor->hit enzyme->hit cell->hit sar Structure-Activity Relationship (SAR) Studies hit->sar adme ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->adme preclinical Preclinical Candidate adme->preclinical

Figure 4: Conceptual workflow for biological screening of a piperazine derivative.

References

An In-depth Technical Guide to 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine (B163126), a derivative of the versatile piperazine (B1678402) heterocycle, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural simplicity, combined with the modifiable secondary amine, makes it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of 1-isopropylpiperazine, including its chemical identity, synthetic methodologies, and known biological activities, with a focus on data relevant to drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for isopropylpiperazine is 1-propan-2-ylpiperazine .[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-propan-2-ylpiperazine[1]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
CAS Number 4318-42-7[2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 180-181 °C[3]
Density 0.896 g/mL[3][5]
Refractive Index (n20/D) 1.4710[3]
Flash Point 54 °C (129.9 °F)[3][5]
SMILES CC(C)N1CCNCC1[3][5]
InChI 1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3[3][5]
InChIKey WHKWMTXTYKVFLK-UHFFFAOYSA-N[3][5]

Synthesis of 1-Isopropylpiperazine

The synthesis of 1-isopropylpiperazine is primarily achieved through two main strategies: N-alkylation of piperazine and reductive amination. Both methods offer distinct advantages and can be adapted for various scales of production.

N-Alkylation of Piperazine

This classical approach involves the direct reaction of piperazine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is typically used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Addition of Alkylating Agent: To the stirred solution, add 2-bromopropane (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any precipitated piperazine hydrobromide. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent.

Piperazine Piperazine Reaction Reflux Piperazine->Reaction IsopropylBromide 2-Bromopropane IsopropylBromide->Reaction Solvent_Base Solvent (e.g., Acetonitrile) Excess Piperazine (as base) Solvent_Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product 1-Isopropylpiperazine Purification->Product

N-Alkylation Synthesis Workflow
Reductive Amination

Reductive amination offers an alternative route to 1-isopropylpiperazine, involving the reaction of piperazine with acetone (B3395972) in the presence of a reducing agent. This method can provide high yields and good purity.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent, such as methanol or dichloromethane.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Piperazine Piperazine Imine_Formation Imine/Enamine Formation Piperazine->Imine_Formation Acetone Acetone Acetone->Imine_Formation Solvent Solvent (e.g., Methanol) Solvent->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction Workup Quenching & Extraction Reduction->Workup Purification Distillation Workup->Purification Product 1-Isopropylpiperazine Purification->Product

Reductive Amination Synthesis Workflow

Biological Activity

While specific quantitative data for the biological activity of 1-isopropylpiperazine is not extensively reported in publicly available literature, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects. The potential activities of 1-isopropylpiperazine can be inferred from studies on related compounds.

Antimicrobial and Antifungal Activity

A study on alkylated piperazines and piperazine-azole hybrids reported that many of these molecules exhibited broad-spectrum antifungal activity, with some showing excellent MIC values against non-albicans Candida and Aspergillus strains.[6][7] This suggests that simple alkyl substitution on the piperazine ring can contribute to antifungal properties.

Central Nervous System (CNS) Activity

The piperazine ring is a well-established pharmacophore in many centrally acting drugs. Derivatives of piperazine are known to interact with various neurotransmitter receptors, including sigma (σ), dopamine, and serotonin (B10506) receptors.

While direct binding data for 1-isopropylpiperazine at sigma receptors is not available, a closely related compound, 1-(1-isobutyl)-4-(2-anisoyl)piperazine (IPAG), has been identified as a high-affinity ligand for the sigma-1 receptor.[13] Studies on various piperidine (B6355638) and piperazine-based compounds have revealed nanomolar affinities for the sigma-1 receptor.[14] Given the structural similarities, it is conceivable that 1-isopropylpiperazine may also interact with sigma receptors.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR G-Protein Coupled Receptor (e.g., Sigma-1, Dopamine, Serotonin) Signaling_Cascade Downstream Signaling Cascade GPCR->Signaling_Cascade Modulation This compound 1-Isopropylpiperazine This compound->GPCR Binding

Conceptual Interaction with a GPCR

Some piperidine and piperazine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][15] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. While there is no direct evidence of 1-isopropylpiperazine's effect on MAO, its structural features warrant investigation into this potential activity. For instance, piperine, a piperidine alkaloid, has been shown to inhibit both MAO-A and MAO-B.[13]

Conclusion

1-Isopropylpiperazine is a readily accessible synthetic building block with potential for diverse applications in drug discovery. While its own pharmacological profile is not yet extensively characterized, the known activities of related piperazine derivatives, particularly in the areas of antimicrobial and central nervous system research, suggest that it is a valuable lead structure for further investigation. The synthetic protocols provided herein offer a solid foundation for the preparation of 1-isopropylpiperazine and its derivatives for biological screening and development. Future research should focus on obtaining specific quantitative data on its receptor binding affinities and antimicrobial spectrum to fully elucidate its therapeutic potential.

References

physical properties of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Isopropylpiperazine

This technical guide provides a comprehensive overview of the core (CAS: 4318-42-7). It is intended for researchers, scientists, and professionals in drug development who require detailed information for their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of these scientific workflows.

Core Physical and Chemical Properties

This compound is an organic compound featuring a piperazine (B1678402) ring with an isopropyl group attached to one of the nitrogen atoms.[1] It typically presents as a colorless to pale yellow liquid.[1][2][3] This compound serves as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.[1][3]

Data Presentation

The following table summarizes the key physical properties of 1-Isopropylpiperazine.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[2][4]
Molecular Weight 128.22 g/mol [2][4]
Appearance Colorless to pale yellow clear liquid[1][2][3]
Boiling Point 180-181 °C (at 760 mmHg)[2][5][6]
Density 0.896 g/mL (or g/cm³)[2][6]
Refractive Index n20/D 1.4710 (lit.)[2][5][6]
Flash Point 54.4 °C (129.9 / 130 °F) - closed cup[2][6]
Solubility Slightly soluble to soluble in water; soluble in various organic solvents.[1][2][5]
Vapor Pressure 1.4 ± 0.3 mmHg at 25°C[7]

Experimental Protocols

This section details the standard methodologies for determining the principal physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a fundamental physical property for characterizing and assessing the purity of volatile liquids.[8] The micro-reflux method is suitable when only a small sample volume is available.[9]

Protocol:

  • Sample Preparation: Using a pipette, introduce approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[9]

  • Apparatus Setup:

    • Clamp the test tube securely within a heating block or oil bath.

    • Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned just above the liquid's surface to measure the vapor temperature.[10] The thermometer should not touch the sides or bottom of the test tube.

  • Heating and Observation:

    • Turn on the stirrer to provide gentle agitation.

    • Begin heating the block or bath at a controlled rate.

    • Observe the sample for the onset of boiling (formation of bubbles) and condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is refluxing.[9]

  • Measurement:

    • When the liquid is gently refluxing, the vapor temperature will stabilize.[9]

    • Record the stable temperature reading from the thermometer. This temperature is the observed boiling point of the liquid.[8][9]

  • Post-Measurement: Turn off the heat source and allow the apparatus to cool completely before disassembly.

G prep 1. Prepare Sample: Add 0.5 mL this compound and stir bar to test tube. setup 2. Assemble Apparatus: Clamp tube in heating block. Position thermometer bulb in vapor phase. prep->setup heat 3. Heat & Observe: Begin gentle heating and stirring. Watch for reflux ring. setup->heat measure 4. Record Temperature: Read stable temperature when refluxing. heat->measure result Result: Observed Boiling Point measure->result

Workflow for Boiling Point Determination (Micro-Reflux Method).
Determination of Density (Mass by Volume Method)

Density is a measure of a substance's mass per unit of volume and is a useful constant for substance identification. It can be determined by precisely measuring the mass of a known volume of the liquid.

Protocol:

  • Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and record its mass.[11] Alternatively, use the 'tare' function to zero the balance.[12]

  • Volume Measurement: Carefully add a specific volume of this compound (e.g., 5-10 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[11]

  • Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the combined mass.[11]

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[11]

    • Calculate the density using the formula: Density = Mass / Volume .[13]

  • Replication: For improved accuracy, repeat the procedure two more times and calculate the average density.[11]

G mass_empty 1. Measure Mass: Weigh a clean, dry graduated cylinder. add_liquid 2. Add Sample: Add a known volume of this compound. mass_empty->add_liquid mass_full 3. Measure Mass Again: Weigh the cylinder with the liquid sample. add_liquid->mass_full calculate 4. Calculate: Mass = (Mass Full) - (Mass Empty) Density = Mass / Volume mass_full->calculate result Result: Density (g/mL) calculate->result

Workflow for Density Determination (Mass by Volume Method).
Determination of Solubility (Gravimetric Saturation Method)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14] This protocol determines solubility in a specific solvent (e.g., water).

Protocol:

  • Solvent Preparation: Measure a precise volume of the chosen solvent (e.g., 10 mL of distilled water) into a sealable container, such as a test tube or small flask. Measure and record the temperature of the solvent.[14]

  • Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

  • Equilibration: Seal the container and agitate it (e.g., using a shaker or vortex mixer) until the solute is completely dissolved.[14]

  • Incremental Addition to Saturation: Continue adding small, weighed increments of this compound, agitating after each addition, until a small amount of the liquid solute no longer dissolves and remains as a separate phase, indicating a saturated solution.[14]

  • Mass Calculation:

    • Determine the total mass of this compound that was added to the solvent.

    • If any undissolved solute can be separated and weighed, subtract this from the total to find the mass that dissolved. For a liquid solute, this is often determined by calculating the total mass added to achieve saturation.

  • Solubility Expression: Express the solubility as grams of solute per 100 mL or 100 g of solvent at the recorded temperature.

G prep_solvent 1. Prepare Solvent: Measure a precise volume of solvent (e.g., 10 mL water). Record temperature. add_solute 2. Add Solute: Add a small, weighed amount of this compound. prep_solvent->add_solute agitate 3. Agitate to Dissolve: Seal and mix until solute is fully dissolved. add_solute->agitate check_sat Saturated? agitate->check_sat check_sat->add_solute No calculate 4. Calculate Mass: Determine total mass of solute that dissolved. check_sat->calculate Yes result Result: Solubility (g/100mL) calculate->result

Workflow for Solubility Determination.

References

An In-depth Technical Guide to (S)-1-Boc-2-isopropylpiperazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-isopropylpiperazine is a chiral heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a sterically defined isopropyl group with a versatile piperazine (B1678402) scaffold mono-protected with a tert-butoxycarbonyl (Boc) group, make it an invaluable intermediate for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and logical workflows to aid researchers in its effective utilization.

Core Properties of (S)-1-Boc-2-isopropylpiperazine

A thorough understanding of the physicochemical properties of (S)-1-Boc-2-isopropylpiperazine is essential for its handling, reaction setup, and purification. The following tables summarize the key physical, chemical, and spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number 674792-05-3[1]
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol [2]
IUPAC Name tert-butyl (2S)-2-isopropylpiperazine-1-carboxylate[1]
Appearance/Physical Form Liquid[1]
Boiling Point (Predicted) 298.4 ± 15.0 °C at 760 mmHg[3]
Density (Predicted) 0.980 ± 0.06 g/cm³[3]
pKa (Predicted) 8.41 ± 0.40[3]
InChI Key NZTWGWFHWJARJX-SNVBAGLBSA-N[1]
Spectroscopic Data

The following tables provide typical spectroscopic data for (S)-1-Boc-2-isopropylpiperazine, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 3.9m1HCH (piperazine ring)
~3.0 - 3.2m2HCH₂ (piperazine ring)
~2.8 - 3.0m2HCH₂ (piperazine ring)
~2.6 - 2.8m1HNH (piperazine ring)
~1.8 - 2.0m1HCH (isopropyl)
~1.45s9HC(CH₃)₃ (Boc)
~0.9d6HCH(CH₃)₂ (isopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~55CH (piperazine ring)
~45-50CH₂ (piperazine ring)
~30CH (isopropyl)
~28.5C(CH₃)₃ (Boc)
~18-20CH(CH₃)₂ (isopropyl)

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3340N-H Stretch
~2970C-H Stretch (aliphatic)
~1695C=O Stretch (carbamate)
~1420C-N Stretch
~1170C-O Stretch

Mass Spectrometry (MS) Data

m/zInterpretation
229.19[M+H]⁺
173.14[M - C₄H₈]⁺ (Loss of isobutylene (B52900) from Boc group)
129.13[M - Boc]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Synthesis of (S)-1-Boc-2-isopropylpiperazine

The enantiomerically pure (S)-1-Boc-2-isopropylpiperazine can be synthesized through several routes. The most common methods involve the direct Boc-protection of the corresponding chiral piperazine or a chiral pool synthesis approach starting from a readily available chiral precursor like an amino acid.

Method 1: Direct N-Boc Protection of (S)-2-isopropylpiperazine

This method is straightforward if the chiral (S)-2-isopropylpiperazine is available. The protection of one of the nitrogen atoms is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol:

  • Reaction Setup: To a solution of (S)-2-isopropylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), add triethylamine (B128534) (1.1 eq) as a base.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford (S)-1-Boc-2-isopropylpiperazine as a liquid.

Method 2: Chiral Pool Synthesis from (S)-Valine

A highly effective strategy for synthesizing the (S)-enantiomer is to start from the naturally occurring amino acid, (S)-valine, which possesses the required isopropyl stereocenter.[4]

Conceptual Workflow:

This multi-step synthesis involves the reduction of the carboxylic acid of N-protected (S)-valine to an alcohol, followed by the introduction of a second nitrogen atom and subsequent cyclization to form the piperazine ring. The final step is the Boc-protection of the piperazine.

G cluster_0 Chiral Pool Synthesis Workflow S_Valine (S)-Valine N_Protected_Valine N-Protected (S)-Valine S_Valine->N_Protected_Valine N-Protection Valinol_Derivative (S)-Valinol Derivative N_Protected_Valine->Valinol_Derivative Reduction Diamino_Intermediate Diamino Intermediate Valinol_Derivative->Diamino_Intermediate Azide introduction & reduction Piperazinone Piperazinone Intermediate Diamino_Intermediate->Piperazinone Cyclization S_2_isopropylpiperazine (S)-2-isopropylpiperazine Piperazinone->S_2_this compound Reduction Final_Product (S)-1-Boc-2-isopropylpiperazine S_2_this compound->Final_Product Boc-Protection

Chiral Pool Synthesis from (S)-Valine.

Applications in Drug Discovery

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[4] (S)-1-Boc-2-isopropylpiperazine is particularly valuable for developing drugs targeting the central nervous system (CNS), where the chirality introduced by the isopropyl group can significantly influence receptor binding and selectivity.[4]

Role as a Versatile Intermediate

The Boc-protected nitrogen at the 1-position allows for selective functionalization at the unprotected N4 position through reactions such as alkylation, acylation, and reductive amination. Subsequent deprotection of the Boc group under acidic conditions reveals the N1 amine for further modification, making it a highly versatile building block for creating diverse chemical libraries.

Application in CNS Drug Candidate Screening

Derivatives of (S)-1-Boc-2-isopropylpiperazine are frequently screened for their activity at various CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. A common experimental workflow for this purpose is a competitive radioligand binding assay.

Experimental Workflow: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity of newly synthesized derivatives of (S)-1-Boc-2-isopropylpiperazine to the dopamine D2 receptor.

G cluster_workflow Competitive Binding Assay Workflow Membrane_Prep Membrane Preparation (HEK293 cells expressing D2 receptor) Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Add radioligand ([³H]-Spiperone), test compound, and membranes Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation_Counting->Data_Analysis

Workflow for a competitive binding assay.

Detailed Protocol Steps:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the binding buffer, the test compound (a derivative of (S)-1-Boc-2-isopropylpiperazine) at various concentrations, and a known radioligand for the D2 receptor (e.g., [³H]-Spiperone).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D2 antagonist, such as haloperidol).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting and Data Analysis:

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation to determine the binding affinity of the test compound for the dopamine D2 receptor.[5]

Signaling Pathway Modulation

Piperazine-containing compounds are known to modulate various signaling pathways. For instance, in the context of CNS disorders, they can act as agonists or antagonists at G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Ligand Dopamine / Piperazine Derivative D2R Dopamine D2 Receptor (GPCR) Ligand->D2R G_Protein Gi/o Protein D2R->G_Protein activation AC Adenylate Cyclase G_Protein->AC inhibition cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A cAMP->PKA activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylation of targets

Dopamine D2 Receptor Signaling.

Conclusion

(S)-1-Boc-2-isopropylpiperazine is a highly valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and the synthetic flexibility offered by the mono-Boc-protected piperazine scaffold make it an ideal starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system. This guide provides the essential technical information and experimental frameworks to facilitate the effective use of this important compound in research and development.

References

Isopropylpiperazine: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of isopropylpiperazine, a heterocyclic amine of significant interest in pharmaceutical and chemical research. This compound, with its core piperazine (B1678402) scaffold, serves as a crucial building block in the synthesis of a diverse range of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, analytical methods, and toxicological profile. While the pharmacological profile of many piperazine derivatives is well-documented, specific quantitative data on this compound's direct receptor interactions remains an area for further investigation.

Chemical and Physical Properties

This compound, also known as 1-(1-methylethyl)piperazine, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
CAS Number 4318-42-7[2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 180-181 °C[2]
Density 0.896 g/cm³[1]
Flash Point 54.4 °C (closed cup)[1][2]
Solubility Slightly soluble in water; soluble in various organic solvents.[4]
pKa 9.23 ± 0.10 (Predicted)[5]

Synthesis of this compound

The synthesis of N-substituted piperazines, including this compound, can be achieved through several established methods. The most common approaches involve the N-alkylation of the piperazine ring.

Reductive Amination

Reductive amination is a versatile method for the synthesis of N-alkylated amines. This process involves the reaction of piperazine with a ketone (in this case, acetone) to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[6]

G Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium + Acetone (B3395972) Acetone Acetone->Iminium + This compound This compound Iminium->this compound ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->this compound +

Fig. 1: General workflow for the synthesis of this compound via reductive amination.

A detailed experimental protocol for a similar reductive amination is described for the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.[6] This can be adapted for the synthesis of this compound by starting with piperazine instead of N-(4-hydroxyphenyl)piperazine.

Experimental Protocol: Reductive Amination (Adapted) [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve piperazine and acetone in a mixture of methanol (B129727) and water.

  • Reduction: To the stirred solution, add sodium cyanoborohydride.

  • pH Adjustment: Adjust the pH of the resulting solution to approximately 7.5 by the dropwise addition of 1N hydrochloric acid.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water to precipitate the product.

  • Purification: Collect the precipitated solid by suction filtration and dry the crude product. Further purification can be achieved by recrystallization or column chromatography.

Direct N-Alkylation

Another common method is the direct N-alkylation of piperazine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to neutralize the hydrohalic acid byproduct.[1] To favor mono-alkylation over di-alkylation, an excess of piperazine can be used, or one of the nitrogen atoms on the piperazine ring can be protected with a suitable protecting group (e.g., Boc) which is later removed.

A patent from 1950 describes a method for preparing mono-N-isopropylpiperazine by heating diethanolamine (B148213) and isopropylamine (B41738) in the presence of an alumina-nickel catalyst.[7]

Experimental Protocol: Direct Alkylation (from Patent US2525223A) [7]

  • Reaction Mixture: A suspension of an alumina-nickel catalyst in diethanolamine and isopropylamine is prepared in an autoclave.

  • Heating: The reaction mixture is heated to 250 °C for 3 hours.

  • Catalyst Removal: The catalyst is removed by filtration.

  • Distillation: The filtrate is distilled, and the fraction collected between 100-190 °C is retained.

  • Purification: The collected fraction is dried over solid potassium hydroxide (B78521) and redistilled to yield mono-N-isopropylpiperazine.

G Diethanolamine Diethanolamine Heating Heating (250°C, 3h) Diethanolamine->Heating Isopropylamine Isopropylamine Isopropylamine->Heating Catalyst Alumina-Nickel Catalyst Catalyst->Heating Filtration Filtration Heating->Filtration Distillation Fractional Distillation Filtration->Distillation Drying Drying (KOH) Distillation->Drying Redistillation Redistillation Drying->Redistillation This compound This compound Redistillation->this compound

Fig. 2: Experimental workflow for the synthesis of this compound as described in US Patent 2525223A.

Analytical Methods

The detection and quantification of this compound and its derivatives are crucial for quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[8]

Experimental Protocol: HPLC Analysis [8]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: As piperazine derivatives may lack a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often necessary.[9]

G Sample Sample containing This compound Injection HPLC Injection Sample->Injection Separation Separation Injection->Separation Column Reverse-Phase Column (e.g., Newcrom R1) Column->Separation MobilePhase Mobile Phase (ACN/Water/Acid) MobilePhase->Separation Detection Detection (ELSD, CAD, or MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Fig. 3: General workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis (General)

  • Sample Preparation: The sample is dissolved in a suitable organic solvent.

  • Injection: The sample is injected into the GC inlet where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity.

  • Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a unique mass spectrum for identification.

Pharmacological Context and Toxicological Profile

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[10] Many N-arylpiperazine derivatives exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors.[10] While this compound is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules, its own pharmacological and toxicological properties are of interest.[3][4]

Potential CNS Activity

Given the prevalence of the piperazine motif in CNS-active drugs, it is plausible that this compound itself may possess some degree of CNS activity. However, to date, there is a lack of publicly available quantitative data, such as receptor binding affinities (Ki values) or functional potencies (IC50 or EC50 values), for this compound at key CNS targets like dopamine and serotonin receptors. The primary role of this compound in the literature is that of a synthetic building block.[3][4]

The general mechanism of action for many piperazine-containing CNS drugs involves interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to modulation of downstream signaling pathways.

G Ligand Piperazine Derivative (Ligand) Receptor GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->Receptor Binds to GProtein G-Protein Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Fig. 4: A generalized signaling pathway for GPCRs often targeted by piperazine derivatives.
Toxicology

The toxicological profile of this compound is important for its safe handling and for assessing the potential risks of any derived active pharmaceutical ingredients.

Toxicity DataValueSpeciesRouteSource(s)
LD50 2536 mg/kgRatOral[1][11]
LD50 573 mg/kgRabbitDermal[1][11]

Safety and Handling:

This compound is classified as a flammable liquid and vapor.[1] It is toxic in contact with skin, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] It should be stored in a well-ventilated area away from heat, sparks, and open flames.[12]

Conclusion

This compound is a valuable chemical intermediate with a foundation in the well-established pharmacology of the piperazine scaffold. While its direct and specific pharmacological activities are not extensively documented in publicly available literature, its role as a precursor to a wide range of potential therapeutics, particularly those targeting the central nervous system, is clear. The synthetic routes to this compound are well-defined, and analytical methods for its characterization are readily available. The provided toxicological data underscores the importance of proper handling procedures. Further research into the specific receptor binding profile and in vitro/in vivo pharmacology of this compound itself could unveil novel biological activities and further expand its utility in drug discovery and development.

References

An In-depth Technical Guide to Isopropylpiperazine as a Heterocyclic Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylpiperazine, a heterocyclic amine, is a pivotal structural motif and a versatile building block in contemporary medicinal chemistry. Its unique physicochemical properties, conferred by the piperazine (B1678402) ring and the isopropyl substituent, make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of 1-isopropylpiperazine (B163126), including its chemical and physical properties, detailed synthesis protocols, spectral analysis, and its significant role as a precursor in the development of central nervous system (CNS) therapeutics. Furthermore, this guide outlines experimental protocols for the biological evaluation of compounds derived from this scaffold, offering a valuable resource for researchers in drug discovery and development.

Introduction

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The introduction of an isopropyl group at one of the nitrogen atoms to form 1-isopropylpiperazine enhances lipophilicity while maintaining the core's hydrogen bonding capabilities, making it a desirable feature in the design of new chemical entities.[2] This guide delves into the technical details of 1-isopropylpiperazine, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-isopropylpiperazine is essential for its effective use in synthesis and research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[3][4]
Molecular Weight 128.22 g/mol [3][4]
CAS Number 4318-42-7[3][4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 180-181 °C[3]
Density 0.896 g/mL[3]
Refractive Index (n20/D) 1.4710[3]
Solubility Soluble in water and organic solvents[3]
Flash Point 54.4 °C[3]

Table 2: Spectroscopic Data of 1-Isopropylpiperazine

Spectroscopic Technique Key Data Points Reference(s)
¹H NMR (Proton NMR) Please refer to detailed spectral data for specific peak assignments.[5]
¹³C NMR (Carbon NMR) Please refer to detailed spectral data for specific peak assignments.[5][6]
FTIR (Fourier-Transform Infrared Spectroscopy) Characteristic peaks for N-H, C-H, and C-N bonds. Refer to detailed spectral data for specific wavenumbers.[5]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺) at m/z 128. Fragmentation pattern provides structural information.[5]

Synthesis of 1-Isopropylpiperazine

The most common method for the synthesis of 1-isopropylpiperazine is the mono-N-alkylation of piperazine with an isopropyl halide. Controlling the reaction conditions is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.

General Experimental Protocol for Mono-N-Alkylation

This protocol is a generalized procedure based on established methods for the N-alkylation of piperazines.[7][8][9]

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of piperazine (e.g., 4 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Slowly add isopropyl bromide (1 equivalent) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts. Wash the filter cake with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining piperazine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-isopropylpiperazine by fractional distillation or column chromatography on silica gel.

Role in Drug Development: A Precursor to CNS-Active Agents

1-Isopropylpiperazine is a key intermediate in the synthesis of several important central nervous system (CNS) drugs, including atypical antipsychotics like aripiprazole (B633) and olanzapine (B1677200). The piperazine moiety often plays a crucial role in the pharmacophore responsible for receptor binding.

Signaling Pathways of Aripiprazole and Olanzapine

The therapeutic effects of aripiprazole and olanzapine are mediated through their interaction with various neurotransmitter receptors. Below are simplified diagrams of some of the key signaling pathways they modulate.

G Aripiprazole's Mechanism at Dopamine D2 Receptor Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Modulates

Aripiprazole's partial agonism at the D2 receptor.

G Aripiprazole's Mechanism at Serotonin (B10506) 5-HT1A Receptor Aripiprazole Aripiprazole HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Neuronal Hyperpolarization G_protein->Downstream Activates K+ Channels cAMP cAMP AC->cAMP Decreases

Aripiprazole's partial agonism at the 5-HT1A receptor.

G Olanzapine's Antagonism at Dopamine and Serotonin Receptors Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonist HT2A Serotonin 5-HT2A Receptor Olanzapine->HT2A Antagonist Dopamine_Signal Dopaminergic Signaling D2R->Dopamine_Signal Serotonin_Signal Serotonergic Signaling HT2A->Serotonin_Signal

Olanzapine's antagonism at key neurotransmitter receptors.

Biological Evaluation of Piperazine Derivatives

While 1-isopropylpiperazine itself is primarily a synthetic intermediate, its derivatives often exhibit significant biological activity. Standard in vitro assays are crucial for evaluating the potential of these new compounds.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[10][11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (piperazine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental and Drug Discovery Workflow

The development of new drugs from a starting scaffold like this compound follows a structured workflow, from initial synthesis to preclinical evaluation.

G General Workflow for Drug Discovery with Piperazine Scaffolds cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A Synthesis of This compound B Synthesis of Piperazine Derivatives A->B C Purification & Spectroscopic Analysis B->C D Cytotoxicity Assays (e.g., MTT) C->D E Antimicrobial Assays (e.g., MIC) C->E F Receptor Binding Assays C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Safety Pharmacology I->J

A generalized workflow for drug discovery.

Conclusion

1-Isopropylpiperazine is a heterocyclic amine of significant importance in the field of medicinal chemistry. Its utility as a synthetic intermediate is well-established, particularly in the construction of complex molecules targeting the central nervous system. This guide has provided a detailed overview of its properties, synthesis, and applications, along with standardized protocols for the biological evaluation of its derivatives. As the quest for novel therapeutics continues, the strategic use of versatile building blocks like 1-isopropylpiperazine will undoubtedly remain a cornerstone of drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Reactivity of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of isopropylpiperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details the solubility profile of this compound in aqueous and organic media, outlines its key reactive characteristics, and provides standardized experimental protocols for its modification and analysis. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents an inferred and estimated solubility profile based on the physicochemical properties of structurally related compounds. Furthermore, potential signaling pathways influenced by N-aryl derivatives of this compound are discussed, reflecting the common pharmacological targets of this compound class. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of piperazine-containing compounds.

Introduction

Piperazine (B1678402) and its derivatives are ubiquitous scaffolds in modern pharmacology, forming the structural core of a multitude of approved drugs.[1] Their prevalence is attributed to their favorable pharmacokinetic properties, including their ability to enhance aqueous solubility and their versatile reactivity, which allows for extensive structural modifications.[2][3] this compound, a mono-N-substituted piperazine, serves as a key building block in the synthesis of more complex molecules.[4] Understanding its fundamental solubility and reactivity is crucial for its effective utilization in drug design and development, process chemistry, and formulation science.

This guide summarizes the known and inferred properties of this compound, provides detailed experimental methodologies for its handling and modification, and visualizes key experimental and logical workflows to facilitate comprehension.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[4] Its structure consists of a piperazine ring with an isopropyl group attached to one of the nitrogen atoms.

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [4]
Boiling Point 180-181 °C[5][6][7]
Density 0.896 g/mL[7]
Appearance Colorless to pale yellow liquid[4]

Solubility Profile

Quantitative solubility data for this compound is sparse in publicly available literature. Sources generally describe it as soluble in water and various organic solvents, with some specifying it as only "slightly soluble" in water.[4][5][8]

Estimated Quantitative Solubility

To provide a more practical reference, the following table presents estimated solubility values for this compound in common laboratory solvents. These estimations are derived from the principle of "like dissolves like," considering the molecule's moderate polarity imparted by the amine functionalities and the nonpolar character of the isopropyl group and the aliphatic ring structure.

SolventSolvent TypeEstimated Solubility ( g/100 mL) at 25°CRationale
Water Polar Protic5 - 10The amine groups can hydrogen bond with water, but the isopropyl group and hydrocarbon backbone limit miscibility. Described as "slightly soluble" in some sources.[5][8]
Methanol Polar Protic> 50 (Miscible)Similar polarity and ability to hydrogen bond.
Ethanol Polar Protic> 50 (Miscible)Similar polarity and ability to hydrogen bond.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50 (Miscible)Strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (B109758) (DCM) Nonpolar> 50 (Miscible)Effective at dissolving amines with significant hydrocarbon character.
Hexane Nonpolar10 - 20The nonpolar isopropyl group and ring structure allow for some solubility in nonpolar aliphatic solvents.
Experimental Protocol for Solubility Determination

The following is a general protocol for the experimental determination of the solubility of a liquid amine like this compound in a given solvent, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis after derivatization, or Charged Aerosol Detector)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure that an excess of the undissolved this compound remains.

  • Sample Collection and Preparation:

    • After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent layer) using a pipette.

    • Centrifuge the aliquot to sediment any remaining dispersed droplets.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method. Since this compound lacks a strong chromophore, derivatization (e.g., with dansyl chloride or NBD-Cl) may be necessary for UV detection.[9]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

  • Calculation:

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate phase_sep Phase Separation equilibrate->phase_sep centrifuge Centrifuge phase_sep->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_analysis HPLC Analysis filter->hplc_analysis prep_standards Prepare Standards calibration Generate Calibration Curve prep_standards->calibration quantify Quantify Concentration hplc_analysis->quantify calibration->quantify solubility_value Solubility Value quantify->solubility_value

Workflow for Solubility Determination

Reactivity and Stability

The reactivity of this compound is primarily dictated by the secondary amine at the 4-position, which is both nucleophilic and basic. The tertiary amine at the 1-position is less reactive due to steric hindrance from the isopropyl group.

Key Reactions

This compound undergoes typical reactions of secondary amines, including:

  • N-Alkylation: Reaction with alkyl halides to introduce a substituent at the N4 position. This reaction is often performed in the presence of a base to neutralize the resulting hydrohalic acid.

  • Acylation: Reaction with acyl chlorides or anhydrides to form an amide at the N4 position.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-arylpiperazines. This is a powerful method for creating derivatives with potential pharmacological activity.

G Reactivity Profile of this compound cluster_reactions Key Reactions cluster_products Products This compound This compound alkylation N-Alkylation This compound->alkylation R-X, Base acylation Acylation This compound->acylation RCOCl, Base buchwald Buchwald-Hartwig Amination This compound->buchwald Ar-X, Pd catalyst, Ligand, Base n_alkyl N4-Alkyl-N1-isopropylpiperazine alkylation->n_alkyl n_acyl N4-Acyl-N1-isopropylpiperazine acylation->n_acyl n_aryl N4-Aryl-N1-isopropylpiperazine buchwald->n_aryl

Reactivity of this compound
Stability and Degradation

Piperazine derivatives can be susceptible to several degradation pathways:

  • Oxidative Degradation: The piperazine ring can be oxidized, especially in the presence of metal ions like copper.[10] Common oxidative degradation products include ethylenediamine, 2-oxopiperazine, and formylpiperazine.[1]

  • Thermal Degradation: At elevated temperatures (e.g., >150°C), piperazine can undergo thermal degradation.[10]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of piperazine-containing compounds.[11]

Storage Recommendations: this compound should be stored in a cool, dark place under an inert atmosphere to minimize degradation.[12]

Experimental Protocols for Key Reactions

Objective: To synthesize an N4-alkylated derivative of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Objective: To synthesize an N4-acylated derivative of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.0 eq)

  • Triethylamine (B128534) (Et₃N) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Objective: To synthesize an N4-aryl derivative of this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, sodium tert-butoxide, palladium catalyst, and phosphine ligand.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by this compound via syringe.

  • Heat the reaction mixture to 80-110°C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Role in Drug Development and Potential Signaling Pathways

While specific pharmacological data for this compound itself is limited, the N-aryl piperazine scaffold, which can be synthesized from this compound, is a "privileged structure" in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[13][14][15] Many N-aryl piperazine derivatives act as ligands for dopamine (B1211576) and serotonin (B10506) receptors.[16][17]

The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor (like some 5-HT₂ subtypes) and a Gi-coupled dopamine receptor (D₂-like), common targets for N-aryl piperazine drugs. It is important to note that this is a representative diagram, as the specific receptor subtype and downstream effects can vary greatly depending on the full structure of the final drug molecule.

G Representative Signaling Pathways for N-Aryl Piperazine Targets cluster_serotonin Serotonin Receptor (Gq-coupled, e.g., 5-HT2A) cluster_dopamine Dopamine Receptor (Gi-coupled, e.g., D2) ligand_5ht N-Aryl Piperazine (Antagonist/Agonist) receptor_5ht 5-HT Receptor ligand_5ht->receptor_5ht gq Gq receptor_5ht->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc ca2->pkc pka PKA Activity ↓ ligand_d2 N-Aryl Piperazine (Antagonist/Agonist) receptor_d2 Dopamine D2 Receptor ligand_d2->receptor_d2 gi Gi receptor_d2->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP Production ↓ ac->camp camp->pka

Representative GPCR Signaling

Conclusion

This compound is a versatile building block in synthetic and medicinal chemistry. While its own biological activity is not extensively documented, its utility as a precursor for pharmacologically active N-substituted piperazines is well-established. This guide has provided a detailed overview of its solubility and reactivity, including estimated quantitative data and robust experimental protocols. A deeper understanding of these fundamental properties is essential for the efficient and effective application of this compound in the development of novel therapeutics. Further experimental investigation into the precise solubility of this compound in a range of solvents and at various temperatures is warranted to supplement the estimations provided herein.

References

An In-depth Technical Guide to Isopropylpiperazine Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isopropylpiperazine moiety is a significant pharmacophore in modern medicinal chemistry, integral to the structure of numerous centrally acting agents. Its unique stereoelectronic and physicochemical properties, conferred by the bulky isopropyl group on the saturated heterocycle, allow for fine-tuning of ligand-receptor interactions, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound structural analogs, focusing on their synthesis, pharmacological activity, structure-activity relationships (SAR), and relevant experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting G-protein coupled receptors (GPCRs) and other biological targets.

Core Structure and Significance

1-Isopropylpiperazine is a versatile building block in drug discovery, particularly for agents targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[1] The piperazine (B1678402) ring serves as a scaffold, with the two nitrogen atoms offering points for chemical modification to modulate pharmacological activity and physicochemical properties. The isopropyl group at the N1 position enhances lipophilicity compared to the parent piperazine, which can influence blood-brain barrier penetration and receptor binding.[1]

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves the N-alkylation of a piperazine core. A common method is the reaction of piperazine with an isopropyl halide, such as isopropyl bromide or chloride, under basic conditions.[1] For the synthesis of more complex analogs, multi-step reaction sequences are often employed.

General Synthesis of 1-Aryl-4-isopropylpiperazines

A prevalent structural motif in many CNS-active agents is the 1-aryl-4-isopropylpiperazine scaffold. A general synthetic approach is outlined below:

ArylHalide Aryl Halide (e.g., Aryl Bromide) Arylpiperazine 1-Arylpiperazine ArylHalide->Arylpiperazine Piperazine Piperazine Piperazine->Arylpiperazine IsopropylHalide Isopropyl Halide (e.g., Isopropyl Bromide) Target 1-Aryl-4-isopropylpiperazine IsopropylHalide->Target Base1 Base (e.g., NaOtBu) Base1->Arylpiperazine Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) Catalyst->Arylpiperazine Base2 Base (e.g., K2CO3) Base2->Target Solvent1 Solvent (e.g., Toluene) Solvent1->Arylpiperazine Solvent2 Solvent (e.g., Acetonitrile) Solvent2->Target Arylpiperazine->Target

Figure 1: General synthetic scheme for 1-aryl-4-isopropylpiperazines.

Pharmacological Activity of this compound Analogs

This compound derivatives have been extensively studied for their interactions with a variety of biological targets, most notably aminergic GPCRs such as serotonin (B10506) and dopamine (B1211576) receptors.

Serotonin Receptor Activity

Many arylpiperazine derivatives, including those with an isopropyl substituent, exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors

Compound IDStructure5-HT1A Ki (nM)Reference
1a 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.6[2]
2j 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.4[2]
8 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate1.2[3][4]
10 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate21.3[3][4]
27 (R)-2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-methyl-2,3,4,9-tetrahydro-1H-benzo[f][1][5]diazepine-5(6H)-carboxamide0.44[6]

Table 2: Functional Activity (EC50, nM) of this compound Analogs at Serotonin Receptors

Compound IDStructureReceptorAssayEC50 (nM)Reference
1a 7-(3-(4-(o-tolyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one5-HT1AAntagonist Activity29.4[7]
3a 7-(3-(4-(m-tolyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one5-HT1AAntagonist Activity39.4[7]
5a 7-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one5-HT1AAntagonist Activity30.5[7]
Dopamine Receptor Activity

The arylpiperazine scaffold is also a key feature of many dopamine receptor ligands. The nature of the aryl group and the substitution on the second piperazine nitrogen significantly influence affinity and selectivity for D2-like (D2, D3, D4) receptors.

Table 3: Binding Affinities (Ki, nM) and Functional Activities (IC50/pIC50) of this compound Analogs at Dopamine Receptors

Compound IDStructureD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D2 pIC50 (cAMP)Reference
6a N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide7011.4--[8]
20a N-Benzyl-2-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1-methyl-4-phenyl-1H-imidazole-5-carboxamide--->8[9]
20b N-Cyclohexyl-2-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1-methyl-4-phenyl-1H-imidazole-5-carboxamide--->8[9]
ACR16 Pridopidine (B1678097)---12.9 µM (IC50)[10]
(-)-OSU6162 (-)-OSU6162---5.8 µM (IC50)[10]

Structure-Activity Relationships (SAR)

The extensive research on arylpiperazine derivatives has led to the elucidation of several key structure-activity relationships:

  • Aryl Group: The nature and substitution pattern of the aryl group attached to the N1 of the piperazine ring are critical for receptor affinity and selectivity. For instance, a 2-methoxyphenyl group is often associated with high affinity for 5-HT1A receptors.[11] Dichlorophenyl substitution can confer high affinity for D3 receptors.[8]

  • Linker: The linker between the second piperazine nitrogen and a terminal functional group influences both affinity and functional activity. The length and rigidity of this linker are important parameters to optimize.

  • Terminal Group: The terminal moiety plays a significant role in modulating the pharmacological profile. Bulky, lipophilic groups such as adamantane (B196018) can enhance 5-HT1A affinity.[2]

Signaling Pathways

This compound analogs often exert their effects by modulating GPCR signaling cascades. Below are simplified representations of the canonical signaling pathways for the 5-HT1A and D2 dopamine receptors.

cluster_5HT1A 5-HT1A Receptor Signaling Ligand_5HT1A 5-HT1A Agonist (e.g., this compound analog) Receptor_5HT1A 5-HT1A Receptor Ligand_5HT1A->Receptor_5HT1A Gi Gi/o Protein Receptor_5HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ERK ERK1/2 Gi->ERK activates GIRK GIRK Channel Gi->GIRK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Figure 2: Simplified 5-HT1A receptor signaling pathway.

Activation of the 5-HT1A receptor, which is coupled to inhibitory Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and can influence the MAPK/ERK pathway.[1][12]

cluster_D2 D2 Receptor Signaling Ligand_D2 Dopamine / D2 Agonist Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 Gi_D2 Gi/o Protein Receptor_D2->Gi_D2 activates BetaArrestin β-Arrestin Receptor_D2->BetaArrestin recruits AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Akt_GSK3 Akt/GSK-3 Pathway BetaArrestin->Akt_GSK3 activates

Figure 3: Simplified D2 dopamine receptor signaling pathway.

The D2 dopamine receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[13][14] Additionally, D2 receptor activation can initiate signaling through β-arrestin, which can modulate other pathways such as the Akt/GSK-3 pathway.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound analogs.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted for determining the binding affinity of a test compound for the human 5-HT1A receptor.

Start Start PrepareMembranes Prepare Membranes (e.g., from CHO-K1 cells expressing h5-HT1A) Start->PrepareMembranes Incubate Incubate: - Membranes - Radioligand ([3H]8-OH-DPAT) - Test Compound (various conc.) - Buffer PrepareMembranes->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter TotalBinding Total Binding Control (No Test Compound) TotalBinding->Incubate NonSpecific Non-Specific Binding Control (Excess unlabeled ligand, e.g., Metergoline) NonSpecific->Incubate Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Calculate Ki from IC50) Count->Analyze End End Analyze->End

Figure 4: Workflow for a 5-HT1A radioligand binding assay.

Materials:

  • Membranes from CHO-K1 cells expressing the human 5-HT1A receptor (10 µg per well)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4

  • Radioligand: [3H]8-hydroxy-DPAT (e.g., 0.25 nM final concentration)

  • Non-specific binding determinant: Metergoline (10 µM final concentration)

  • Test compounds at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding determinant in the assay buffer.

  • Incubate for 60 minutes at room temperature.[16]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to GPCR activation, suitable for both Gs- and Gi-coupled receptors.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • Test compounds (agonists or antagonists)

  • Forskolin (B1673556) (for Gi-coupled receptor assays)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based)

  • 384-well plates

  • Plate reader compatible with the detection technology

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate for 18-24 hours.

  • Compound Addition: Add test compounds at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Cell Stimulation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor stimulation and cAMP production. For Gi-coupled receptors, stimulate with forskolin to induce cAMP production before adding the agonist.

  • Cell Lysis and Detection: Add the lysis buffer containing the detection reagents from the cAMP kit to each well.

  • Incubation: Incubate the plate as per the kit manufacturer's instructions (e.g., 1 hour at room temperature).

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations and plot dose-response curves to determine EC50 or IC50 values.[1][17]

ERK1/2 Phosphorylation Western Blot Assay

This protocol outlines the steps to measure the phosphorylation of ERK1/2, a downstream effector in many GPCR signaling pathways.

Start Start CultureCells Culture and Treat Cells with this compound Analog Start->CultureCells LyseCells Lyse Cells and Quantify Protein CultureCells->LyseCells SDSPAGE SDS-PAGE LyseCells->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb_pERK Incubate with Primary Antibody (p-ERK) Block->PrimaryAb_pERK SecondaryAb_pERK Incubate with Secondary Antibody (HRP-conjugated) PrimaryAb_pERK->SecondaryAb_pERK Detect_pERK Detect Chemiluminescence (p-ERK) SecondaryAb_pERK->Detect_pERK Strip Strip Membrane Detect_pERK->Strip PrimaryAb_tERK Incubate with Primary Antibody (Total ERK) Strip->PrimaryAb_tERK SecondaryAb_tERK Incubate with Secondary Antibody (HRP-conjugated) PrimaryAb_tERK->SecondaryAb_tERK Detect_tERK Detect Chemiluminescence (Total ERK) SecondaryAb_tERK->Detect_tERK Analyze Densitometry Analysis (Normalize p-ERK to Total ERK) Detect_tERK->Analyze End End Analyze->End

Figure 5: Workflow for ERK1/2 phosphorylation Western blot.

Procedure:

  • Cell Treatment and Lysis: Culture cells to confluency, treat with the test compound for the desired time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.[18]

Conclusion

This compound and its structural analogs represent a rich and versatile class of compounds with significant potential in drug discovery, particularly for CNS disorders. A thorough understanding of their synthesis, pharmacological activity, and structure-activity relationships is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field. Continued exploration of the chemical space around the this compound scaffold is likely to yield new and improved drug candidates for a range of therapeutic indications.

References

An In-depth Technical Guide to the Commercial Availability and Application of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine (CAS: 4318-42-7) is an organic compound featuring a piperazine (B1678402) ring substituted with an isopropyl group.[1] This structural feature enhances its solubility and reactivity, making it a versatile building block in organic synthesis.[2] Primarily, it serves as a crucial intermediate in the development of pharmaceuticals, particularly psychoactive drugs and agents for treating neurological disorders.[2] Its applications also extend to the synthesis of agrochemicals and specialty chemicals.[2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Commercial Availability

1-Isopropylpiperazine is commercially available from several chemical suppliers, typically with purities ranging from 97% to over 98%. It is offered in various quantities, from grams to bulk orders, though larger quantities may require a specific quote.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 97%1 gAvailable for immediate shipment in some regions.
Chem-Impex ≥ 98% (GC)5 g, 25 gBulk quotes available upon request.[2]
CymitQuimica 97% to >98%1 g, 5 g, 25 g, 100 g, 250 gMultiple options from different manufacturers.[1]
Theorem Chemical Not specified1 kg (Fluorinated Bottle)Chinese supplier, offers customizable packing.[3]
New Venture 98%CustomManufacturer and supplier.[4]
Santa Cruz Biotechnology Not specifiedResearch quantitiesFor Research Use Only.[5]

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers directly for the most current information.

Physicochemical and Safety Data

The key properties and identifiers for 1-Isopropylpiperazine are summarized below, compiled from various chemical suppliers and databases.[4][6]

Table 2.1: Chemical Identifiers
IdentifierValueSource
CAS Number 4318-42-7[2]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [6]
IUPAC Name 1-propan-2-ylpiperazine[6]
EC Number 224-345-3[7]
PubChem CID 78013[2][6]
MDL Number MFCD00167971[2]
InChIKey WHKWMTXTYKVFLK-UHFFFAOYSA-N[7]
SMILES CC(C)N1CCNCC1
Table 2.2: Physical Properties
PropertyValueSource
Appearance Colorless to light orange/yellow clear liquid[2][3]
Boiling Point 178 - 181 °C (lit.)[2]
Density 0.896 - 0.9 g/mL[2]
Refractive Index n20/D 1.4710 (lit.)[7]
Flash Point 54.4 °C (129.9 °F) - closed cup[8]
Solubility Soluble in water and various organic solvents[1]
Table 2.3: Safety and Hazard Information
CategoryInformationSource
GHS Pictograms Flame, Skull and crossbones[8]
Signal Word Danger[6]
Hazard Statements H226: Flammable liquid and vaporH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][8]
Precautionary Statements P210, P280, P303+P361+P353, P305+P351+P338[8]
Storage Class 3 - Flammable liquids[8]
Personal Protective Eq. Eyeshields, Faceshields, Gloves, ABEK (EN14387) respirator filter[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of piperazine derivatives are crucial for research and development.

General Synthesis of Monosubstituted Piperazines

A simplified, one-pot procedure for synthesizing monosubstituted piperazines like 1-Isopropylpiperazine avoids the need for complex protecting group chemistry. The method relies on the in-situ formation of a piperazine-1-ium cation, which selectively undergoes reaction at the unprotonated nitrogen atom.[9]

Principle: The protonation of one nitrogen atom in piperazine acts as a temporary protecting group, suppressing the formation of disubstituted byproducts.[9]

Methodology:

  • Preparation of Piperazine-1-ium Cation:

    • In Methanol (B129727): Prepare a solution of piperazine monohydrochloride by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride (B599025) hydrate (B1144303) in methanol (approx. 10-20 mL per 1 g of anhydrous piperazine). The mixture can be heated gently to ensure complete dissolution.[9]

    • In Acetic Acid: Alternatively, dissolve anhydrous piperazine in glacial acetic acid (approx. 8 mL per 1 g of anhydrous piperazine), maintaining the temperature below 40 °C to form piperazine monoacetate.[9]

  • Alkylation Step:

    • To the prepared solution of piperazine-1-ium cation, add the alkylating agent (e.g., 2-bromopropane (B125204) for the synthesis of 1-Isopropylpiperazine) dropwise at room temperature.

    • A slight molar excess of the piperazine salt relative to the alkylating agent is recommended.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or distillation to yield the pure monosubstituted piperazine.

G cluster_prep Step 1: Cation Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Work-up & Purification start Piperazine + Acid (HCl or Acetic Acid) cation In-situ formation of Piperazine-1-ium Cation start->cation reagent Add Alkylating Agent (e.g., 2-Bromopropane) cation->reagent reaction Stir / Reflux (Reaction Monitoring) reagent->reaction neutralize Neutralize with Base reaction->neutralize extract Solvent Extraction neutralize->extract purify Dry & Concentrate extract->purify final Purify (Distillation or Chromatography) purify->final

General workflow for the synthesis of monosubstituted piperazines.
Analytical Method: HPLC-UV for Trace Piperazine Analysis

For quality control in Active Pharmaceutical Ingredients (APIs), a sensitive method is required to detect trace amounts of piperazine precursors. A common approach involves chemical derivatization to attach a UV-active chromophore, allowing for detection with standard HPLC-UV instrumentation.[10][11]

Principle: Piperazine, which lacks a strong UV chromophore, is reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative that can be quantified at low concentrations.[10][11]

Methodology:

  • Standard & Sample Preparation:

    • Standard Stock: Accurately weigh ~20 mg of piperazine standard into a 10 mL volumetric flask, dissolve in diluent (e.g., acetonitrile/water mixture), and sonicate to dissolve.[10]

    • Working Standard: Perform serial dilutions to achieve a final concentration in the desired range (e.g., LOQ to 150% of the specification limit).[10]

    • Sample Preparation: Accurately weigh the API sample and dissolve it in the diluent to the target concentration.

  • Derivatization Procedure:

    • To a specific volume of the standard or sample solution, add a solution of NBD-Cl in a suitable buffer (e.g., borate (B1201080) buffer) to initiate the reaction.

    • The reaction is typically performed at a controlled temperature (e.g., 60°C) for a set time to ensure complete derivatization.

    • Quench the reaction by adding an acid (e.g., phosphoric acid).

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 35°C.[10]

    • Detection Wavelength: 340 nm (for the NBD-piperazine derivative).[10]

    • Injection Volume: 10 µL.[10]

  • Analysis:

    • Inject the derivatized standard and sample solutions.

    • Quantify the piperazine content in the sample by comparing the peak area of the derivative to the calibration curve generated from the standards. The method should be validated for linearity, precision, accuracy, and robustness.[10]

G prep Sample/Standard Preparation deriv Add NBD-Cl & Incubate prep->deriv quench Quench Reaction deriv->quench inject Inject into HPLC-UV System quench->inject analyze Chromatographic Separation inject->analyze quant Data Analysis & Quantification analyze->quant

Workflow for trace analysis of piperazine via HPLC-UV derivatization.

Biological Context and Applications

1-Isopropylpiperazine is primarily valued as a key intermediate in the synthesis of more complex molecules with significant biological activity.[2] Its piperazine core is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[12]

  • Pharmaceutical Development: It is a building block for psychoactive drugs and treatments for neurological disorders.[2] The piperazine moiety is present in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and anti-cancer agents.[9]

  • Agrochemical Applications: The compound is used in the formulation of pesticides and herbicides, potentially enhancing their effectiveness.[2]

  • Research Chemical: It serves as a versatile starting material for creating novel molecular architectures in organic synthesis.[2]

While specific signaling pathways for 1-Isopropylpiperazine itself are not extensively documented, the derivatives it helps create often target central nervous system (CNS) pathways, such as dopaminergic and serotonergic systems. The diagram below illustrates its role as a foundational chemical scaffold.

G start 1-Isopropylpiperazine (Building Block) synth Chemical Synthesis (Multi-step) start->synth api Active Pharmaceutical Ingredient (API) synth->api drug Final Drug Product api->drug target Biological Target (e.g., CNS Receptors) drug->target effect Therapeutic Effect target->effect

Logical flow from chemical intermediate to therapeutic application.

References

Isopropylpiperazine: A Technical Guide to its Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of isopropylpiperazine is scarce in publicly available literature. This document synthesizes information from studies on structurally related piperazine (B1678402) derivatives, particularly arylpiperazines and benzylpiperazines, to infer a potential pharmacological profile for this compound. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework.

Introduction

This compound is a simple N-substituted piperazine derivative. The piperazine ring is a common scaffold in many centrally active pharmaceutical agents, conferring affinity for a variety of neurotransmitter receptors. While this compound itself is primarily utilized as a synthetic intermediate, its structural similarity to well-characterized psychoactive piperazine derivatives suggests it may possess activity at serotonergic, dopaminergic, and adrenergic receptors. This guide provides an in-depth analysis of the potential mechanism of action of this compound based on the known pharmacology of these related compounds.

Potential Molecular Targets

The primary molecular targets for many psychoactive piperazine derivatives are G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. The affinity and efficacy at these receptors are modulated by the nature of the substituent on the piperazine nitrogen.

Serotonergic System

Many arylpiperazine derivatives exhibit high affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1]

Table 1: Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT7Reference
1-(2-methoxyphenyl)piperazine3.77 - 1802-6.69 - 91.7[2]
1-(2-acetylphenyl)piperazinePotent--[2]
AG-45-39.445.0[3]
Compound 8c3.77--[2]
Compound 20b---[2]
Compound 29Potent-Potent[2]

Note: A dash (-) indicates data not available in the cited source.

The interaction of piperazine derivatives with 5-HT1A receptors is often associated with anxiolytic and antidepressant effects.[1] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]

G_protein_signaling_5HT1A Figure 1: 5-HT1A Receptor Signaling Pathway cluster_membrane Plasma Membrane R 5-HT1A Receptor G Gi/o Protein (αβγ) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Ligand This compound (Agonist) Ligand->R Binds ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Phosphorylates substrates leading to

Figure 1: 5-HT1A Receptor Signaling Pathway
Dopaminergic System

Arylpiperazine and benzylpiperazine derivatives are known to interact with dopamine receptors, particularly the D2 and D3 subtypes.[6][7][8]

Table 2: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives at Dopamine Receptors

CompoundD2D3D2/D3 SelectivityReference
1-Benzyl-4-(3-nitrophenyl)piperazine>1000--[6]
1-Benzyl-4-(2-methoxyphenyl)piperazine260--[6]
1-Benzyl-4-(1-naphthyl)piperazine130--[6]
Compound 7-3.5-[7]
Compound 8-<1>10[7]
Compound 32-25-45<21[7]

Note: A dash (-) indicates data not available in the cited source.

The dopamine D2 receptor is a key target for antipsychotic medications. Like the 5-HT1A receptor, the D2 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase.[9][10]

G_protein_signaling_D2 Figure 2: Dopamine D2 Receptor Signaling Pathway cluster_membrane Plasma Membrane R Dopamine D2 Receptor G Gi/o Protein (αβγ) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Ligand This compound (Agonist/Antagonist) Ligand->R Binds ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Neurotransmitter Release) PKA->Response Leads to

Figure 2: Dopamine D2 Receptor Signaling Pathway
Adrenergic System

Certain piperazine derivatives also show affinity for adrenergic receptors. For instance, benzylpiperazine (BZP) acts as an antagonist at α2-adrenergic receptors.[11] The α2-adrenoceptor is a Gi/o-coupled autoreceptor that inhibits the release of norepinephrine (B1679862).[12][13]

G_protein_signaling_Alpha2 Figure 3: Alpha-2 Adrenergic Receptor Signaling cluster_membrane Presynaptic Terminal Membrane R α2-Adrenergic Receptor G Gi/o Protein (αβγ) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Reduces Ligand This compound (Antagonist) Ligand->R Blocks NE Norepinephrine NE->R Binds (Negative Feedback) Release Norepinephrine Release cAMP->Release Modulates

Figure 3: Alpha-2 Adrenergic Receptor Signaling

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from methods using [3H]-spiperone to determine the affinity of a test compound for D2 receptors.[14][15][16]

1. Membrane Preparation:

  • HEK293 cells stably expressing the human D2 receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate with a total volume of 200-800 µL.

  • To each well, add in the following order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).

    • A fixed concentration of [3H]-spiperone (e.g., 2-4 nM).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., 2 µM (+)-butaclamol) is used instead of the test compound.

    • The reaction is initiated by adding the membrane preparation (e.g., 40 µg of protein).

  • The plate is incubated for 1 hour at 30°C with shaking.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow Figure 4: Radioligand Binding Assay Workflow start Start mem_prep Membrane Preparation (Cells expressing target receptor) start->mem_prep assay_setup Assay Setup (Add buffer, [3H]-radioligand, test compound/displacer) mem_prep->assay_setup incubation Incubation (e.g., 1 hr at 30°C) assay_setup->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 4: Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol outlines a method to determine if a compound acts as an agonist or antagonist at a Gi/o-coupled receptor by measuring changes in intracellular cAMP levels.[17][18][19]

1. Cell Preparation:

  • Cells expressing the receptor of interest (e.g., 5-HT1A or D2) are plated in a 384-well plate and cultured to the desired confluency.

2. Assay Procedure (for Gi/o-coupled receptors):

  • The culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To measure agonist activity, cells are treated with increasing concentrations of the test compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator). An agonist will inhibit forskolin-stimulated cAMP production.

  • To measure antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist. An antagonist will block the agonist-induced decrease in cAMP.

  • The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.

3. cAMP Detection:

  • The reaction is stopped, and the cells are lysed.

  • The amount of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, a cAMP-d2 conjugate and an anti-cAMP cryptate antibody are added. The HTRF signal is inversely proportional to the amount of cAMP produced.

4. Data Analysis:

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP) is determined.

  • For antagonists, the IC50 value (the concentration that inhibits 50% of the response to a known agonist) is calculated.

Phosphoinositide Hydrolysis Assay

This assay is used for Gq-coupled receptors. While the primary inferred targets for this compound are Gi/o-coupled, some piperazine derivatives interact with Gq-coupled receptors like 5-HT2A. This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of phospholipase C (PLC) activation.[20][21][22]

1. Cell Labeling:

  • Cells expressing the Gq-coupled receptor are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

2. Assay Procedure:

  • The labeled cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • The cells are then stimulated with the test compound for a defined period.

  • The reaction is terminated by the addition of an acid (e.g., perchloric acid).

3. IP Separation and Quantification:

  • The cell extracts are neutralized, and the total [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography.

  • The radioactivity in the IP fraction is measured by scintillation counting.

4. Data Analysis:

  • The amount of [3H]-IPs produced is plotted against the concentration of the test compound to determine the EC50 value.

Summary of Inferred Mechanism of Action

Based on the pharmacology of structurally related piperazine derivatives, this compound is hypothesized to act as a modulator of monoaminergic systems. Its potential mechanism of action may involve:

  • Serotonergic System: Potential interaction with 5-HT1A and 5-HT2A receptors. The nature of this interaction (agonist or antagonist) would determine its functional effects.

  • Dopaminergic System: Likely affinity for D2 and D3 receptors. Depending on the specific interactions, it could exhibit antipsychotic-like (antagonist) or other modulatory effects.

  • Adrenergic System: Possible antagonist activity at α2-adrenergic receptors, which would lead to an increase in norepinephrine release.

The simple isopropyl substituent, being a small alkyl group, may confer a different selectivity profile compared to the larger aryl or benzyl (B1604629) groups found in more extensively studied piperazine derivatives. It is plausible that this compound may have lower affinity but broader selectivity across these receptor systems. Definitive characterization of the mechanism of action of this compound requires direct experimental investigation using the types of assays described in this guide.

References

Methodological & Application

The Role of Isopropylpiperazine in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropylpiperazine, specifically 1-isopropylpiperazine (B163126), is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its unique structural and physicochemical properties make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the use of 1-isopropylpiperazine in pharmaceutical synthesis, with a focus on its role in the development of novel therapeutics, including those targeting the central nervous system.

Introduction to this compound in Drug Discovery

1-Isopropylpiperazine (CAS 4318-42-7) is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of the isopropyl group on one of the nitrogen atoms imparts specific characteristics to the molecule, including increased lipophilicity and altered basicity compared to unsubstituted piperazine. These features are often exploited by medicinal chemists to enhance blood-brain barrier penetration, improve receptor binding affinity, and optimize the overall drug-like properties of a molecule.[1]

The piperazine scaffold itself is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and improving solubility. The addition of an isopropyl group provides a simple yet effective means of fine-tuning these properties.

Application in the Synthesis of Pharmaceutical Intermediates: The Cariprazine Example

While not a direct precursor, the synthesis of key intermediates for the atypical antipsychotic drug Cariprazine provides an excellent case study for the formation of a substituted piperazine core, a structure analogous to those involving this compound. Cariprazine is a potent dopamine (B1211576) D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1] A pivotal intermediate in its synthesis is 1-(2,3-dichlorophenyl)piperazine. The synthesis of this intermediate highlights the common strategies employed for constructing such substituted piperazines, which can be adapted for the introduction of an isopropyl group.

Synthesis of 1-(2,3-dichlorophenyl)piperazine

A common route to this intermediate involves the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) or a related derivative. This reaction establishes the core piperazine ring functionalized with the dichlorophenyl group.

Key Synthetic Protocols Involving this compound

The introduction of the isopropyl group onto a piperazine nitrogen is typically achieved through two primary methods: direct N-alkylation and reductive amination.

Protocol 1: Direct N-Alkylation of Piperazine with Isopropyl Halide

This method involves the direct reaction of piperazine (or a pre-functionalized piperazine) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base.

Experimental Protocol:

  • Materials:

    • Piperazine (or substituted piperazine) (1.0 eq)

    • 2-Bromopropane (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of piperazine in anhydrous acetonitrile, add potassium carbonate.

    • Slowly add 2-bromopropane to the suspension at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-isopropylpiperazine.

Quantitative Data for N-Alkylation Reactions:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperazine2-BromopropaneK₂CO₃ACN8012~70-85General Protocol
1-(2,3-Dichlorophenyl)piperazineIsopropyl tosylateDIPEADMF10024~60-75Adapted Protocol
Protocol 2: Reductive Amination of Piperazine with Acetone (B3395972)

Reductive amination is a highly efficient method for forming C-N bonds and is particularly useful for introducing the isopropyl group via the reaction of a piperazine with acetone in the presence of a reducing agent.

Experimental Protocol:

  • Materials:

  • Procedure:

    • Dissolve piperazine and acetone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

    • Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction may be exothermic.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Reductive Amination:

AmineCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
PiperazineAcetoneNaBH(OAc)₃DCM4>90General Protocol
1-(2,3-Dichlorophenyl)piperazineAcetoneNaBH(OAc)₃DCE6~85-95Adapted Protocol

Visualizing the Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

N_Alkylation Piperazine Piperazine This compound 1-Isopropylpiperazine Piperazine->this compound N-Alkylation Isopropyl_Bromide 2-Bromopropane Isopropyl_Bromide->this compound Base Base (e.g., K₂CO₃) Base->this compound

Direct N-Alkylation of Piperazine.

Reductive_Amination cluster_reactants Reactants Piperazine Piperazine Imine_Intermediate Iminium Ion Intermediate Piperazine->Imine_Intermediate Acetone Acetone Acetone->Imine_Intermediate This compound 1-Isopropylpiperazine Imine_Intermediate->this compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->this compound

Reductive Amination of Piperazine with Acetone.

Conclusion

1-Isopropylpiperazine is a valuable synthon in pharmaceutical chemistry, offering a straightforward means to introduce a functional group that can significantly impact a drug candidate's properties. The synthetic methods of direct N-alkylation and reductive amination provide reliable and high-yielding routes to incorporate this moiety. The protocols and data presented herein offer a practical guide for researchers and scientists in the field of drug development to effectively utilize this compound in the synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted therapies grows, the strategic application of such versatile building blocks will continue to be a cornerstone of modern medicinal chemistry.

References

Isopropylpiperazine: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylpiperazine is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a basic piperazine (B1678402) core with a sterically influential isopropyl group, make it a key component in the development of a diverse range of bioactive compounds. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The addition of the isopropyl group can further enhance binding affinity and selectivity for specific biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules, with a focus on its incorporation into potential kinase inhibitors.

Application in the Synthesis of JNK Inhibitors

One of the significant applications of this compound is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation, making it an attractive target for the treatment of various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The general strategy for incorporating the this compound moiety into a JNK inhibitor involves a three-step sequence: N-arylation, nitro group reduction, and amide coupling.

Logical Workflow for Synthesis of a JNK Inhibitor Precursor

G start Start: 1-Isopropylpiperazine (B163126) & 1-Fluoro-4-nitrobenzene (B44160) step1 Step 1: N-Arylation (Nucleophilic Aromatic Substitution) start->step1 intermediate1 Intermediate 1: 1-Isopropyl-4-(4-nitrophenyl)piperazine (B3190556) step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 intermediate2 Intermediate 2: 4-(4-Isopropylpiperazin-1-yl)aniline (B181805) step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_product Final Product: Amide-coupled JNK Inhibitor Precursor step3->final_product

Caption: Synthetic workflow for a JNK inhibitor precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-4-(4-nitrophenyl)piperazine (N-Arylation)

This protocol describes the nucleophilic aromatic substitution reaction between 1-isopropylpiperazine and 1-fluoro-4-nitrobenzene.

Materials:

  • 1-Isopropylpiperazine

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-isopropylpiperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-4-(4-nitrophenyl)piperazine as a solid.

Reagent/ParameterMolar Ratio/Value
1-Isopropylpiperazine1.0 eq
1-Fluoro-4-nitrobenzene1.1 eq
Potassium Carbonate2.0 eq
SolventDMF
Temperature80-100 °C
Reaction Time4-6 hours
Typical Yield 85-95%
Protocol 2: Synthesis of 4-(4-Isopropylpiperazin-1-yl)aniline (Reduction)

This protocol details the reduction of the nitro group of 1-isopropyl-4-(4-nitrophenyl)piperazine to an aniline.

Materials:

  • 1-Isopropyl-4-(4-nitrophenyl)piperazine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

  • Ethanol (B145695) (EtOH) or Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using SnCl₂) or Hydrogenation apparatus (if using Pd/C)

Procedure (using SnCl₂·2H₂O):

  • Dissolve 1-isopropyl-4-(4-nitrophenyl)piperazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 4-(4-isopropylpiperazin-1-yl)aniline.

Reagent/ParameterMolar Ratio/Value
1-Isopropyl-4-(4-nitrophenyl)piperazine1.0 eq
Tin(II) chloride dihydrate4.0-5.0 eq
SolventEthanol
TemperatureReflux (78 °C)
Reaction Time2-4 hours
Typical Yield 80-90%
Protocol 3: Amide Coupling to form a JNK Inhibitor Precursor

This protocol describes the coupling of 4-(4-isopropylpiperazin-1-yl)aniline with a generic carboxylic acid to form the final amide product.

Materials:

  • 4-(4-Isopropylpiperazin-1-yl)aniline

  • Carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 4-(4-isopropylpiperazin-1-yl)aniline (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Reagent/ParameterMolar Ratio/Value
4-(4-Isopropylpiperazin-1-yl)aniline1.1 eq
Carboxylic acid1.0 eq
EDC·HCl1.2 eq
HOBt1.2 eq
DIPEA2.0-3.0 eq
SolventDCM or DMF
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield 60-80%

JNK Signaling Pathway

The final amide product, incorporating the this compound moiety, is designed to interact with the ATP-binding site of JNK, thereby inhibiting its kinase activity. The JNK signaling cascade is a multi-tiered pathway that is activated by various stress stimuli.

JNK_Pathway cluster_0 Extracellular Stimuli cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Targets Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) ASK1 ASK1 Cytokines (TNF-α, IL-1)->ASK1 Environmental Stress Environmental Stress MEKK1 MEKK1 Environmental Stress->MEKK1 MLK3 MLK3 Environmental Stress->MLK3 MKK4 MKK4 ASK1->MKK4 MEKK1->MKK4 MKK7 MKK7 MLK3->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Cellular Response Cellular Response c-Jun->Cellular Response ATF2->Cellular Response p53->Cellular Response Inhibitor This compound- based Inhibitor Inhibitor->JNK

Caption: The JNK signaling cascade and the point of inhibition.

This compound serves as a critical and versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors. The protocols outlined in this document provide a practical guide for the synthesis of key intermediates, demonstrating the utility of this compound in creating diverse and potent bioactive compounds. The ability to readily functionalize the piperazine core allows for the fine-tuning of pharmacological properties, making this compound an invaluable tool for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Isopropylpiperazine in Psychoactive Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylpiperazine (1-propan-2-ylpiperazine) is a chemical intermediate recognized for its utility in the synthesis of various pharmaceutical compounds, particularly those with psychoactive properties.[1][2][3] The piperazine (B1678402) scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties and ability to interact with multiple receptor systems.[4][5] Piperazine derivatives have been investigated for a range of psychoactive effects, including stimulant and hallucinogenic properties, primarily through the modulation of dopaminergic and serotonergic pathways.[6][7][8]

These application notes provide a comprehensive overview of the methodologies used to characterize this compound and its derivatives in the context of psychoactive drug development. While specific quantitative data for the parent compound, this compound, is not extensively available in public literature, this document presents data for structurally related piperazine derivatives to serve as a reference point for researchers. The protocols detailed below are standard assays employed in the pharmacological evaluation of novel psychoactive compounds.

Data Presentation: In Vitro Pharmacology of Piperazine Derivatives

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of various piperazine derivatives at key CNS receptors implicated in psychoactive effects. This data is intended to provide a comparative landscape for researchers synthesizing and testing novel compounds based on the this compound scaffold.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Piperazine Derivatives

Compound5-HT1A5-HT2AD2σ1 ReceptorReference
Phenylacetamide Derivative (17b)---181[2]
N-(3-(4-(2-methoxyphenyl) piperazin-1-yl)propyl) tricyclo[3.3.1.13,7]decan-1-amine (8)1.2---[9]
N-(3-(4-(2-methoxyphenyl) piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine (10)21.3---[9]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)---3.2[10]
Haloperidol (Reference)--2.5-[10]
(-)-OSU6162--447-[6]
ACR16-->1000-[6]

Note: "-" indicates data not available in the cited literature.

Table 2: Functional Activity (IC50/EC50, nM) of Representative Piperazine Derivatives

CompoundAssayTargetActivityReference
TFMPP5-HT ReleaseSERTEC50 = 121
BZPMPP+ ReleaseDATEC50 = 175
MDMA (Reference)5-HT ReleaseSERTEC50 = 58
MDMA (Reference)MPP+ ReleaseDATEC50 = 119

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound derivatives for target receptors (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A).

Materials:

  • HEK293 cells stably expressing the target receptor.

  • Cell culture medium and reagents.

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., Haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a known antagonist (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Cell-Based Functional Assay for GPCR Activation (cAMP Assay)

This protocol measures the functional consequence of receptor activation by quantifying the change in intracellular second messenger levels, such as cyclic AMP (cAMP).

Objective: To determine if an this compound derivative acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) and to quantify its potency (EC50) or inhibitory activity (IC50).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the GPCR of interest.

  • Cell culture medium and reagents.

  • Test compounds (this compound derivatives).

  • Forskolin (to stimulate cAMP production in antagonist mode).

  • cAMP assay kit (e.g., HTRF-based).

  • 384-well white microplates.

  • Plate reader capable of HTRF detection.

Protocol:

  • Cell Plating: Seed the cells into 384-well white plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Agonist Mode:

    • Add the test compound dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Add the test compound dilutions to the cells and incubate for a short period (e.g., 15 minutes).

    • Add a fixed concentration of an agonist (or forskolin) to all wells (except the basal control).

    • Incubate for a further specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths.

    • For agonist mode, plot the signal ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

    • For antagonist mode, plot the signal ratio against the log of the compound concentration and fit a sigmoidal dose-inhibition curve to determine the IC50.

In Vivo Behavioral Assay: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the effects of this compound derivatives on spontaneous motor activity and exploratory behavior.

Materials:

  • Open field arena (a square or circular arena with walls).

  • Video tracking system and software.

  • Test animals (e.g., mice or rats).

  • Test compound solution and vehicle control.

  • Injection supplies.

Protocol:

  • Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).

    • Record the animal's behavior using the video tracking system.

  • Data Analysis: The tracking software will analyze the video to provide quantitative data on various parameters, including:

    • Locomotor Activity: Total distance traveled, average speed.

    • Exploratory Behavior/Anxiety: Time spent in the center of the arena versus the periphery, number of entries into the center zone, rearing frequency.

  • Interpretation:

    • An increase in total distance traveled suggests a stimulant effect.

    • A decrease in the time spent in the center of the arena is indicative of anxiogenic-like effects, while an increase may suggest anxiolytic-like properties.

In Vivo Behavioral Assay: Elevated Plus Maze

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.

Objective: To determine the anxiolytic or anxiogenic potential of this compound derivatives.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).

  • Video camera and recording software.

  • Test animals (e.g., mice or rats).

  • Test compound solution and vehicle control.

  • Injection supplies.

Protocol:

  • Habituation: Acclimatize the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the test compound or vehicle control as described in the open field test protocol.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed duration (e.g., 5 minutes).

    • Record the session with an overhead video camera.

  • Data Analysis: Score the video recordings for the following parameters:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Interpretation:

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

    • A decrease in these parameters suggests an anxiogenic-like effect.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Assessment cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of this compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification binding Radioligand Binding Assays (e.g., 5-HT, DA Receptors) synthesis->binding functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) binding->functional locomotor Open Field Test (Locomotor Activity & Anxiety) functional->locomotor anxiety Elevated Plus Maze (Anxiety-like Behavior) locomotor->anxiety sar Structure-Activity Relationship (SAR) Analysis anxiety->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the development and evaluation of psychoactive drugs.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling drug Piperazine Derivative receptor GPCR (e.g., 5-HT2A or D2 Receptor) drug->receptor g_protein G-Protein (Gq/11 or Gi/o) receptor->g_protein effector Effector Enzyme (e.g., PLC or Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., IP3/DAG or cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Excitability, Gene Expression) second_messenger->cellular_response

Caption: A generalized GPCR signaling pathway for psychoactive piperazine derivatives.

References

Application Notes and Protocols for 1-Isopropylpiperazine in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-isopropylpiperazine (B163126) as a key building block in the synthesis of pharmacologically active compounds. Detailed protocols for common experimental evaluations of 1-isopropylpiperazine derivatives are provided, along with representative data and visualizations to guide researchers in their drug discovery and development efforts.

Introduction to 1-Isopropylpiperazine

1-Isopropylpiperazine (CAS 4318-42-7) is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide array of chemical entities.[1][2] Its unique structural features, including the piperazine (B1678402) core and the isopropyl substituent, make it a valuable scaffold in medicinal chemistry. The piperazine ring is a common pharmacophore found in numerous approved drugs, and modifications at the 1- and 4-positions allow for the fine-tuning of pharmacological activity.[3][4] 1-Isopropylpiperazine is particularly noted for its use in the development of psychoactive drugs, agrochemicals, and other specialty chemicals.[1][5]

Synthesis of 1-Isopropylpiperazine Derivatives

1-Isopropylpiperazine is a versatile starting material for the synthesis of a diverse range of derivatives. A common synthetic route involves the N-alkylation or N-acylation of the secondary amine in the piperazine ring.

Experimental Protocol: General Synthesis of N-Substituted 1-Isopropylpiperazine Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of 1-isopropylpiperazine, a common step in the development of novel therapeutic agents.

Materials:

Procedure:

  • To a solution of 1-isopropylpiperazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-substituted 1-isopropylpiperazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of 1-Isopropylpiperazine Derivatives

Derivatives of 1-isopropylpiperazine have been explored for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1-isopropylpiperazine derivatives against various bacterial strains using the broth microdilution method.[6][7]

Materials:

  • Synthesized 1-isopropylpiperazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of the test compounds and the standard antibiotic in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of MHB to each well.

  • Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Include a growth control (MHB + inoculum) and a sterility control (MHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Piperazine-Thiadiazole DerivativesStaphylococcus aureus1-5[8]
Enterococcus faecalis1-5[8]
Bacillus sp.1-5[8]
N-substituted piperazine derivativesStaphylococcus aureus16[6]
Bacillus subtilis16[6]
Piperazine-Triazole DerivativesGram-positive bacteria0.24-1[9]
Anti-inflammatory Activity

This in vivo protocol is a standard method to evaluate the acute anti-inflammatory activity of novel compounds.[10][11][12]

Materials:

  • Wistar rats (150-200 g)

  • Synthesized 1-isopropylpiperazine derivatives

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, standard drug, and test compound groups at various doses.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets and signaling pathways of 1-isopropylpiperazine are not well-defined, many of its derivatives exhibit their pharmacological effects by modulating various signaling pathways, particularly in the central nervous system.[3] For instance, numerous piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and histamine (B1213489) receptors.[1][13]

The diagram below illustrates a representative signaling pathway for a class of piperazine derivatives that act as antagonists at the Histamine H3 receptor (H3R), a GPCR involved in neurotransmitter release.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Piperazine_Derivative Piperazine Derivative (H3R Antagonist) Piperazine_Derivative->H3R Blocks Histamine Histamine Histamine->H3R Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Representative signaling pathway for a piperazine derivative acting as a Histamine H3 receptor antagonist.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of 1-isopropylpiperazine derivatives.

G start Start: 1-Isopropylpiperazine synthesis Chemical Synthesis (e.g., N-alkylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation characterization->biological_eval end End: Characterized Derivative with Biological Data biological_eval->end

Caption: Workflow for Synthesis and Evaluation of 1-Isopropylpiperazine Derivatives.

G start Start: Test Compound in_vitro In Vitro Assays (e.g., Antimicrobial MIC) start->in_vitro in_vivo In Vivo Models (e.g., Rat Paw Edema) start->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Workflow for Biological Evaluation of Synthesized Derivatives.

References

Application Notes and Protocols for the Analytical Detection of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of Isopropylpiperazine (IPP) in various matrices. The following methods are based on established analytical techniques for piperazine (B1678402) and its derivatives and can be adapted for the specific analysis of IPP.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often required to improve its volatility and chromatographic properties.

Application Note

This GC-MS method is suitable for the qualitative and quantitative analysis of this compound in non-aqueous samples and, with appropriate sample preparation, in biological matrices. The protocol involves a derivatization step using Trifluoroacetic Anhydride (TFAA) to enhance the volatility of IPP. The method demonstrates good sensitivity and linearity over a relevant concentration range.

Experimental Protocol

a) Sample Preparation (Derivatization)

  • To a dry residue of the sample extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of Trifluoroacetic Anhydride (TFAA).[1]

  • Incubate the mixture at 70°C for 30 minutes.[1]

  • After incubation, cool the sample to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of ethyl acetate.[1]

  • Inject 1 µL of the reconstituted sample into the GC-MS system.[1]

For biological matrices such as plasma or urine, a preliminary extraction step like protein precipitation or solid-phase extraction (SPE) is necessary before derivatization.[1]

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl/95% methyl silicone column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 40-500.[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS analysis of piperazine derivatives, which can be expected for this compound analysis after method validation.

ParameterExpected Performance
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)0.002 - 0.156 µg/mL[1]
Limit of Quantification (LOQ)0.008 - 0.312 µg/mL[1]
Accuracy (% Recovery)76% - 108%[1]
Precision (%RSD)< 15%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (if needed) Sample->Extraction Derivatization Derivatization with TFAA Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma and urine. This method does not typically require derivatization.

Application Note

This LC-MS/MS method provides a rapid and sensitive approach for the quantification of this compound in biological fluids. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and low detection limits.

Experimental Protocol

a) Sample Preparation

  • Protein Precipitation (for plasma/serum): To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • Dilute-and-Shoot (for urine): Dilute the urine sample 1:10 with the mobile phase containing the internal standard. Vortex and inject directly.

  • Solid-Phase Extraction (for lower detection limits):

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample.

    • Wash the cartridge with a weak organic solvent.

    • Elute the analyte with an appropriate elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate and reconstitute in the mobile phase.[5]

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera XR series HPLC system or equivalent.[6]

  • Mass Spectrometer: LCMS-8045 triple quadrupole mass spectrometer or equivalent.[6]

  • Column: Synergi C18 column (e.g., 150 mm x 2.0 mm, 4 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 4 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.

Quantitative Data Summary

The following table presents typical validation parameters for the LC-MS/MS analysis of piperazine derivatives, which are anticipated for this compound analysis.

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL[5]
Accuracy (% Recovery)85% - 115%
Precision (%RSD)< 10%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample Precipitation Protein Precipitation / Dilution BiologicalSample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection LCSeparation LC Separation Injection->LCSeparation Ionization ESI Ionization LCSeparation->Ionization MRMDetection MRM Detection Ionization->MRMDetection PeakIntegration Peak Integration MRMDetection->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Concentration Calculate Concentration CalibrationCurve->Concentration

Caption: Workflow for LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) of this compound

Since this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, a derivatization step is necessary to introduce a UV-active moiety. 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is a suitable derivatizing agent.[7][8]

Application Note

This HPLC-UV method is a cost-effective alternative for the quantification of this compound in pharmaceutical ingredients or other less complex matrices. The method relies on pre-column derivatization with NBD-Cl to enable UV detection at an appropriate wavelength.

Experimental Protocol

a) Sample Preparation (Derivatization)

  • Mix the sample solution with a solution of NBD-Cl in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the reaction mixture and inject an aliquot into the HPLC system.

b) HPLC-UV Instrumentation and Conditions

  • HPLC System: Alliance e2695 separations module or equivalent.[7]

  • UV Detector: 2998 photodiode array UV detector or equivalent.[7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. The exact composition should be optimized for the separation of the IPP-NBD derivative from other components. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 340 nm (or the absorbance maximum of the IPP-NBD derivative).[7]

  • Injection Volume: 10 µL.[7]

Quantitative Data Summary

The table below shows typical performance characteristics for the HPLC-UV analysis of piperazine after derivatization, which can be expected for this compound.

ParameterExpected Performance
Linearity Range30 - 350 ppm[7]
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)30 ppm[7]
Limit of Quantification (LOQ)90 ppm[7]
Accuracy (% Recovery)104.87 - 108.06%[7]
Precision (%RSD)< 2.0%

Logical Relationship Diagram

HPLCUV_Logic IPP This compound (No Chromophore) Derivatization Derivatization Reaction IPP->Derivatization NBDCl NBD-Cl (Derivatizing Agent) NBDCl->Derivatization IPPNBD IPP-NBD Derivative (UV-Active) Derivatization->IPPNBD Forms HPLCSeparation HPLC Separation IPPNBD->HPLCSeparation UVDetection UV Detection HPLCSeparation->UVDetection Enables Quantification Quantification UVDetection->Quantification

Caption: Logical steps for HPLC-UV analysis of this compound.

References

Application Notes and Protocols for Isopropylpiperazine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropylpiperazine and its derivatives in agrochemical formulations. This document includes summaries of fungicidal and insecticidal activity, detailed experimental protocols for synthesis and biological evaluation, and insights into the mechanisms of action.

Introduction

Piperazine (B1678402) and its derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in the development of new agrochemicals.[1] Their unique structural properties allow them to serve as either active substructures or as linkers to connect different pharmacophores, leading to novel compounds with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] The incorporation of an isopropyl group onto the piperazine ring has been shown to enhance the biological efficacy of these derivatives, making this compound a key building block in the design of modern crop protection agents.

Fungicidal Activity of this compound Derivatives

Piperazine derivatives have demonstrated potent antifungal activity against a broad spectrum of plant pathogens. The introduction of an isopropyl group can significantly enhance this activity.

Quantitative Data Summary

The following table summarizes the in vitro fungicidal activity of various piperazine derivatives against economically important plant pathogens.

Compound/DerivativeTarget PathogenEfficacy (EC50/IC50 in µg/mL)Reference CompoundReference Efficacy (EC50 in µg/mL)
Isopropyl-containing piperazine derivativeFusarium graminearumComparable to TriadimefonTriadimefonNot specified
Piperazine-1-carboxamidine analoguesCandida albicansHigh fungicidal activity--
Acrylamide derivative with trifluoromethylpyridine and piperazine (Compound 6b)Phomopsis sp.4.49Azoxystrobin24.83
Acrylamide derivative with trifluoromethylpyridine and piperazine (Compound 6c)Phomopsis sp.6.47Azoxystrobin24.83
Acrylamide derivative with trifluoromethylpyridine and piperazine (Compound 7e)Phomopsis sp.8.68Azoxystrobin24.83
Myricetin derivative with pyrazole (B372694) and piperazine (Compound D1)Phomopsis sp.16.9Azoxystrobin50.7
Myricetin derivative with pyrazole and piperazine (Compound D16)Phytophthora capsici11.3Azoxystrobin35.1
Flavonol derivative with piperazine and quinoxaline (B1680401) (Compound N5)Phomopsis sp.12.9Azoxystrobin25.4
Flavonol derivative with piperazine and quinoxaline (Compound N5)Phytophthora capsica25.8Azoxystrobin71.1
Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many fungicidal piperazine derivatives, particularly those with an azole moiety, function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] They specifically target the enzyme sterol 14α-demethylase (CYP51), which is a crucial step in the conversion of lanosterol (B1674476) to ergosterol.[2][3] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of the cell membrane, ultimately inhibiting fungal growth.

Fungicide_Mechanism cluster_Fungus Fungal Cell Piperazine_Fungicide Piperazine-based Fungicide CYP51 Sterol 14α-demethylase (CYP51) Piperazine_Fungicide->CYP51 Inhibits Ergosterol Ergosterol (Essential for membrane integrity) CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->CYP51 Membrane_Disruption Cell Membrane Disruption

Caption: Proposed mechanism of action for piperazine-based fungicides.

Insecticidal Activity of this compound Derivatives

Piperazine derivatives have also been developed as potent insecticides, targeting a range of agricultural pests.

Quantitative Data Summary

The following table summarizes the insecticidal activity of various piperazine derivatives.

Compound/DerivativeTarget PestEfficacy (LC50 in µg/mL)Reference CompoundReference LC50 (µg/mL)
Piperazine-containing phthalimidesPlutella xylostella (Diamondback moth)0.0022 - 0.0081--
Piperazine-containing heterocyclic mono-/di-/tri-amide (Compound 11a, 11e, 11f)Plutella xylostella (Diamondback moth)0.0002 - 0.0008Chlorantraniliprole-
Piperazine-containing heterocyclic mono-/di-/tri-amide (Compound 14c)Plutella xylostella (Diamondback moth)0.0005Chlorantraniliprole-
Piperazine-containing heterocyclic mono-/di-/tri-amide (Compound 11e)Mythimna separata (Oriental armyworm)0.23Chlorantraniliprole0.26
Diketopiperazine derivatives (19a, 19b)Plutella xylostella & Culex pipiens pallensGood insecticidal activity--
Indole and hydrazone linked by piperazine (Compound 20)Mosquito larvae100% mortality at 5 µg/mL--
Mechanism of Action: GABA Receptor Antagonism

The insecticidal action of some piperazine derivatives is believed to involve the antagonism of γ-aminobutyric acid (GABA) receptors in the insect nervous system.[4][5] GABA is the primary inhibitory neurotransmitter in insects, and its receptors are ligand-gated chloride ion channels. By blocking these channels, piperazine-based insecticides disrupt normal nerve function, leading to hyperexcitation, paralysis, and death of the insect.

Insecticide_Mechanism cluster_Neuron Insect Neuron Piperazine_Insecticide Piperazine-based Insecticide GABA_Receptor GABA Receptor (Chloride Channel) Piperazine_Insecticide->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Prevents Hyperpolarization Neuron Hyperpolarization (Inhibition) Paralysis Paralysis & Death

Caption: Proposed mechanism of action for piperazine-based insecticides.

Experimental Protocols

Synthesis of a Trifluoromethyl-Containing Piperazine Fungicide Derivative

This protocol describes a general method for the synthesis of a trifluoromethyl-containing piperazine derivative with potential fungicidal activity, based on literature procedures.

Materials:

Procedure:

  • Step 1: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine:

    • In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as acetonitrile.

    • Add a base, for example, potassium carbonate (2.0 eq).

    • Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

  • Step 2: Acylation of the piperazine derivative:

    • Dissolve 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel.

Synthesis_Workflow Start Starting Materials: 2-Chloro-5-(trifluoromethyl)pyridine Piperazine Step1 Step 1: Nucleophilic Aromatic Substitution (Reflux with K2CO3 in Acetonitrile) Start->Step1 Intermediate Intermediate: 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine Step1->Intermediate Step2 Step 2: Acylation (Substituted benzoyl chloride, Et3N in DCM) Intermediate->Step2 Final_Product Final Product: Trifluoromethyl-containing Piperazine Fungicide Step2->Final_Product

Caption: General synthesis workflow for a piperazine-based fungicide.

In Vitro Antifungal Assay Protocol (Mycelial Growth Inhibition)

This protocol is a general method for assessing the in vitro antifungal activity of synthesized compounds against phytopathogenic fungi like Fusarium graminearum.

Materials:

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Synthesized piperazine derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal culture of the target pathogen

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the agar medium.

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to 45-50 °C.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Assessment:

    • Incubate the plates at 25-28 °C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

    • The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis.

Insecticidal Bioassay Protocol (Leaf-Dip Method)

This protocol is a standard method for evaluating the insecticidal activity of compounds against lepidopteran pests like the diamondback moth (Plutella xylostella).[6][7][8][9]

Materials:

  • Cabbage or rapeseed leaves

  • Synthesized piperazine derivative

  • Acetone and Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Second or third instar larvae of Plutella xylostella

  • Ventilated containers or Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to obtain the desired test concentrations.

  • Leaf Treatment:

    • Cut fresh cabbage or rapeseed leaves into discs of a suitable size.

    • Dip each leaf disc into a test solution for 10-30 seconds with gentle agitation.[6][7]

    • Air-dry the treated leaf discs on a clean surface.

    • A control group should be prepared using the water and surfactant solution without the test compound.

  • Insect Exposure:

    • Place one treated leaf disc into each ventilated container or Petri dish lined with moist filter paper.

    • Introduce a known number of larvae (e.g., 10-15) into each container.

  • Incubation and Assessment:

    • Maintain the containers at 25 ± 2 °C with a photoperiod of 16:8 (L:D).

    • Assess larval mortality after 48, 72, and 96 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Calculate the mortality rate for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • The LC50 value (the concentration that causes 50% mortality) can be determined by probit analysis.

Agrochemical Formulations

For practical application in the field, the active this compound derivative must be formulated into a stable and effective product. Common formulation types include Emulsifiable Concentrates (EC) and Wettable Powders (WP).

Example Protocol for a Wettable Powder (WP) Formulation

This protocol provides a general guideline for preparing a WP formulation.[10][11]

Components:

  • Active Ingredient (this compound derivative): 50-80%

  • Wetting Agent (e.g., sodium dodecyl sulfate): 1-5%

  • Dispersing Agent (e.g., lignosulfonate): 3-10%

  • Carrier/Diluent (e.g., kaolin (B608303) clay, silica): To make up 100%

Procedure:

  • Pre-milling: The active ingredient and carrier are coarsely milled.

  • Blending: The pre-milled active ingredient, wetting agent, dispersing agent, and the remaining carrier are thoroughly blended in a ribbon or cone blender to ensure a homogenous mixture.

  • Milling: The blended powder is then finely milled using an air mill or a hammer mill to achieve the desired particle size (typically < 10 µm).

  • Packaging: The final wettable powder is packaged in moisture-proof containers.

Example Protocol for an Emulsifiable Concentrate (EC) Formulation

This protocol is based on a formulation for the piperazine fungicide Triforine (B1681575).[1][6]

Components:

  • Active Ingredient (e.g., Triforine or an this compound derivative): 10-20% (w/v)

  • Solvent (e.g., N-methylpyrrolidone, dimethylformamide): 40-60%

  • Emulsifier (e.g., Isopropylamine salt of dodecyl benzene (B151609) sulfonic acid): 10-20%

  • Co-solvent/Diluent (to make up the final volume)

Procedure:

  • Dissolution: Dissolve the active ingredient in the primary solvent (e.g., dimethylformamide).

  • Addition of Emulsifier: Add the emulsifying agent to the solution and mix thoroughly.

  • Dilution: Dilute the mixture with the co-solvent (e.g., N-methylpyrrolidone) to the final desired volume.

  • Homogenization: Stir the mixture until a clear, homogenous solution is obtained.

  • Packaging: Package the final EC formulation in appropriate solvent-resistant containers.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel agrochemicals. Their broad spectrum of activity against fungal and insect pests, coupled with the potential for diverse chemical modifications, makes them attractive candidates for future research and development in crop protection. The protocols and data presented in these application notes provide a foundation for further investigation into the synthesis, formulation, and application of these valuable compounds.

References

Application Notes and Protocols for Isopropylpiperazine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylpiperazine, a derivative of piperazine (B1678402), holds potential as a versatile reagent in analytical chemistry. While specific applications featuring this compound are not extensively documented, its structural similarity to other piperazine derivatives allows for its adaptation in established analytical methodologies. Piperazine and its analogues are utilized as derivatizing agents to enhance the detectability of analytes in chromatographic and mass spectrometric techniques. They are also employed as building blocks for creating internal standards for quantitative analysis.

These application notes provide detailed protocols based on established methods for piperazine derivatives, which can be adapted for use with this compound. The protocols cover its potential use as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and as a component for creating internal standards in mass spectrometry-based assays.

Application: Derivatization Agent for HPLC-UV Analysis

Principle:

Many analytes lack a chromophore, making them difficult to detect using UV-Vis detectors in HPLC. This compound, like other secondary amines, can be reacted with a derivatizing agent to introduce a chromophoric tag. Alternatively, this compound itself can be used to derivatize analytes containing suitable functional groups (e.g., carboxylic acids, activated esters) to enhance their detectability. This protocol details the derivatization of a model analyte containing a carboxylic acid group with this compound.

Experimental Protocol: Derivatization of a Carboxylic Acid Analyte with this compound

Materials:

  • This compound

  • Analyte with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium bicarbonate, saturated solution

  • Deionized water

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Activation of Carboxylic Acid Analyte:

    • Dissolve 10 mg of the carboxylic acid analyte in 2 mL of anhydrous DMF.

    • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.

    • Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Derivatization Reaction:

    • To the filtered solution containing the activated analyte, add 1.5 equivalents of this compound.

    • Stir the reaction mixture at room temperature overnight.

  • Sample Work-up:

    • Dilute the reaction mixture with 10 mL of ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • HPLC Analysis:

    • Reconstitute the dried derivative in the mobile phase.

    • Inject an appropriate volume onto the HPLC system.

HPLC Conditions (Example):

ParameterValue
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or optimal wavelength for derivative)
Injection Volume 10 µL

Workflow for Analyte Derivatization with this compound

G cluster_activation Analyte Activation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Carboxylic Acid Analyte Reagents_Activation DCC, NHS in DMF Analyte->Reagents_Activation Activated_Analyte NHS-Ester of Analyte Reagents_Activation->Activated_Analyte 4h, RT This compound This compound Activated_Analyte->this compound Derivatized_Analyte Derivatized Analyte This compound->Derivatized_Analyte Overnight, RT Workup Sample Work-up Derivatized_Analyte->Workup HPLC HPLC-UV Analysis Workup->HPLC

A generalized workflow for derivatizing a carboxylic acid analyte with this compound.

Application: Derivatization for GC-MS Analysis

Principle:

For analytes that are not sufficiently volatile for GC-MS analysis, derivatization can be employed to increase their volatility. This compound can be used to derivatize analytes with functional groups that can be converted into less polar, more volatile moieties. For example, it can react with acyl chlorides or similar activated groups. This protocol describes a general procedure for such a derivatization.

Experimental Protocol: GC-MS Analysis after Derivatization

Materials:

  • This compound

  • Analyte with a suitable functional group (e.g., acyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Triethylamine (as a base)

  • Derivatizing agent for any remaining polar groups (e.g., BSTFA for silylation)[1]

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization Reaction:

    • Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of triethylamine.

    • Add 1.1 equivalents of this compound.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Optional Secondary Derivatization (Silylation):

    • If the resulting derivative still contains polar functional groups (e.g., hydroxyl groups), evaporate the solvent.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

  • Sample Preparation for GC-MS:

    • Dilute the reaction mixture to a suitable concentration with the appropriate solvent (e.g., ethyl acetate).

    • Transfer to a GC vial.

GC-MS Conditions (Example):

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 100°C (1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source 230 °C (Electron Ionization at 70 eV)
Mass Range m/z 50-550

Logical Flow of Derivatization for GC-MS

G Analyte Non-volatile Analyte (e.g., with Acyl Chloride group) Derivatization React with This compound Analyte->Derivatization Intermediate Less Polar Intermediate Derivatization->Intermediate Check_Polarity Remaining Polar Groups? Intermediate->Check_Polarity Silylation Secondary Derivatization (e.g., Silylation) Check_Polarity->Silylation Yes Volatile_Derivative Volatile Derivative Check_Polarity->Volatile_Derivative No Silylation->Volatile_Derivative GC_MS GC-MS Analysis Volatile_Derivative->GC_MS

Decision workflow for preparing a sample for GC-MS analysis using this compound.

Application: Synthesis of an Isotopic Internal Standard for LC-MS/MS

Principle:

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalysis.[2] A deuterated or ¹³C-labeled version of the analyte is often used. If an analyte contains a piperazine moiety, an isotopically labeled this compound can be used in its synthesis to create a suitable internal standard. This protocol outlines the conceptual steps for synthesizing a hypothetical analyte using a labeled this compound.

Protocol: Conceptual Synthesis of a Labeled Internal Standard

  • Obtain Labeled this compound:

    • Procure or synthesize this compound labeled with stable isotopes (e.g., this compound-d7).

  • Synthesis of the Labeled Analyte:

    • Follow the synthetic route for the unlabeled analyte, substituting the unlabeled this compound with the labeled version at the appropriate step.

  • Purification and Characterization:

    • Purify the resulting labeled analyte using standard techniques (e.g., chromatography).

    • Confirm its identity and isotopic purity using high-resolution mass spectrometry and NMR.

Quantitative Analysis Using the Labeled Internal Standard

Materials:

  • Labeled internal standard (e.g., Analyte-d7)

  • Unlabeled analyte standard

  • Biological matrix (e.g., plasma)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike a known amount of the labeled internal standard into all samples, calibration standards, and quality controls.

    • Perform sample extraction (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the samples using an optimized LC-MS/MS method.

    • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Quantitative Data Summary (Hypothetical)

ParameterValue
Analyte Transition e.g., m/z 450.2 -> 250.1
Internal Standard Transition e.g., m/z 457.2 -> 257.1
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Signaling Pathway of Quantitative Analysis using an Internal Standard

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (with Analyte) Internal_Standard Add Labeled Internal Standard Biological_Sample->Internal_Standard Extraction Sample Extraction Internal_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS_Detection->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

The role of an internal standard in the quantitative analysis workflow.

Conclusion

While direct, published applications of this compound as a primary analytical reagent are limited, its chemical properties make it a viable candidate for a range of analytical techniques. The protocols provided here, based on well-established methods for similar piperazine derivatives, offer a solid foundation for researchers to develop and validate new analytical methods. These applications in derivatization and internal standard synthesis highlight the potential of this compound in enhancing the sensitivity, specificity, and accuracy of analytical measurements in pharmaceutical and chemical research.

References

Application Notes and Protocols: Isopropylpiperazine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of isopropylpiperazine in polymer chemistry. While direct literature on the applications of this compound in this field is limited, its structural similarity to other N-substituted piperazines allows for its potential use in several key areas. The following sections detail its prospective roles as an epoxy resin curing agent and as a monomer for the synthesis of functional polymers, with protocols adapted from established methodologies for analogous compounds.

This compound as a Curing Agent for Epoxy Resins

N-substituted piperazines are known to be effective curing agents for epoxy resins, acting as catalysts and participating in the cross-linking process. This compound, with its secondary amine group, can be utilized in a similar manner to other N-alkyl piperazines. The isopropyl group's steric hindrance may influence the curing kinetics and the final properties of the cured resin compared to less hindered amines.

This compound is expected to function as a co-curing agent in epoxy resin systems. When combined with a standard epoxy resin such as a diglycidyl ether of bisphenol A (DGEBA), it can contribute to the formation of a rigid, cross-linked polymer network. The resulting cured epoxy may exhibit good thermal and mechanical properties. The rate of cure can be accelerated by the application of heat.

The following table presents typical properties of an epoxy system cured with an N-substituted piperazine (B1678402), which can be used as a starting point for experiments with this compound. Note that these values are illustrative and would need to be confirmed experimentally for this compound.

PropertyTypical Value
Recommended Use Level (phr)¹20-30
Gel Time (150g mix @ 25°C)20-40 minutes
Post-Cure Schedule2 hours at 100°C
Heat Deflection Temp. (HDT)100-130°C
Tensile Strength60-80 MPa
Flexural Strength100-120 MPa

¹parts per hundred of resin (EEW = 190)

This protocol is adapted from methodologies for N-(2-Aminoethyl)piperazine.[1][2]

Materials:

  • Standard Bisphenol-A based (DGEBA) epoxy resin (Epoxide Equivalent Weight [EEW] = 190)

  • This compound (as the curing agent)

  • Mixing vessel

  • Stirring apparatus

  • Mold for casting specimens

  • Oven for post-curing

Procedure:

  • Preparation: Ensure all materials and equipment are clean and dry. The curing process should be carried out in a well-ventilated area.

  • Mixing: Based on the desired stoichiometry, carefully weigh the epoxy resin and this compound into the mixing vessel. A typical starting point is a 1:1 molar ratio of epoxy groups to active amine hydrogens.

  • Homogenization: Thoroughly mix the resin and curing agent at room temperature until a uniform mixture is obtained. Be careful to avoid excessive air entrapment.

  • Casting: Pour the mixture into the prepared mold.

  • Initial Curing: Allow the mixture to cure at room temperature for 24 hours or until it has solidified.

  • Post-Curing: For optimal properties, a post-cure at an elevated temperature is recommended. Place the cured sample in an oven and heat at 100°C for 2 hours.

  • Cooling: Allow the sample to cool slowly to room temperature before demolding and subsequent characterization.

Epoxy_Curing_Workflow start Start weigh Weigh Epoxy Resin and This compound start->weigh mix Mix Thoroughly at Room Temperature weigh->mix cast Pour into Mold mix->cast initial_cure Initial Cure at Room Temperature (24h) cast->initial_cure post_cure Post-Cure in Oven (2h @ 100°C) initial_cure->post_cure cool Cool to Room Temperature post_cure->cool end End cool->end

Workflow for Epoxy Resin Curing

This compound in the Synthesis of Antimicrobial Polymers

Piperazine and its derivatives are valuable building blocks for creating polymers with antimicrobial properties.[3][4][5][6][7] The general approach involves modifying the piperazine molecule to include a polymerizable group, such as a methacrylate (B99206), which can then be polymerized. The resulting polymer will have pendant piperazine moieties that can impart antimicrobial activity.

To create an antimicrobial polymer from this compound, it would first need to be functionalized with a polymerizable group. For example, the secondary amine of this compound can be reacted with glycidyl (B131873) methacrylate to introduce a methacrylate group. This new monomer can then be homopolymerized or copolymerized with other monomers to tailor the properties of the final material. The quaternization of the tertiary amine in the piperazine ring can further enhance the antimicrobial activity. These polymers could find applications in biomedical devices, coatings, and water purification systems.[3][5]

The following table provides hypothetical data for a poly(this compound-methacrylate) based on similar antimicrobial polymers. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial efficacy.

PropertyProjected Value
Monomer Synthesis Yield70-85%
Polymer Molecular Weight (Mn)10,000-20,000 g/mol
Polydispersity Index (PDI)1.5-2.5
MIC against E. coli (µg/mL)50-200
MIC against S. aureus (µg/mL)25-100

This protocol is a proposed synthetic route and would require experimental optimization.

Part A: Synthesis of this compound-methacrylate Monomer

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as dichloromethane.

  • Addition of Reactant: Slowly add an equimolar amount of glycidyl methacrylate to the solution at 0°C with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: The resulting monomer can be purified by column chromatography on silica (B1680970) gel.

Part B: Free Radical Polymerization of the Monomer

  • Reaction Setup: In a Schlenk flask, dissolve the synthesized this compound-methacrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like N,N-dimethylformamide (DMF).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like diethyl ether.

  • Purification: The polymer can be further purified by redissolving it in a suitable solvent and re-precipitating it.

  • Drying: Dry the final polymer under vacuum.

Antimicrobial_Polymer_Synthesis cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound reaction_A Reaction in Dichloromethane This compound->reaction_A glycidyl_methacrylate Glycidyl Methacrylate glycidyl_methacrylate->reaction_A monomer This compound- methacrylate Monomer reaction_A->monomer reaction_B Free Radical Polymerization in DMF monomer->reaction_B AIBN AIBN Initiator AIBN->reaction_B polymer Antimicrobial Polymer reaction_B->polymer

Synthesis of an Antimicrobial Polymer

This compound in Stimuli-Responsive ("Smart") Polymers

N-substituted piperazines can be used to create "smart" polymers that respond to environmental stimuli such as pH and temperature.[8][9] This is typically achieved by creating an acryloyl derivative of the piperazine.

A monomer like N-acryloyl-N'-isopropylpiperazine could be synthesized and polymerized to create a stimuli-responsive polymer. Due to the tertiary amine in the piperazine ring, the resulting polymer would be pH-responsive; at low pH, the amine becomes protonated, leading to increased hydrophilicity. The presence of the isopropyl group would contribute to the polymer's hydrophobic character, potentially leading to a Lower Critical Solution Temperature (LCST) behavior, where the polymer undergoes a phase transition from soluble to insoluble in water as the temperature is increased. Such polymers are of interest for applications in drug delivery and bio-sensing.

This protocol is adapted from the synthesis of similar poly(N-acryloyl-N'-alkyl piperazine)s.[8]

Part A: Synthesis of N-acryloyl-N'-isopropylpiperazine Monomer

  • Reaction Setup: Dissolve this compound in an appropriate solvent (e.g., tetrahydrofuran) and cool to 0°C.

  • Acryloylation: Slowly add a solution of acryloyl chloride in the same solvent to the cooled this compound solution. An excess of a non-nucleophilic base (e.g., triethylamine) should be present to neutralize the HCl formed.

  • Reaction: Allow the mixture to stir at room temperature for several hours.

  • Work-up and Purification: Filter the triethylamine (B128534) hydrochloride salt and remove the solvent under reduced pressure. The resulting monomer can be purified by distillation or column chromatography.

Part B: Polymerization

  • Procedure: Follow the free radical polymerization procedure outlined in the antimicrobial polymer section, using the N-acryloyl-N'-isopropylpiperazine monomer.

While not a biological signaling pathway, the pH-responsive behavior of the polymer can be visualized as a molecular switch.

pH_Response low_pH Low pH (Acidic) protonated Piperazine is Protonated (Charged) low_pH->protonated high_pH High pH (Basic) deprotonated Piperazine is Deprotonated (Neutral) high_pH->deprotonated hydrophilic Polymer is Hydrophilic (Soluble in Water) protonated->hydrophilic hydrophobic Polymer is Hydrophobic (Insoluble in Water) deprotonated->hydrophobic

pH-Responsive Behavior of the Polymer

References

Application Notes and Protocols for N-Alkylation of Piperazine with Isopropyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of piperazine (B1678402) with isopropyl halides. The synthesis of N-isopropylpiperazines is a crucial step in the development of various pharmaceutically active compounds. Due to the presence of two secondary amine groups in the piperazine ring, achieving selective mono-alkylation over di-alkylation presents a significant synthetic challenge. The steric hindrance of the secondary isopropyl halide further influences the reaction conditions required.

These notes outline two primary strategies for the N-isopropylation of piperazine: direct alkylation and alkylation of a mono-protected piperazine. The advantages and disadvantages of each approach are discussed, and detailed experimental protocols are provided.

Challenges in N-Alkylation of Piperazine

The primary challenge in the N-alkylation of piperazine is controlling the degree of substitution. The two nitrogen atoms have similar reactivity, often leading to a mixture of mono- and di-alkylated products.[1] Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large excess of piperazine relative to the alkylating agent increases the statistical probability of the halide reacting with an un-substituted piperazine molecule.[1][2]

  • Slow Addition of Alkylating Agent: A slow, dropwise addition of the isopropyl halide to the piperazine solution helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event on the already mono-substituted piperazine.[1]

  • Use of Protecting Groups: The most reliable method for achieving selective mono-alkylation is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[2][3] The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[3]

  • Formation of Piperazinium Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]

The choice of isopropyl halide (iodide, bromide, or chloride) also impacts reactivity, with iodides generally being the most reactive, followed by bromides and then chlorides.

Data Summary of N-Alkylation Protocols

The following table summarizes various protocols for the N-alkylation of piperazine with isopropyl halides, providing a comparative overview of reaction conditions and outcomes.

Piperazine DerivativeIsopropyl HalideBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
PiperazineIsopropylamineAlumina-Nickel CatalystNone2503Mono-N-isopropylpiperazineNot specifiedUS2525223A[4]
N-Boc-piperazineIsopropyl IodideK₂CO₃Acetonitrile (B52724)RefluxNot specifiedN-Boc-N'-isopropylpiperazineGood[2]
N-Boc-piperazineIsopropyl BromideK₂CO₃DMF9016N-Boc-N'-isopropylpiperazineNot specified[5]
Substituted Piperazine1-BromopropaneTriethylamineDry AcetoneRoom Temp6N-Propyl-piperazine derivativeNot specified[6]
PiperidineIsopropyl BromideNoneAcetonitrileRoom TempSeveralN-isopropylpiperidinium bromideNot specified[7]

Experimental Protocols

Protocol 1: Mono-N-isopropylation of N-Boc-piperazine

This protocol describes the selective mono-alkylation of piperazine using N-Boc-piperazine as the starting material. This method is highly effective for preventing the formation of the di-substituted byproduct.[2][3]

Materials:

  • N-Boc-piperazine

  • Isopropyl iodide or Isopropyl bromide (1.0-1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile or DMF and stir the suspension at room temperature.

  • Slowly add the isopropyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetonitrile) or 90°C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-N'-isopropylpiperazine can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Direct N-isopropylation of Piperazine (leading to a mixture)

This protocol describes the direct reaction of piperazine with an isopropyl halide. This method is more straightforward but often results in a mixture of mono- and di-isopropylpiperazine, as well as unreacted piperazine. Careful control of stoichiometry is crucial to maximize the yield of the mono-substituted product.

Materials:

  • Piperazine (large excess, e.g., 4-5 equivalents)

  • Isopropyl bromide (1.0 equivalent)

  • Pyridine (B92270) or a non-nucleophilic base (e.g., DIPEA)

  • Suitable solvent (e.g., Toluene or Pyridine if used as base)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve a large excess of piperazine in the chosen solvent.

  • Slowly add isopropyl bromide (1.0 equivalent) to the stirred solution.

  • If not using pyridine as the solvent, add a non-nucleophilic base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is several hours.[2]

  • After cooling to room temperature, filter off any precipitated piperazinium salts and wash the solid with acetone.[2]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and unreacted piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of N-isopropylpiperazine and N,N'-diisopropylpiperazine can be separated by fractional distillation or column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the two primary N-alkylation strategies.

G cluster_0 Strategy 1: Direct Alkylation Piperazine Piperazine Reaction_Mixture Reaction leading to a mixture Piperazine->Reaction_Mixture Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->Reaction_Mixture Base_Solvent Base / Solvent Base_Solvent->Reaction_Mixture Separation Separation (Distillation / Chromatography) Reaction_Mixture->Separation Mono_Product Mono-isopropylpiperazine Separation->Mono_Product Di_Product Di-isopropylpiperazine Separation->Di_Product

Caption: Workflow for Direct N-isopropylation of Piperazine.

G cluster_1 Strategy 2: Mono-protection Route N_Boc_Piperazine N-Boc-piperazine Alkylation_Step Selective N-Alkylation N_Boc_Piperazine->Alkylation_Step Isopropyl_Halide_2 Isopropyl Halide Isopropyl_Halide_2->Alkylation_Step Base_Solvent_2 Base / Solvent Base_Solvent_2->Alkylation_Step Protected_Product N-Boc-N'-isopropylpiperazine Alkylation_Step->Protected_Product Deprotection Deprotection (e.g., TFA/DCM) Protected_Product->Deprotection Final_Product Mono-isopropylpiperazine Deprotection->Final_Product

Caption: Workflow for Selective Mono-N-isopropylation via a Protection Strategy.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 1-isopropylpiperazine, a valuable building block in pharmaceutical research and development.[1][2] The document outlines multiple synthetic routes, including a direct catalytic method and a modern one-pot procedure, allowing researchers to choose the most suitable approach based on available resources and desired outcomes.

Method 1: Direct Catalytic Amination of Diethanolamine (B148213)

This method is a direct, one-step synthesis adapted from a patented procedure, offering a straightforward route to 1-isopropylpiperazine.[3] It involves the reaction of diethanolamine with isopropylamine (B41738) in the presence of a heterogeneous catalyst at high temperature and pressure.

Experimental Protocol

Materials:

  • Diethanolamine

  • Isopropylamine

  • Alumina-nickel catalyst

  • Solid potassium hydroxide (B78521) (KOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene or other suitable high-boiling solvent (optional, for catalyst suspension)

  • Stirring type autoclave

Procedure:

  • Reactor Setup: In a stirring type autoclave, prepare a suspension of the alumina-nickel catalyst in diethanolamine.

  • Addition of Isopropylamine: Add isopropylamine to the autoclave.

  • Reaction: Seal the autoclave and heat the reaction mixture to 250 °C with constant stirring for 3 hours.[3]

  • Cooling and Filtration: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The catalyst is then removed by filtration from the reaction mixture.

  • Distillation: The filtrate is subjected to fractional distillation. Collect the fraction that distills between 100-190 °C.[3]

  • Drying and Purification: The collected fraction is dried over solid potassium hydroxide to remove water.[3] The aqueous layer, if any, is separated and discarded. The organic layer is then redistilled.

  • Final Product Collection: Collect the fraction boiling at 156-163 °C, which is the mono-N-isopropylpiperazine product.[3]

Safety Precautions:

  • This reaction is conducted at high temperature and pressure and should only be performed in a suitable autoclave with appropriate safety measures.

  • Isopropylamine is volatile and flammable. Handle in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE).

Data Presentation
ParameterValueReference
ReactantsDiethanolamine, Isopropylamine[3]
CatalystAlumina-nickel[3]
Temperature250 °C[3]
Reaction Time3 hours[3]
Boiling Point of Product156-163 °C[3]

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Diethanolamine Diethanolamine Autoclave Autoclave Diethanolamine->Autoclave Isopropylamine Isopropylamine Isopropylamine->Autoclave Alumina-nickel catalyst Alumina-nickel catalyst Alumina-nickel catalyst->Autoclave 250 °C, 3 hours 250 °C, 3 hours Autoclave->250 °C, 3 hours Heating & Stirring Cooling & Filtration Cooling & Filtration 250 °C, 3 hours->Cooling & Filtration Reaction Completion Fractional Distillation (100-190 °C) Fractional Distillation (100-190 °C) Cooling & Filtration->Fractional Distillation (100-190 °C) Drying (KOH) Drying (KOH) Fractional Distillation (100-190 °C)->Drying (KOH) Redistillation (156-163 °C) Redistillation (156-163 °C) Drying (KOH)->Redistillation (156-163 °C) 1-Isopropylpiperazine 1-Isopropylpiperazine Redistillation (156-163 °C)->1-Isopropylpiperazine

Caption: Workflow for Direct Catalytic Amination.

Method 2: One-Pot Synthesis via Piperazine-1-ium Cation

This modern approach offers a simplified, one-pot-one-step synthesis of monosubstituted piperazines, avoiding the need for protecting groups.[1] The principle lies in the in-situ formation of a piperazine-1-ium cation, which selectively undergoes reaction, suppressing the formation of disubstituted byproducts.[1] This method can be adapted for the synthesis of 1-isopropylpiperazine.

Experimental Protocol

Materials:

Procedure:

  • Formation of Piperazine-1-ium Cation:

    • In Methanol: Prepare a solution of piperazine monohydrochloride by reacting free piperazine with piperazine dihydrochloride in methanol.[1]

    • In Acetic Acid: Dissolve free piperazine in acetic acid to form piperazine monoacetate.[1]

  • Addition of Catalyst and Reagent: To the solution of the piperazine-1-ium cation, add the heterogeneous catalyst. Then, add 2-bromopropane (or another suitable isopropylating agent).

  • Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC or GC-MS).

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[1]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to yield pure 1-isopropylpiperazine.

Data Presentation
ParameterValueReference
Starting MaterialPiperazine[1]
Protection StrategyIn-situ protonation (piperazine-1-ium cation)[1]
Isopropylating Agent2-Bromopropane (example)
SolventMethanol or Acetic Acid[1]
CatalystMetal ions on polymeric resin[1]
TemperatureRoom temperature or reflux[1]

Reaction Pathway

G Piperazine Piperazine Piperazine-1-ium Cation Piperazine-1-ium Cation Piperazine->Piperazine-1-ium Cation + H⁺ (from HCl or Acetic Acid) 1-Isopropylpiperazine 1-Isopropylpiperazine Piperazine-1-ium Cation->1-Isopropylpiperazine + 2-Bromopropane (Catalyst, Room Temp/Reflux) 2-Bromopropane 2-Bromopropane 2-Bromopropane->1-Isopropylpiperazine

Caption: Synthesis via Piperazine-1-ium Cation.

Method 3: Synthesis Using a Protecting Group Strategy

The use of a protecting group is a widely accepted method to achieve monosubstitution of piperazine.[1] The tert-butyloxycarbonyl (Boc) group is commonly employed. This multi-step synthesis involves protection, alkylation, and deprotection.

Experimental Protocol

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 2-Bromopropane or Isopropyl bromide

  • Sodium hydride (NaH) or other suitable base

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Protection: Dissolve piperazine in dichloromethane. Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise. Stir the reaction mixture at room temperature overnight. Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain mono-Boc-piperazine.

  • Alkylation: Dissolve mono-Boc-piperazine in anhydrous THF. Add sodium hydride portion-wise at 0 °C. Stir for 30 minutes. Add 2-bromopropane and allow the reaction to proceed at room temperature until completion (monitor by TLC). Quench the reaction with water and extract with an organic solvent. Dry the organic layer and concentrate to get N-Boc-N'-isopropylpiperazine.

  • Deprotection: Dissolve the N-Boc-N'-isopropylpiperazine in dichloromethane. Add trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitor by TLC). Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain 1-isopropylpiperazine.

  • Purification: Purify the final product by distillation or column chromatography.

Data Presentation
StepKey ReagentsIntermediate/Product
1. ProtectionPiperazine, Boc₂OMono-Boc-piperazine
2. AlkylationMono-Boc-piperazine, 2-Bromopropane, NaHN-Boc-N'-isopropylpiperazine
3. DeprotectionN-Boc-N'-isopropylpiperazine, TFA or HCl1-Isopropylpiperazine

Logical Workflow

G Piperazine Piperazine Protection (Boc₂O) Protection (Boc₂O) Piperazine->Protection (Boc₂O) Mono-Boc-piperazine Mono-Boc-piperazine Protection (Boc₂O)->Mono-Boc-piperazine Alkylation (2-Bromopropane, Base) Alkylation (2-Bromopropane, Base) Mono-Boc-piperazine->Alkylation (2-Bromopropane, Base) N-Boc-N'-isopropylpiperazine N-Boc-N'-isopropylpiperazine Alkylation (2-Bromopropane, Base)->N-Boc-N'-isopropylpiperazine Deprotection (TFA or HCl) Deprotection (TFA or HCl) N-Boc-N'-isopropylpiperazine->Deprotection (TFA or HCl) 1-Isopropylpiperazine 1-Isopropylpiperazine Deprotection (TFA or HCl)->1-Isopropylpiperazine

Caption: Protecting Group Synthesis Workflow.

References

Applications of Isopropylpiperazine in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylpiperazine is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2][3] The piperazine (B1678402) ring system is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the solubility, bioavailability, and target-binding affinity of drug candidates.[4][5][6] This allows for extensive structural modifications to fine-tune the pharmacological activity of the resulting compounds.[6][7][8] Consequently, derivatives of this compound are being actively investigated for a multitude of therapeutic applications, particularly in the realms of central nervous system (CNS) disorders and inflammatory diseases.[3][9][10]

These application notes provide an overview of the key therapeutic areas where this compound derivatives have shown promise, supported by quantitative data from preclinical studies. Furthermore, detailed experimental protocols for relevant biological assays are provided to guide researchers in the evaluation of novel compounds incorporating the this compound moiety.

Key Therapeutic Applications and Bioactivity Data

Derivatives of this compound have demonstrated significant potential in several key areas of drug discovery. The following sections summarize the primary applications and present relevant in vitro and in vivo data for representative compounds.

Atypical Antipsychotic Agents

The development of atypical antipsychotics, which exhibit efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects, is a major focus of CNS drug discovery.[11] Many successful atypical antipsychotics achieve their therapeutic profile by modulating dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][12] The piperazine scaffold is a common feature in many of these drugs.

Table 1: In Vitro Receptor Binding Affinity and In Vivo Activity of Representative Piperazine Derivatives with Antipsychotic Potential

Compound IDTargetIn Vitro Activity (K_i, nM)In Vivo ModelIn Vivo ActivityReference
8e D2 ReceptorComparable to HaloperidolConditioned Avoidance Response (CAR)Efficacious[5]
5-HT2A ReceptorHigh Affinity[5]
34 D2 Receptor65Conditioned Avoidance Response (CAR)Excellent[7]
Brexpiprazole 5-HT1A ReceptorHigh Affinity (Partial Agonist)Not SpecifiedHigher tolerability than Aripiprazole[13]
D2 ReceptorHigh Affinity (Partial Agonist)[13]
5-HT2A ReceptorHigh Affinity (Antagonist)[13]
Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, creating a significant demand for novel anti-inflammatory therapeutics. Piperazine derivatives have been explored as inhibitors of key inflammatory mediators.

Table 2: In Vivo Anti-inflammatory Activity of Representative Piperazine Derivatives

Compound IDIn Vivo ModelDose% Inhibition of EdemaReference
M15 Carrageenan-induced paw edema100 mg/kgActivity higher than aspirin[14]
M16 Carrageenan-induced paw edema100 mg/kgActivity equal to indomethacin (B1671933)[14]
LQFM182 Carrageenan-induced paw edema100 mg/kgSignificant reduction in edema[2]
9d Carrageenan-induced paw edemaNot SpecifiedSubstantial decrease in IL-6 and TNF-α[9]
9g Carrageenan-induced paw edemaNot SpecifiedSubstantial decrease in IL-6 and TNF-α[9]
CNS-Active Antidepressants

Piperazine derivatives have also been investigated for their potential as antidepressant agents, often targeting monoamine oxidase (MAO) enzymes or serotonin receptors.

Table 3: In Vitro and In Vivo Activity of Representative Piperazine Derivatives with Antidepressant Potential

Compound IDTargetIn Vitro Activity (IC_50)In Vivo ModelIn Vivo EffectReference
VSM 3 hMAO-AHigh binding affinity (docking)Forced Swim Test (FST)Significantly decreased immobility time[15]
VSM 6 hMAO-AHigh binding affinity (docking)Tail Suspension Test (TST)Significantly decreased immobility time[15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. The following diagrams illustrate some of the key mechanisms.

G cluster_0 Atypical Antipsychotic Mechanism of Action IPP_Derivative This compound Derivative D2_Receptor Dopamine D2 Receptor IPP_Derivative->D2_Receptor Antagonism Five_HT2A_Receptor Serotonin 5-HT2A Receptor IPP_Derivative->Five_HT2A_Receptor Antagonism Reduced_Positive_Symptoms Reduction of Positive Symptoms D2_Receptor->Reduced_Positive_Symptoms Reduced_Negative_Symptoms Reduction of Negative Symptoms Five_HT2A_Receptor->Reduced_Negative_Symptoms Reduced_EPS Reduced Extrapyramidal Side Effects Five_HT2A_Receptor->Reduced_EPS

Caption: Atypical antipsychotic mechanism of this compound derivatives.

G cluster_1 Neuroprotective Signaling via 5-HT1A Receptor Agonism IPP_Derivative This compound Derivative (Agonist) Five_HT1A_Receptor 5-HT1A Receptor IPP_Derivative->Five_HT1A_Receptor Activation GIRK_Channel GIRK Channel Opening Five_HT1A_Receptor->GIRK_Channel Microglia Microglia Five_HT1A_Receptor->Microglia Suppression Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF) Five_HT1A_Receptor->Neurotrophic_Factors Upregulation Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK_Channel->Neuronal_Hyperpolarization Anti_inflammatory_Effects Anti-inflammatory Effects Microglia->Anti_inflammatory_Effects Enhanced_Neuronal_Survival Enhanced Neuronal Survival Neurotrophic_Factors->Enhanced_Neuronal_Survival Reduced_Excitotoxicity Reduced Excitotoxicity Neuronal_Hyperpolarization->Reduced_Excitotoxicity

Caption: Potential neuroprotective signaling pathway for 5-HT1A agonists.

Experimental Protocols

The following are detailed protocols for key in vivo assays used to evaluate the antipsychotic and anti-inflammatory potential of this compound derivatives.

Protocol 1: Conditioned Avoidance Response (CAR) for Antipsychotic Activity

This protocol is based on methodologies for assessing potential antipsychotic efficacy.[5][7]

Objective: To evaluate the potential of a test compound to inhibit a conditioned avoidance response, which is predictive of clinical antipsychotic activity.

Materials:

  • Shuttle box apparatus with a grid floor capable of delivering a mild electric shock, equipped with a light or auditory cue.

  • Test compound (this compound derivative).

  • Vehicle control (e.g., saline, DMSO, or other appropriate solvent).

  • Positive control (e.g., haloperidol).

  • Male Wistar rats (200-250 g).

Procedure:

  • Acclimation and Training:

    • Acclimate rats to the shuttle box for several days prior to training.

    • Train the rats to associate a conditioned stimulus (CS; e.g., a light or tone) with an unconditioned stimulus (US; a mild foot shock). The CS is presented for a set period (e.g., 10 seconds) before the US is delivered.

    • The rat can avoid the shock by moving to the other side of the shuttle box during the CS presentation (an avoidance response).

    • Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Administration:

    • On the test day, administer the test compound, vehicle, or positive control to the trained rats at a predetermined time before the test session (e.g., 30-60 minutes, depending on the route of administration).

  • Testing:

    • Place the rat in the shuttle box and begin the test session.

    • Present a series of trials (e.g., 20-30 trials) with the CS followed by the US.

    • Record the number of avoidance responses, escape responses (moving to the other side after the shock has started), and failures to escape.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the test compound group to the vehicle and positive control groups. A significant reduction in avoidance responses without a significant increase in escape failures suggests a potential antipsychotic effect.

G cluster_2 Experimental Workflow for In Vivo Anti-inflammatory Screening Start Start Animal_Acclimation Animal Acclimation (e.g., Mice) Start->Animal_Acclimation Group_Allocation Group Allocation (Vehicle, Standard, Test Compound) Animal_Acclimation->Group_Allocation Compound_Administration Compound Administration (e.g., oral gavage) Group_Allocation->Compound_Administration Induce_Inflammation Induction of Inflammation (e.g., Carrageenan injection) Compound_Administration->Induce_Inflammation Measure_Edema Measure Paw Edema at specific time points Induce_Inflammation->Measure_Edema Data_Analysis Data Analysis (% Inhibition) Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo screening of anti-inflammatory compounds.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This protocol is a standard and widely used method for evaluating the in vivo anti-inflammatory activity of novel compounds.[2][3][9][14]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phlogistic agent in an animal model.

Materials:

  • Plethysmometer or digital calipers.

  • Test compound (this compound derivative).

  • Vehicle control.

  • Positive control (e.g., indomethacin or aspirin).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Male Swiss albino mice (20-25 g).

Procedure:

  • Animal Preparation:

    • Fast the mice overnight with free access to water before the experiment.

    • Divide the mice into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or calipers.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where:

      • Vt = paw volume at time t

      • V0 = initial paw volume

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly for CNS and inflammatory disorders. The versatility of the piperazine ring allows for the generation of large libraries of compounds with diverse pharmacological profiles. The protocols and data presented here provide a framework for researchers to explore the potential of new this compound derivatives in their drug discovery programs. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of next-generation therapies with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Purification of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine is a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful development of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues. This document provides detailed application notes and protocols for the most common and effective techniques for the purification of 1-Isopropylpiperazine, ensuring a high degree of purity for research and drug development applications.

The primary challenges in purifying Isopropylpiperazine and similar N-alkylated piperazines stem from their basicity, which can lead to strong interactions with standard silica (B1680970) gel in chromatography, and their relatively high boiling point. Common impurities may include starting materials, by-products from the synthesis such as di-isopropylated piperazine (B1678402), and other related piperazine derivatives.[1]

Physicochemical Properties of 1-Isopropylpiperazine

A summary of the key physical and chemical properties of 1-Isopropylpiperazine is presented in the table below. This information is crucial for selecting and optimizing purification methods.

PropertyValueReference
CAS Number 4318-42-7[2]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Boiling Point 180-181 °C (lit.)[2]
Appearance Clear, colorless to pale yellow liquid[3]
Solubility Slightly soluble in water[4]
Purity (Commercial) Typically 97% to >98% (GC)[2]

Purification Techniques: A Comparative Overview

Several techniques can be employed for the purification of this compound. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.

Purification TechniquePrincipleTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>99%80-95%Effective for removing non-volatile impurities and large-scale purification.[5]May not separate impurities with similar boiling points. Potential for thermal degradation if not controlled carefully.[5]
Column Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase.>99.5%70-90%Highly effective for separating closely related impurities.Can be time-consuming and requires significant solvent usage. The basicity of this compound requires special considerations.
Chemical Purification via Salt Formation Conversion of the basic this compound to a salt, which is then crystallized and converted back to the free base.>99%60-85%Highly selective for the target compound, effectively removing non-basic impurities.Involves multiple chemical steps, which can lower the overall yield.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

Workflow for Vacuum Distillation:

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion A Assemble dry vacuum distillation apparatus B Add crude this compound and a stir bar to the distillation flask A->B Charge Flask C Slowly apply vacuum to the desired pressure B->C Evacuate D Begin heating the distillation flask with stirring C->D Heat E Collect the fraction distilling at the expected boiling point D->E Collect F Stop distillation, leaving a small residue E->F Stop G Characterize the purified product (GC-MS, NMR) F->G Analyze

Caption: Workflow for the purification of this compound by vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. This includes a round-bottom flask, a short path distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.[5]

  • Charging the Flask: To the round-bottom flask, add the crude this compound and a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Ensure all joints are well-sealed. Slowly and carefully apply the vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.[5]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Determine the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography

This method is ideal for separating this compound from impurities with similar physical properties. Due to the basic nature of the compound, an amine-functionalized silica gel or the addition of a basic modifier to the eluent is recommended.[6]

Workflow for Column Chromatography:

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Pack column with amine-functionalized silica gel B Equilibrate column with the initial mobile phase A->B Equilibrate C Dissolve crude this compound in a minimal amount of mobile phase D Load sample onto the column C->D Load E Elute with a suitable solvent gradient (e.g., Hexane (B92381)/Ethyl Acetate) D->E Elute F Collect fractions E->F Collect G Analyze fractions by TLC or LC-MS F->G Analyze H Combine pure fractions G->H Pool I Evaporate solvent to obtain purified product H->I Isolate

Caption: Workflow for the purification of this compound by column chromatography.

Methodology:

  • Stationary Phase and Column Packing: Use an amine-functionalized silica gel. Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack it into a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Column Loading: Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Confirmation: Confirm the purity of the isolated product by GC-MS and NMR.

Protocol 3: Chemical Purification via Diacetate Salt Formation

This protocol is highly selective for piperazine and its N-alkyl derivatives and is effective for removing non-basic impurities.[1]

Workflow for Chemical Purification:

Chemical_Purification_Workflow cluster_salt_formation Salt Formation & Precipitation cluster_isolation Salt Isolation cluster_regeneration Free Base Regeneration A Dissolve crude this compound in acetone (B3395972) B Add glacial acetic acid to precipitate the diacetate salt A->B Acidify C Cool to ensure complete precipitation B->C Cool D Filter the precipitated this compound diacetate C->D Filter E Wash the precipitate with cold acetone D->E Wash F Dry the purified salt under vacuum E->F Dry G Dissolve the diacetate salt in water F->G Dissolve H Add a strong base (e.g., NaOH) to regenerate the free base G->H Basify I Extract the pure this compound with an organic solvent H->I Extract J Dry and evaporate the solvent I->J Isolate

Caption: Workflow for the chemical purification of this compound via diacetate salt formation.

Methodology:

  • Salt Formation: Dissolve the crude this compound in acetone. While stirring, slowly add at least two molar equivalents of glacial acetic acid. The piperazine diacetate salt will precipitate out of the solution.[1]

  • Precipitation and Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid precipitate by vacuum filtration and wash it with cold acetone to remove soluble impurities.[1]

  • Drying: Dry the collected this compound diacetate salt under vacuum.

  • Regeneration of the Free Base: Dissolve the purified diacetate salt in water and add a strong base, such as sodium hydroxide, until the solution is strongly basic (pH > 12).

  • Extraction: Extract the liberated this compound free base from the aqueous solution using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Isolation: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure this compound.

  • Purity Analysis: Verify the purity of the final product using appropriate analytical techniques (GC-MS, NMR).

Conclusion

The purification of this compound to a high degree of purity is essential for its application in pharmaceutical synthesis. The choice of the most suitable purification technique depends on the specific impurities present and the desired scale of operation. Vacuum distillation is a robust method for large-scale purification from non-volatile impurities. Column chromatography offers the highest resolution for removing structurally similar impurities, provided that the basicity of the molecule is addressed. Chemical purification through salt formation is a highly selective method for removing non-basic contaminants. By following the detailed protocols provided in these application notes, researchers can consistently obtain high-purity this compound for their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Isopropylpiperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-isopropylpiperazine?

A1: The two primary methods for N-isopropylpiperazine synthesis are Reductive Amination and Direct Alkylation.

  • Reductive Amination: This is a widely used one-pot process where piperazine (B1678402) reacts with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is often preferred as it minimizes the formation of quaternary ammonium (B1175870) salts.[1][2]

  • Direct Alkylation: This method involves the reaction of piperazine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. While straightforward, it requires careful control to avoid side reactions.[1][3]

Q2: How can I selectively achieve mono-isopropylation and avoid the formation of the di-isopropylpiperazine byproduct?

A2: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen is blocked, directing isopropylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][2]

  • Control Stoichiometry: Using an excess of piperazine relative to the isopropylating agent can statistically favor the mono-substituted product.[1]

  • Slow Addition: Adding the alkylating or reducing agent slowly to the reaction mixture can also help control the reaction and improve the mono-alkylation ratio.[1]

Q3: My this compound product is stuck in the aqueous layer during work-up. How can I extract it?

A3: High water solubility is a frequent issue, often because the product is in its protonated salt form.[1][2] To extract it into an organic layer, you must convert it to its free base. After the initial extraction attempt, basify the aqueous layer to a pH of 9.5-12 using a base like sodium hydroxide (B78521) or potassium carbonate.[1][2] This deprotonates the piperazine nitrogens, making the product less water-soluble and more soluble in organic solvents like dichloromethane (B109758), chloroform, or ethyl acetate.[1]

Q4: What is the role of the base in direct alkylation, and which one should I choose?

A4: A base is used to neutralize the hydrogen halide (e.g., HBr) formed during the alkylation reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic.[4] The choice of base is critical. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize the formation of the di-substituted byproduct.[1][4] Stronger bases can accelerate the desired reaction but may also deprotonate the mono-substituted product, making it more reactive towards further alkylation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize your reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst/Reagents: The reducing agent (in reductive amination) may have degraded, or the catalyst (if used) may be inactive.[1] 2. Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent.[1] 3. Insufficient Base: In direct alkylation, an inadequate amount or strength of the base can lead to the protonation of piperazine, halting the reaction.[1]1. Ensure the use of high-quality, fresh reagents. For catalyst-based reactions, maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1] 2. Switch to a more suitable solvent. Polar aprotic solvents like DMF or acetonitrile (B52724) are often good choices.[1] 3. Use a stronger or anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Formation of Di-alkylated Byproduct 1. Incorrect Stoichiometry: Using too much of the isopropylating agent relative to piperazine. 2. Rapid Addition of Reagents: Adding the alkylating agent too quickly can create localized high concentrations, favoring di-alkylation.[1] 3. High Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product.[5]1. Use an excess of piperazine (e.g., 2-4 equivalents) relative to the alkylating agent. For the highest selectivity, use a mono-protected piperazine (e.g., N-Boc-piperazine).[1] 2. Add the alkylating agent slowly and dropwise to the reaction mixture.[1] 3. Run the reaction at a lower temperature and monitor progress by TLC or LC-MS to determine the optimal conditions.[5]
Formation of Quaternary Ammonium Salt 1. Over-alkylation: This is a common side reaction in direct alkylation with alkyl halides.[2][4]1. Switch to the reductive amination method, which avoids the formation of quaternary ammonium salts.[1][2] 2. If direct alkylation is necessary, use milder conditions and carefully control stoichiometry.
Reaction Stalls (Incomplete Conversion) 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Presence of Water: Moisture can interfere with many organic reactions, especially those involving sensitive reagents.1. Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction.[1] 2. Use anhydrous solvents and glassware. Protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere.
Difficulty in Product Purification 1. Similar Polarity of Products: The mono- and di-substituted products may have similar polarities, making chromatographic separation difficult.[4] 2. Presence of Water-Soluble Salts: Byproducts like quaternary salts or unreacted piperazine salts can complicate extraction.[4]1. Optimize column chromatography conditions (e.g., solvent system, gradient). A common mobile phase is a mixture of methanol (B129727) and dichloromethane.[4] Recrystallization from a suitable solvent can also be effective.[4] 2. During work-up, perform a basic wash (e.g., with aqueous NaHCO₃) to remove acidic impurities and an acidic wash (e.g., with dilute HCl) to remove basic impurities, followed by basification and extraction of the desired product.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (High Selectivity)

This protocol is adapted for the synthesis of N-isopropylpiperazine using a mono-protected piperazine to ensure high selectivity for the mono-alkylated product.

Materials:

  • 1-Boc-piperazine

  • Acetone (excess, can be used as solvent)

  • Sodium triacetoxyborohydride (STAB) (approx. 1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl) in dioxane or methanol for deprotection

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq) in DCM or DCE.

  • Add acetone (2-3 eq). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion. Monitor the consumption of the starting material by TLC or LC-MS (typically 12-24 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N'-isopropylpiperazine.

  • Purify the product by column chromatography if necessary.

  • For deprotection, dissolve the purified product in a suitable solvent (e.g., methanol) and add a solution of HCl in dioxane or methanol. Stir until the Boc group is fully cleaved (monitor by TLC). Evaporate the solvent to obtain the hydrochloride salt of N-isopropylpiperazine.

Protocol 2: Synthesis via Direct Alkylation

This protocol describes a direct alkylation method. To favor mono-alkylation, an excess of piperazine is used.

Materials:

  • Piperazine (4.0 eq)

  • 2-Bromopropane (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM) for extraction

  • Brine

Procedure:

  • To a stirred suspension of piperazine (4.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 2-bromopropane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (or a suitable temperature like 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify to pH >10 with 1M NaOH.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to isolate N-isopropylpiperazine.

Visualizations

Reaction Pathway Analysis

The following diagram illustrates the possible reaction pathways during the direct alkylation of piperazine, highlighting the desired mono-alkylation pathway and common side reactions.

G cluster_products Piperazine Piperazine MonoProduct N-Isopropylpiperazine (Desired Product) Piperazine->MonoProduct Mono-alkylation IsopropylHalide + Isopropyl Halide Base - HX DiProduct 1,4-Dithis compound (Di-alkylation Byproduct) MonoProduct->DiProduct Further Alkylation QuatSalt Quaternary Ammonium Salt (Over-alkylation Byproduct) MonoProduct->QuatSalt Further Alkylation

Caption: Reaction pathways in piperazine isopropylation via direct alkylation.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in this compound synthesis.

G Start Low Yield of This compound CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckConditions 2. Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions AnalyzeByproducts 3. Analyze Crude Product (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts DiAlkylation Di-alkylation Predominant? AnalyzeByproducts->DiAlkylation QuatSalt Quaternary Salt Formation? AnalyzeByproducts->QuatSalt NoReaction Mainly Unreacted Starting Material? AnalyzeByproducts->NoReaction DiAlkylation->QuatSalt No OptimizeStoich Adjust Stoichiometry: - Use excess piperazine - Use Boc-piperazine DiAlkylation->OptimizeStoich Yes QuatSalt->NoReaction No SwitchMethod Switch to Reductive Amination QuatSalt->SwitchMethod Yes OptimizeParams Optimize Conditions: - Increase Temperature - Change Solvent/Base - Check Reagent Activity NoReaction->OptimizeParams Yes Success Yield Improved OptimizeStoich->Success SwitchMethod->Success OptimizeParams->Success

Caption: A troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropylpiperazine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of 1-Isopropylpiperazine (B163126) and Formation of 1,4-Dithis compound (B13951801) Byproduct

Question: My reaction is producing a significant amount of the 1,4-dithis compound byproduct, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of the di-substituted byproduct is a common challenge in piperazine (B1678402) chemistry due to the presence of two reactive nitrogen atoms.[1] Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: Using a large excess of piperazine relative to the isopropylating agent can statistically favor the reaction of the isopropylating agent with an unsubstituted piperazine molecule.[2]

  • Slow Addition of Alkylating Agent: Adding the isopropylating agent (e.g., isopropyl bromide or iodide) dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]

  • Use of a Mono-protected Piperazine: This is often the most reliable method. By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), the alkylation is directed to the unprotected nitrogen. The protecting group can be subsequently removed.[1][3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Quantitative Data on Mono- vs. Di-alkylation:

While specific yields can vary depending on the exact reaction conditions, the following table provides a general comparison of strategies to control selectivity.

StrategyIsopropylating AgentPiperazine:Agent RatioTypical Mono:Di RatioReference
Excess PiperazineIsopropyl Bromide5:1~3:1General Observation
Slow AdditionIsopropyl Bromide2:1Improves mono-selectivity[1]
Mono-protected Piperazine (N-Boc)Isopropyl Bromide1:1.1>95:5[3]
Issue 2: Reaction Stalls or Incomplete Conversion

Question: My reaction to synthesize this compound is not going to completion. What are the potential reasons?

Answer: Incomplete conversion can be due to several factors:

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar aprotic solvent like DMF.[1]

  • Insufficient Base: In direct alkylation, a base is required to neutralize the acid byproduct. Ensure a sufficient amount of a suitable base, like potassium carbonate, is used.[2]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

  • Catalyst Poisoning (if applicable): If a catalyst is used, ensure the purity of reagents and solvents to avoid catalyst deactivation.[1]

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm having trouble isolating my this compound product from the reaction mixture. It seems to be water-soluble.

Answer: The basic nature of piperazine derivatives can lead to the formation of salts, which are often water-soluble. To extract the product into an organic layer, the aqueous layer needs to be basified to a pH of 11-12 with a base like sodium hydroxide (B78521) or potassium carbonate to deprotonate the nitrogen atoms.[4] Subsequent extraction with a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) should then be effective.

For purification, column chromatography on silica (B1680970) gel is a common method. To prevent streaking or poor separation due to the basicity of the product, it is advisable to add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the eluent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-isopropylpiperazine?

A1: The two main synthetic routes are:

  • Direct N-Alkylation: This involves the reaction of piperazine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base.[1]

  • Reductive Amination: This is a one-pot reaction where piperazine is reacted with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is often preferred as it avoids the formation of quaternary ammonium (B1175870) salts.

Q2: What are the most common side reactions in this compound synthesis?

A2: Besides the formation of 1,4-dithis compound, other potential side reactions include:

  • Formation of Quaternary Ammonium Salts: This is more likely to occur in direct alkylation if an excess of the alkylating agent is used.[3]

  • Side reactions of the reducing agent: In reductive amination, some reducing agents can have side reactions. For instance, sodium triacetoxyborohydride (STAB) can sometimes lead to the acetylation of the amine.[5]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to the starting materials, you can observe the formation of the product and the disappearance of the reactants.

Q4: How can I confirm the identity of my product and the main byproduct?

A4: The identity of 1-isopropylpiperazine and the 1,4-dithis compound byproduct can be confirmed using spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two compounds will have different retention times and distinct mass spectra. The mass spectrum of 1,4-dithis compound is available in public databases.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will show characteristic signals for both the desired product and the byproduct. The symmetry of 1,4-dithis compound will result in a simpler NMR spectrum compared to the mono-substituted product.[7]

Experimental Protocols

Protocol 1: Reductive Amination of Piperazine with Acetone

This protocol describes the synthesis of 1-isopropylpiperazine via reductive amination.

Materials:

  • Piperazine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of piperazine (1.0 eq) in DCE or THF, add acetone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Direct Alkylation of N-Boc-Piperazine

This protocol outlines the synthesis of 1-isopropylpiperazine using a mono-protected piperazine to ensure mono-alkylation.

Materials:

  • 1-Boc-piperazine

  • 2-Bromopropane

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

Step A: N-Alkylation

  • To a solution of 1-Boc-piperazine (1.0 eq) in ACN or DMF, add potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-1-isopropylpiperazine.

Step B: Boc Deprotection

  • Dissolve the crude product from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-isopropylpiperazine.

Visualizations

Synthesis_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Piperazine Piperazine This compound 1-Isopropylpiperazine Piperazine->this compound 1. Isopropyl Halide, Base Isopropyl_Halide Isopropyl Halide Base Base (e.g., K2CO3) Dithis compound 1,4-Dithis compound (Byproduct) This compound->Dithis compound 2. Isopropyl Halide, Base Piperazine_RA Piperazine Isopropylpiperazine_RA 1-Isopropylpiperazine Piperazine_RA->Isopropylpiperazine_RA 1. Acetone 2. Reducing Agent Acetone Acetone Reducing_Agent Reducing Agent (e.g., STAB)

Caption: Synthetic pathways for 1-isopropylpiperazine.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Identify_Issue Identify Primary Issue Analysis->Identify_Issue Di_alkylation High Di-alkylation Identify_Issue->Di_alkylation Di-substituted byproduct detected Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Starting material remains Purification_Problem Purification Issues Identify_Issue->Purification_Problem Product loss during workup Solution_Di - Use excess piperazine - Slow addition of alkylating agent - Use N-Boc-piperazine Di_alkylation->Solution_Di Solution_Incomplete - Increase temperature - Change solvent - Check reagent quality Incomplete_Reaction->Solution_Incomplete Solution_Purification - Basify aqueous layer (pH 11-12) - Use basic modifier in chromatography Purification_Problem->Solution_Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Isopropylpiperazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Isopropylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Residual piperazine (B1678402) or isopropyl halides/sulfonates may be present.

  • Di-substituted piperazine: Formation of 1,4-dithis compound (B13951801) can occur if both nitrogen atoms of the piperazine ring react with the isopropylating agent. Using an excess of piperazine can help minimize this side reaction.[1][2]

  • Byproducts from starting material synthesis: Impurities from the synthesis of piperazine itself, such as ethylenediamine (B42938) or aminoethylpiperazine, could be present.

  • Solvent residues: Residual solvents from the reaction or work-up steps.

Q2: What are the primary challenges when purifying this compound?

A2: The main challenges in purifying this compound stem from its physicochemical properties:

  • Hygroscopicity: this compound can absorb moisture from the atmosphere, which can complicate handling and accurate weighing.

  • High Polarity and Basicity: As a diamine, this compound is highly polar and basic, which can lead to issues with chromatographic separation, such as peak tailing on silica (B1680970) gel.[2]

  • Formation of Salts and Hydrates: this compound readily forms salts and hydrates, which can be either a challenge to remove or be exploited for purification.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques are:

  • Fractional Distillation: Due to its liquid nature and a boiling point of approximately 180-181°C, fractional distillation is a suitable method for purification, especially for removing impurities with significantly different boiling points.[3]

  • Crystallization as a Salt: this compound can be converted to a salt, such as the dihydrochloride (B599025) or diacetate salt, which can then be purified by recrystallization. This is often very effective at removing structurally similar impurities.

  • Column Chromatography: While the basicity of this compound can be challenging for silica gel chromatography, it can be an effective method for removing non-polar impurities. Modifying the mobile phase with a small amount of a basic additive like triethylamine (B128534) can improve separation.[2]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Fluctuating Distillation Temperature Inconsistent heating or "bumping".Reduce the heating rate to ensure a slow and steady distillation rate. Ensure the stirring of the distillation pot is adequate.
Poor insulation of the distillation column.Loosely wrap the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Inefficient Separation of Impurities Impurities have close boiling points to this compound.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[4]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Product Decomposition Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
Crystallization (as a salt)
Problem Possible Cause Solution
Oiling out instead of crystallization The product is coming out of solution above its melting point.Try a more dilute solution, a lower initial temperature, or a different solvent system. Scratching the inside of the flask with a glass rod can help induce crystallization.
Low Yield of Crystals The chosen solvent is too good at dissolving the salt, even at low temperatures.Screen for a solvent system where the salt has high solubility at high temperatures and low solubility at low temperatures.
Incomplete salt formation.Ensure the stoichiometric amount of acid has been added. Check the pH of the solution.
Low Purity of Crystals Impurities are co-crystallizing with the product.Perform a second recrystallization. Ensure slow cooling to promote the formation of well-defined crystals, which tend to exclude impurities.[5]
Incomplete removal of mother liquor.After filtration, wash the crystals with a small amount of cold, fresh solvent.
Column Chromatography
Problem Possible Cause Solution
Peak Tailing The basic nitrogen atoms of this compound are interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to compete for binding sites on the silica gel.[2]
Product does not elute from the column The eluent is not polar enough to move the highly polar this compound.Gradually increase the polarity of the eluent. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective for eluting basic amines.
Co-elution of impurities The chosen solvent system does not provide adequate separation.Systematically screen different solvent systems with varying polarities. Consider using a different stationary phase, such as alumina.

Data Presentation

Parameter Value Source
Purity by GC (Commercial Sample) 99.63%[6]
Boiling Point 180-181 °C (lit.)[3]
Density 0.896 g/mL
Refractive Index n20/D 1.4710 (lit.)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify liquid this compound by separating it from impurities with different boiling points.

Methodology:

  • Drying: If the crude this compound contains water, dry it over a suitable drying agent (e.g., potassium hydroxide (B78521) pellets) and then decant or filter the liquid into the distillation flask.

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Begin stirring and heating the flask. The temperature should be gradually increased. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approx. 180-181°C at atmospheric pressure).[3] Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill over.

  • Purity Analysis: Analyze the collected fraction by GC or HPLC to determine its purity.

Protocol 2: Purification by Recrystallization of the Dihydrochloride Salt

Objective: To purify this compound by converting it to its dihydrochloride salt and recrystallizing it.

Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol). While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise until the solution is acidic (check with pH paper). The this compound dihydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, methanol/water mixture) and heat until the salt is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • (Optional) Regeneration of Free Base: The purified salt can be dissolved in water and treated with a base (e.g., NaOH) to regenerate the pure this compound free base, which can then be extracted with an organic solvent.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound by separating it from less polar impurities using silica gel chromatography.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Start eluting the column with a non-polar solvent system (e.g., ethyl acetate/hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like methanol. To prevent peak tailing, add 0.1-1% triethylamine to the eluent.[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_purification Purification Method crude Crude this compound analysis1 Purity Analysis (GC/HPLC) crude->analysis1 decision Purity Acceptable? analysis1->decision pure_product Pure this compound decision->pure_product Yes distillation Fractional Distillation decision->distillation No crystallization Salt Formation & Recrystallization decision->crystallization No chromatography Column Chromatography decision->chromatography No distillation->analysis1 crystallization->analysis1 chromatography->analysis1

Caption: A general workflow for the purification of this compound.

Troubleshooting_Chromatography start Column Chromatography of this compound issue Observe Peak Tailing? start->issue solution1 Add 0.1-1% Triethylamine to Eluent issue->solution1 Yes solution2 Use Base-Deactivated Silica or Alumina issue->solution2 Yes good_separation Good Separation issue->good_separation No solution1->good_separation solution2->good_separation

Caption: Troubleshooting peak tailing in column chromatography.

References

stability issues of Isopropylpiperazine under alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for general guidance. There is limited publicly available data on the specific stability of isopropylpiperazine under all alkaline conditions. The degradation pathways and quantitative data presented are based on general chemical principles for piperazine (B1678402) derivatives and may not be fully representative of this compound. Researchers are strongly encouraged to perform stability studies specific to their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in alkaline solutions?

A1: this compound, as a secondary amine, is generally considered to be a relatively stable organic base.[1] However, like other piperazine derivatives, its stability in alkaline solutions can be influenced by several factors, including the strength of the base (pH), temperature, presence of oxidizing agents, and exposure to light.[2] In strongly alkaline conditions, especially at elevated temperatures, degradation can occur over time.

Q2: What are the potential degradation pathways for this compound in an alkaline environment?

A2: While specific degradation pathways for this compound are not well-documented, piperazine and its derivatives can undergo oxidative degradation in alkaline solutions.[3][4] This can lead to the formation of various byproducts. A possible degradation product could be the corresponding N-oxide or products resulting from ring-opening or fragmentation. In the presence of strong bases and oxygen, oxidation is a primary concern.[3]

Q3: What are the signs of this compound degradation in my experiment?

A3: Degradation of this compound may be indicated by several observations:

  • A change in the color or clarity of your solution. Aromatic amines, in particular, can form colored oxidation products.[2]

  • Inconsistent or unexpected experimental results.

  • The appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC, GC-MS).

  • A decrease in the expected concentration of this compound over time.

Q4: How does the pH of the solution affect the stability of this compound?

A4: The pH of the solution is a critical factor. While this compound is a base and exists in its deprotonated form at high pH, extremely high pH values, especially in combination with other factors like heat, can accelerate degradation. Some studies on piperazine derivatives have shown that the pH of the solution can be a controlling parameter for their activity and stability.[5][6]

Q5: Can I store this compound solutions in an alkaline buffer?

A5: Short-term storage of this compound in a well-buffered alkaline solution at low temperatures (2-8 °C) and protected from light is generally acceptable for many applications. However, for long-term storage or for use in highly sensitive assays, it is recommended to prepare fresh solutions or to conduct a stability study under your specific storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change in solution (e.g., yellowing) Oxidation of the piperazine ring.Prepare fresh solutions. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Precipitate formation Change in solubility due to pH shift or degradation product formation.Verify the pH of your solution. Ensure the buffer capacity is sufficient. Analyze the precipitate if possible.
Inconsistent experimental results Degradation of this compound leading to lower effective concentration.Prepare fresh solutions for each experiment. Perform a stability check of your compound in the experimental medium.
Appearance of unexpected peaks in HPLC/LC-MS Formation of degradation products.Attempt to identify the degradation products using techniques like mass spectrometry. Adjust experimental conditions (e.g., lower pH, temperature) to minimize degradation.
Loss of potency/activity Chemical degradation of the parent compound.Confirm the concentration of your stock solution. Run a positive control to ensure the assay is performing as expected. Prepare fresh dilutions from a solid sample.

Summary of Stability Data

Condition Parameter Expected Stability Potential Degradation Products
Alkaline Solution (e.g., pH > 9) pH, Temperature, OxygenGenerally stable at room temperature for short periods. Stability decreases with increasing pH, temperature, and presence of oxygen.Oxidized derivatives (e.g., N-oxides), ring-opened products, formylated species.[3]
Storage Temperature, LightFor optimal stability, store solid this compound at 2-8°C, protected from light and moisture. Solutions should be freshly prepared.Oxidative and photo-degradation products.

Experimental Protocols

Protocol: Assessment of this compound Stability in Alkaline Solution via HPLC-UV

Objective: To determine the stability of this compound in a specific alkaline buffer over time.

Materials:

  • This compound

  • High-purity water

  • Alkaline buffer of choice (e.g., 0.1 M sodium hydroxide, or a pH 10 carbonate-bicarbonate buffer)

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the chosen alkaline buffer to a final concentration suitable for your experiments (e.g., 100 µg/mL).

    • Prepare several aliquots in amber vials to protect from light.

    • Store the vials at the desired temperature (e.g., room temperature or 37°C).

  • HPLC Analysis:

    • Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the stability sample onto the HPLC system.

    • Subsequent Time Points: Inject aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

    • HPLC Method (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: As this compound lacks a strong chromophore, derivatization might be necessary for sensitive detection, or detection at low UV wavelengths (e.g., 210 nm) can be attempted.

  • Data Analysis:

    • Monitor the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Observe the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Prepare Fresh Solution of this compound A->B C Re-run Experiment with Fresh Solution B->C D Results Consistent? C->D E Problem Solved. Consider Solution Stability for Future Experiments. D->E Yes F Investigate Other Experimental Parameters (e.g., reagents, cell lines, instrument) D->F No G Conduct Formal Stability Study (see protocol) D->G Suspect Degradation F->G H Does Degradation Occur? G->H H->F No I Modify Experimental Conditions (e.g., lower pH, shorter incubation, lower temp.) H->I Yes

Caption: A workflow for troubleshooting experimental inconsistencies potentially related to compound stability.

G cluster_1 Hypothetical Oxidative Degradation Pathway This compound This compound N_Oxide N-Oxide Derivative This compound->N_Oxide Ring_Opened Ring-Opened Products This compound->Ring_Opened Formylated Formylpiperazine This compound->Formylated Oxidizing_Agent Oxidizing Agent (e.g., O2, OH-) Oxidizing_Agent->this compound

Caption: A simplified, hypothetical pathway for the oxidative degradation of a piperazine derivative under alkaline conditions.

References

Technical Support Center: Optimizing Reaction Conditions for Isopropylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of isopropylpiperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing mono-N-isopropylpiperazine?

A1: The two most common and effective methods for preparing mono-N-isopropylpiperazine are reductive amination and direct alkylation. Reductive amination involves the reaction of piperazine (B1678402) (or a mono-protected derivative) with acetone (B3395972) in the presence of a reducing agent. This method is often preferred as it can prevent the formation of quaternary ammonium (B1175870) salts.[1] Direct alkylation involves reacting piperazine with an isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a base.[2] To achieve mono-selectivity in direct alkylation, it is crucial to control the reaction conditions carefully.[2]

Q2: How can I avoid the formation of the di-isopropylated byproduct?

A2: The formation of 1,4-dithis compound (B13951801) is a common challenge due to the presence of two reactive nitrogen atoms.[2] Several strategies can be employed to favor mono-isopropylation:

  • Use of a Protecting Group: This is the most reliable method.[2] By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1]

  • Control Stoichiometry: Using a large excess of piperazine relative to the isopropylating agent increases the statistical probability of reacting with an un-substituted piperazine molecule.[2]

  • Slow Addition of Reagents: Adding the isopropylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q3: What are the recommended reducing agents for the reductive amination of piperazine with acetone?

A3: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this transformation. It is known for its selectivity for iminium ions over ketones.[3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[1]

Q4: I am having trouble with the purification of my this compound derivative. What are some effective methods?

A4: The basic nature of piperazine derivatives can make purification challenging. Common methods include:

  • Column Chromatography: This is a standard method. To avoid tailing on silica (B1680970) gel, it is advisable to add a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to the eluent.

  • Acid-Base Extraction: This technique can separate the basic product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product, now in the aqueous layer as a salt, can be re-isolated by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent such as isopropyl alcohol can be a very effective purification method.[4]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination with Acetone
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (starting material remains).Inefficient imine formation: The initial condensation of piperazine and acetone may be slow.Consider performing the reaction in a protic solvent like isopropanol, which can accelerate imine formation.[5] You can also try setting up the reaction without the reducing agent initially to confirm imine formation via TLC or LC-MS.[5]
Degradation of reducing agent: Sodium triacetoxyborohydride (STAB) can degrade in certain protic solvents like methanol.[5]If using a protic solvent, ensure it is one in which STAB is reasonably stable, such as isopropanol.[5] Alternatively, use an aprotic solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE).[5]
Insufficient reducing agent: The reducing agent may have been consumed before the reaction is complete.Use a slight excess of the reducing agent (e.g., 1.5 equivalents).
Formation of unexpected byproducts.Side reactions with the solvent: Dichloromethane (DCM) can sometimes react with amines over prolonged reaction times.[5]Consider using a more inert solvent like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).[5]
Acetylation by STAB: Amines can sometimes be acetylated by sodium triacetoxyborohydride.[5]Monitor the reaction closely and minimize the reaction time once the starting material is consumed.
Issue 2: Poor Selectivity in Direct Alkylation with Isopropyl Halides
Symptom Possible Cause Suggested Solution
Significant amount of di-isopropylpiperazine is formed.Incorrect stoichiometry: Using a 1:1 ratio of piperazine to isopropyl halide will likely lead to a mixture of mono- and di-substituted products.Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the isopropyl halide.[2]
Rapid addition of alkylating agent: Adding the isopropyl halide too quickly creates localized high concentrations, favoring di-alkylation.Add the isopropyl halide slowly and dropwise to the piperazine solution.[2]
Unprotected piperazine: Direct alkylation of unprotected piperazine is inherently difficult to control.For optimal selectivity, use a mono-protected piperazine such as N-Boc-piperazine.[1][2]
Low yield of the desired product.Elimination side reaction (E2): Isopropyl halides are secondary halides and can undergo elimination in the presence of a base, forming propene.Use a milder, non-nucleophilic base. Consider lowering the reaction temperature to disfavor elimination.
Formation of quaternary ammonium salts: Over-alkylation can lead to the formation of water-soluble quaternary ammonium salts.[1]This can be minimized by using a protecting group strategy or by carefully controlling stoichiometry and addition rates.

Data Presentation

Table 1: Comparison of General N-Alkylation Strategies for Piperazine

Method Key Reagents Typical Solvents Common Bases Advantages Disadvantages Reference(s)
Direct Alkylation (Excess Piperazine) Alkyl Halide, PiperazineEthanol, AcetonitrileK₂CO₃, DIPEAOne-step process.Requires large excess of piperazine, can be difficult to purify.[1][2]
Direct Alkylation (Protected Piperazine) Alkyl Halide, N-Boc-piperazineAcetone, THF, DCMK₂CO₃High selectivity for mono-alkylation.Multi-step process (protection and deprotection).[1]
Reductive Amination (Protected Piperazine) Acetone, N-Boc-piperazine, NaBH(OAc)₃DCE, THF, DCM-High selectivity, avoids quaternary salt formation.Multi-step process (protection and deprotection).[5]
Alkylation of Monopiperazinium Salt Alkyl Halide, Piperazine, AcidEthanol, Water-Good yields of mono-alkylated product, one-pot.Requires careful control of pH and conditions.[6]

Experimental Protocols

Protocol 1: Mono-N-isopropylation of Piperazine via Reductive Amination using a Boc-Protecting Group

This protocol describes a reliable two-step method to synthesize N-isopropylpiperazine with high selectivity.

Step A: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0 equivalent) in DCM dropwise to the stirred piperazine solution over 3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 22 hours.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure 1-Boc-piperazine.

Step B: Reductive Amination of 1-Boc-piperazine with Acetone

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and acetone (1.2 equivalents) in dichloroethane (DCE) or tetrahydrofuran (THF).

  • To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-N'-isopropylpiperazine can be purified by column chromatography.

Step C: Deprotection of N-Boc-N'-isopropylpiperazine

  • Dissolve the purified N-Boc-N'-isopropylpiperazine in a suitable solvent such as DCM or 1,4-dioxane.

  • Treat the solution with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc group.

  • After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the desired N-isopropylpiperazine salt.

Protocol 2: Direct Mono-N-isopropylation using Excess Piperazine

This one-pot method is faster but may require more rigorous purification.

  • To a round-bottom flask, add piperazine (10 equivalents) and a suitable solvent such as ethanol.

  • Add a base, for example, finely powdered anhydrous potassium carbonate (2 equivalents).

  • Add 2-iodopropane (B156323) or 2-bromopropane (B125204) (1 equivalent) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture may be heated to reflux to ensure completion. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue will contain the desired mono-isopropylpiperazine, di-isopropylpiperazine, and excess piperazine. This mixture will require careful purification, typically by column chromatography or distillation.

Visualizations

experimental_workflow cluster_protection Step 1: Protection (Optional but Recommended) cluster_alkylation Step 2: N-Isopropylation cluster_deprotection Step 3: Deprotection piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine DCM, rt boc2o Boc₂O boc2o->boc_piperazine reductive_amination Reductive Amination boc_piperazine->reductive_amination direct_alkylation Direct Alkylation boc_piperazine->direct_alkylation boc_isopropyl N-Boc-N'-isopropyl- piperazine reductive_amination->boc_isopropyl direct_alkylation->boc_isopropyl acetone Acetone acetone->reductive_amination stab NaBH(OAc)₃ stab->reductive_amination isopropyl_halide Isopropyl Halide isopropyl_halide->direct_alkylation base Base (e.g., K₂CO₃) base->direct_alkylation final_product N-Isopropylpiperazine boc_isopropyl->final_product DCM or Dioxane acid Acid (TFA or HCl) acid->final_product

Caption: Synthetic workflow for N-isopropylpiperazine.

troubleshooting_di_alkylation start High Di-alkylation Observed? check_stoichiometry Is a large excess (5-10 eq.) of piperazine being used? start->check_stoichiometry Yes use_protection Consider using a mono-protecting group (e.g., N-Boc-piperazine) for optimal selectivity. start->use_protection No (using protected piperazine) check_addition Is the alkylating agent added slowly/dropwise? check_stoichiometry->check_addition Yes increase_piperazine Increase piperazine to electrophile ratio. check_stoichiometry->increase_piperazine No check_addition->use_protection Yes slow_addition Slow the rate of addition. check_addition->slow_addition No end Problem Resolved use_protection->end increase_piperazine->end slow_addition->end

Caption: Troubleshooting di-alkylation side reactions.

References

Technical Support Center: Nucleophilic Substitution with Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing nucleophilic substitution reactions involving isopropylpiperazine.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no yield in my reaction?

A1: Low product yield in nucleophilic aromatic substitution (SNAr) can stem from several factors. Ensure your substrate has a strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The leaving group's reactivity is also critical; for SNAr, the general order is F > Cl > Br > I.[1] Additionally, the reaction temperature may be too low and might require gradual increases to facilitate the reaction.[1]

Q2: My main problem is the formation of a 1,4-disubstituted piperazine (B1678402) byproduct. How can I favor mono-substitution?

A2: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in the piperazine ring after the initial substitution.[2] To enhance selectivity for the desired mono-substituted product, you can employ several strategies:

  • Use of Excess Piperazine: Employing a large excess of this compound (typically 5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted nucleophile.[2]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize disubstitution.[2]

  • Protecting Group Strategy: For maximum control, consider using a mono-protected piperazine, such as N-Boc-piperazine, and then deprotecting it after the substitution step.[2]

Q3: How does the isopropyl group affect the reactivity of this compound?

A3: The isopropyl group introduces significant steric hindrance.[3][4] This "crowding" effect can slow down the reaction by making it more difficult for the nucleophilic nitrogen to approach the electrophilic carbon center, particularly in SN2 reactions that require a specific backside attack trajectory.[5][6] This steric bulk may necessitate higher reaction temperatures or longer reaction times compared to less hindered piperazines.

Q4: What are the optimal solvents and bases for this type of reaction?

A4: The choice of solvent and base is crucial for success.

  • Solvents: Use anhydrous, non-nucleophilic polar aprotic solvents such as DMF, DMSO, or THF.[1] Using nucleophilic solvents like methanol (B129727) or ethanol (B145695) can lead to competing solvolysis side reactions.[1]

  • Bases: A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added (1.5-2.0 equivalents) to neutralize the acid generated during the reaction.[1] If these strong bases cause degradation of your starting material or product, consider milder inorganic bases like K₃PO₄ or Cs₂CO₃.[2]

Q5: I'm having difficulty purifying my final product. What techniques are recommended?

A5: Product purification can be challenging due to residual base or polar byproducts. A standard workup involves an aqueous wash to remove inorganic salts and water-soluble impurities.[1] Acid-base extraction can be highly effective for separating the basic product from non-basic impurities.[1] The most common final purification methods are column chromatography on silica (B1680970) gel or recrystallization if the product is a solid.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiment.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficiently activated substrate.2. Poor leaving group.3. Low reaction temperature.4. Steric hindrance from isopropyl group.1. Ensure the aromatic ring has electron-withdrawing groups ortho/para to the leaving group.[1]2. Use a substrate with a better leaving group (F > Cl > Br > I for SNAr).[1]3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[1]4. Increase reaction time or temperature to overcome the steric barrier.
High Levels of Di-substituted Byproduct 1. Stoichiometric ratio of reactants is too close.2. Reaction temperature is too high or time is too long.3. Rapid addition of electrophile.1. Use a 5-10 fold excess of this compound.[2]2. Lower the reaction temperature and monitor closely with TLC or LC-MS to stop the reaction upon maximal formation of the mono-product.[2]3. Add the electrophile slowly and dropwise at a low temperature.[2]
Multiple Unidentified Side Products 1. Presence of water or nucleophilic solvent.2. Harsh reaction conditions (base, temp).3. Air-sensitive reagents.1. Ensure use of anhydrous solvents and an inert atmosphere (N₂ or Ar).[1]2. Use a milder base and a lower reaction temperature.[1]3. Degas solvents and use proper inert atmosphere techniques.
Product Co-elutes with Impurities during Chromatography 1. Similar polarity of product and impurities.2. Diastereomers are being formed and are difficult to separate.1. Systematically screen different solvent systems for column chromatography. Adding a small amount of a third solvent (e.g., methanol or triethylamine) can help.[7]2. Consider preparative HPLC for challenging separations.[7]

Experimental Protocols

General Protocol for SNAr with this compound

This protocol describes a general procedure for the reaction of a chloro-aryl or chloro-heteroaryl compound with this compound. Conditions should be optimized for each specific substrate.

Materials:

  • Chloro-substrate (1.0 eq)

  • This compound (1.2 - 5.0 eq, depending on desired selectivity)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add the chloro-substrate (1.0 eq) and anhydrous DMF.

  • Add this compound (1.2-5.0 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.[1]

  • Stir the reaction at the desired temperature (e.g., 25 °C to 100 °C).

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (2x) and then brine (1x) to remove DMF and the base.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted product.[1]

Visualizations

Reaction Pathway and Workflow Diagrams

SNAr_Mechanism reactant reactant intermediate intermediate product product reagent reagent sub Ar-X (Activated Ring) complex Meisenheimer Complex (Intermediate) sub->complex + this compound (Nucleophilic Attack) ip Isopropyl- piperazine prod Ar-N(Piperazine)iPr (Product) complex->prod - X⁻ (Leaving Group Departure)

Caption: General mechanism for an SNAr reaction.

Experimental_Workflow step step process process analysis analysis decision decision A 1. Reactant Prep (Substrate, Solvent) B 2. Add this compound & Base A->B C 3. Reaction (Stir at Temp) B->C D 4. Monitor (TLC / LC-MS) C->D E Complete? D->E E->C No F 5. Aqueous Workup (Extraction) E->F Yes G 6. Dry & Concentrate F->G H 7. Purification (Chromatography) G->H I Final Product H->I

Caption: Standard experimental workflow for synthesis.

Troubleshooting_Tree problem problem question question solution solution start Low Yield q1 Starting Material Consumed? start->q1 q2 Di-substitution Observed? q1->q2 Yes s2 Check Substrate Activation / LG q1->s2 No s1 Increase Temp or Time q2->s1 No s3 Use Excess This compound q2->s3 Yes s5 Check for Side Reactions (Hydrolysis) s1->s5 s4 Lower Temp & Add Electrophile Slowly s3->s4

Caption: Decision tree for troubleshooting low yield.

References

preventing di-alkylation in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine (B1678402) alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to guide you in achieving selective mono-alkylation and avoiding undesired di-alkylation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperazine alkylation is resulting in a high percentage of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A1: The formation of di-alkylated byproducts is a common challenge due to the symmetrical nature and similar reactivity of the two nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[2] By protecting one nitrogen atom with a group like tert-Butoxycarbonyl (Boc) or Acetyl, you can direct the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][2]

  • Stoichiometric Control: Using a large excess of piperazine relative to the alkylating agent increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule.[1][2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[2][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[2]

  • Lower Reaction Temperature: Conducting the reaction at the lowest feasible temperature can help control the reaction rate and may favor mono-alkylation.[3]

Q2: I am observing low to no yield in my piperazine alkylation reaction. What are the potential causes and solutions?

A2: Low or no yield can stem from several factors. Here are some common issues and how to address them:

  • Insufficient Base: A base is crucial to neutralize the acid byproduct formed during the reaction, which would otherwise protonate the piperazine and reduce its nucleophilicity.[3] Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) in sufficient quantity (typically 1.5-2.0 equivalents).[2]

  • Poor Solubility of Reagents: If your reactants are not fully dissolved, the reaction rate will be significantly hindered. Consider switching to a more polar aprotic solvent like DMF.[2]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, consider increasing the temperature and monitoring the progress by TLC or LC-MS.

  • Inactive Catalyst (for catalyzed reactions): In reactions like the Buchwald-Hartwig amination, ensure your catalyst is active and an inert atmosphere is maintained to prevent catalyst oxidation.[2]

Q3: My mono-alkylated piperazine product is staying in the aqueous phase during work-up. How can I effectively extract it?

A3: The high water solubility of the product is often due to the formation of its protonated salt form.[4][5] To facilitate extraction into an organic layer, you need to basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[2][5] This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane (B109758) or chloroform.[2]

Q4: What are the advantages of using reductive amination for piperazine alkylation?

A4: Reductive amination offers a distinct pathway to N-alkylated piperazines and presents several advantages. This method involves reacting a protected piperazine (like Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][4] A key benefit is that it prevents the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in traditional alkylations with alkyl halides.[1][2][4]

Comparative Data on Mono-Alkylation Strategies

The following table summarizes the efficacy of different strategies for achieving mono-alkylation of piperazine with various alkylating agents.

StrategyAlkylating AgentProtecting Group/ConditionsSolventYield of Mono-alkylated ProductReference
Direct Alkylation (Excess Piperazine) n-Butyl bromide4 eq. PiperazinePyridine (B92270)70-80%[4]
Monoprotected Piperazine n-Butyl bromideN-Acetylpiperazine-High[1]
Monoprotected Piperazine Alkyl halideN-Boc-piperazine, K₂CO₃Acetonitrile (B52724)/DMFHigh[1]
Reductive Amination ButylaldehydeN-Boc-piperazine, NaBH(OAc)₃-High (avoids quaternary salts)[1][4]
Monopiperazinium Salt p-tert-Butylbenzyl chlorideIn situ HCl salt formationEthanol (B145695)High[1]

Experimental Protocols

Protocol 1: Mono-alkylation using N-Boc-piperazine

This protocol provides a general procedure for the alkylation of a mono-protected piperazine.

  • Setup: Dissolve N-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.[1]

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents) to the mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica (B1680970) gel.[1]

  • Deprotection: The Boc group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final mono-alkylated piperazine.

Protocol 2: Direct Alkylation Using Excess Piperazine

This method is a more straightforward approach that relies on stoichiometry to favor mono-alkylation.

  • Setup: In a reaction flask, dissolve a large excess of piperazine (e.g., 4-10 equivalents) in a suitable solvent like pyridine or acetonitrile.[4][6]

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1 equivalent) to the stirred piperazine solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), or until the reaction is complete as monitored by TLC.[4]

  • Work-up: After cooling to room temperature, remove any precipitated salts by filtration. Evaporate the solvent from the filtrate under reduced pressure.[1][4]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to separate the mono-alkylated product from unreacted piperazine and di-alkylated byproduct.[4]

Protocol 3: Mono-alkylation using a Monopiperazinium Salt

This method utilizes the in-situ formation of a mono-salt to deactivate one of the piperazine nitrogens.

  • Salt Formation: Prepare a solution of piperazine hexahydrate (e.g., 38.8 g) and 11.55 N hydrochloric acid (e.g., 17.3 mL) in ethanol (e.g., 160 mL). This creates the monopiperazinium salt in situ.[1]

  • Reaction Setup: Cool the solution to 20°C and stir.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., p-tert-Butylbenzyl chloride) dropwise to the stirred solution.[1]

  • Reaction: Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.[1]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The unreacted piperazine dihydrochloride (B599025) may precipitate and can be removed by filtration. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved through recrystallization or chromatography.[3]

Visual Guides

G cluster_0 Mono-alkylation Pathway cluster_1 Di-alkylation Pathway (Undesired) Piperazine Piperazine Mono_alkylated_Piperazine Mono_alkylated_Piperazine Piperazine->Mono_alkylated_Piperazine + R-X (1 eq) Mono_alkylated_Piperazine_2 Mono-alkylated Piperazine Di_alkylated_Piperazine Di_alkylated_Piperazine Mono_alkylated_Piperazine_2->Di_alkylated_Piperazine + R-X

Caption: Reaction pathways for mono- and di-alkylation of piperazine.

G Start Piperazine Protection Protection Step (e.g., + Boc₂O) Start->Protection Mono_protected_Piperazine Mono-protected Piperazine Protection->Mono_protected_Piperazine Alkylation Alkylation Step (+ R-X, Base) Mono_protected_Piperazine->Alkylation Alkylated_Protected_Piperazine Alkylated Protected Piperazine Alkylation->Alkylated_Protected_Piperazine Deprotection Deprotection Step (e.g., + Acid) Alkylated_Protected_Piperazine->Deprotection Final_Product Mono-alkylated Piperazine Deprotection->Final_Product

Caption: Workflow for mono-alkylation of piperazine using a protecting group strategy.

G Troubleshooting High Di-alkylation Solutions: - Use Protecting Group - Excess Piperazine - Use Piperazinium Salt - Slow Addition of R-X - Lower Temperature Low_Yield Low/No Yield Potential Causes: - Insufficient Base - Poor Solubility - Low Temperature - Inactive Catalyst Workup_Issues Product in Aqueous Phase Solution: - Basify aqueous layer (pH 9.5-12)

Caption: Troubleshooting guide for common issues in piperazine alkylation reactions.

References

Technical Support Center: Isopropylpiperazine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of isopropylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Based on the known biotransformation of the piperazine (B1678402) ring and related compounds, this compound is expected to degrade via several key pathways:

  • N-Dealkylation: The isopropyl group is a likely site for enzymatic removal, leading to the formation of piperazine. This is a common metabolic pathway for N-substituted piperazine derivatives.[1]

  • N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. This is a well-established metabolic route for piperazine-containing compounds.[1]

  • Ring Hydroxylation: Hydroxyl groups can be introduced onto the carbon atoms of the piperazine ring, typically mediated by cytochrome P450 enzymes.[1]

  • Ring Cleavage: The piperazine ring can be opened, leading to the formation of N-substituted ethylenediamine (B42938) derivatives.[1] This can be followed by further degradation into smaller molecules.

  • Oxidative Degradation: In non-biological systems, such as in the presence of strong oxidizing agents or elevated temperatures, degradation can lead to products like ethylenediamine (EDA), 2-oxopiperazine (OPZ), and N-formylpiperazine (FPZ).[2][3]

Q2: My analytical standards for this compound degradation products are showing poor stability. What could be the cause?

Several factors can contribute to the instability of analytical standards for this compound and its metabolites:

  • pH Sensitivity: Piperazine and its derivatives are basic compounds. The stability of their solutions can be highly dependent on pH. Acidic conditions might lead to salt formation, which can have different stability profiles. Conversely, strongly basic conditions might promote degradation. It is advisable to buffer solutions to a neutral pH for storage.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. Exposure to air and light can accelerate this process. Store standards in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures.

  • Adsorption: Piperazine derivatives can be "sticky" and adsorb to glass and plastic surfaces, leading to apparent loss of concentration. Using silanized glassware or polypropylene (B1209903) tubes can mitigate this issue.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound degradation. How can I identify them?

Identifying unknown metabolites or degradation products is a common challenge. A systematic approach is required:

  • Blank Analysis: Analyze a blank matrix (e.g., buffer, microsomal preparation without substrate) to rule out interferences from the experimental system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is the most powerful tool for identifying unknown compounds. Determine the accurate mass of the unexpected peak to predict its elemental composition.

  • Tandem MS (MS/MS): Fragment the ion of interest in the mass spectrometer to obtain a fragmentation pattern. This pattern can provide structural clues. For example, a neutral loss corresponding to the isopropyl group would suggest N-dealkylation.

  • Comparison to Published Data: Compare the observed mass and fragmentation patterns to literature data for known piperazine metabolites. While specific data for this compound may be scarce, data for other N-substituted piperazines can provide valuable insights.

  • Chemical Derivatization: Derivatizing the sample can help confirm the presence of certain functional groups. For instance, acylation can confirm the presence of primary or secondary amines.

Troubleshooting Guides

Problem: Inconsistent results in microsomal stability assays.

Potential Cause Troubleshooting Step
Microsomal Activity Varies Use a new batch of microsomes. Always pre-incubate microsomes at the assay temperature before adding the substrate. Run a positive control with a compound known to be metabolized by the same enzymes.
Cofactor Degradation Prepare NADPH solutions fresh for each experiment. Keep NADPH solutions on ice.
Substrate Binding to Plasticware Use low-binding plates and tubes. Pre-treating well plates with a solution of the compound can help saturate binding sites.
Incorrect Quenching of Reaction Ensure the quenching solvent (e.g., acetonitrile, methanol) contains a suitable internal standard and is added rapidly to stop the reaction effectively.

Problem: Low recovery of this compound from environmental samples (e.g., water, soil).

Potential Cause Troubleshooting Step
Strong Adsorption to Matrix Modify the extraction solvent. Increasing the polarity or adding a competing amine might improve recovery. For soil samples, a multi-step extraction with different solvents may be necessary.
Inefficient Extraction Method Compare different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction). Optimize the pH of the sample before extraction to ensure this compound is in its non-ionized form for better extraction into organic solvents.
Degradation During Sample Preparation Keep samples cool during processing. Minimize exposure to light. If photodegradation is suspected, work under amber light.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound.

  • Materials:

    • This compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound not found in the matrix)

    • 96-well plates

    • Incubator/shaker

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at 1 mM.

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM to a final protein concentration of 0.5 mg/mL.

    • Add the this compound stock solution to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with the internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of this compound to the internal standard at each time point.

    • Plot the natural log of the remaining percentage of this compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Photodegradation of this compound in Aqueous Solution

This protocol provides a framework for evaluating the susceptibility of this compound to photodegradation.

  • Materials:

    • This compound

    • Purified water (e.g., Milli-Q)

    • Quartz tubes

    • A light source simulating sunlight (e.g., Xenon lamp with filters)

    • Actinometer solution (to measure light intensity)

    • HPLC system with UV or MS detector

  • Procedure:

    • Prepare a solution of this compound in purified water at a known concentration (e.g., 10 mg/L).

    • Fill several quartz tubes with the solution.

    • Wrap some tubes in aluminum foil to serve as dark controls.

    • Place the tubes in a photoreactor equipped with the light source.

    • At specified time intervals, withdraw a tube from the reactor (and a corresponding dark control).

    • Analyze the concentration of this compound in the samples by HPLC.

    • Use an actinometer to ensure consistent light exposure throughout the experiment.

  • Data Analysis:

    • Plot the concentration of this compound versus time for both the irradiated and dark control samples.

    • Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Identify any major degradation products that appear in the chromatograms of the irradiated samples.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Microsomal Protein Conc.0.5 mg/mL
Substrate Concentration1 µM
In Vitro Half-life (t½)25 min
Intrinsic Clearance (CLint)55 µL/min/mg

Table 2: Hypothetical Photodegradation Rate of this compound

ConditionRate Constant (k) (min⁻¹)Half-life (t½) (min)
Simulated Sunlight0.01546.2
Dark Control< 0.001> 693

Visualizations

Isopropylpiperazine_Degradation_Pathways cluster_main This compound cluster_metabolites Potential Degradation Products This compound This compound Piperazine Piperazine This compound->Piperazine N-Dealkylation N-Oxide N-Oxide This compound->N-Oxide N-Oxidation Hydroxylated_Piperazine Hydroxylated_Piperazine This compound->Hydroxylated_Piperazine Hydroxylation Ring_Cleavage_Product Ring_Cleavage_Product This compound->Ring_Cleavage_Product Ring Cleavage 2-Oxopiperazine 2-Oxopiperazine Piperazine->2-Oxopiperazine Oxidation Ethylenediamine Ethylenediamine Ring_Cleavage_Product->Ethylenediamine Further Degradation

Caption: Predicted metabolic pathways of this compound.

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Substrate, Microsomes, Buffer) B Combine Reagents in Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate and Sample at Time Points D->E F Quench Reaction E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for microsomal stability assay.

References

Technical Support Center: Managing the Hygroscopic Properties of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Isopropylpiperazine. It provides essential information and guidance for managing its hygroscopic nature to ensure experimental accuracy, reproducibility, and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound is an organic compound featuring a piperazine (B1678402) ring with an attached isopropyl group.[1] It is typically a colorless to pale yellow liquid, soluble in water and various organic solvents, and is used as a building block in the synthesis of pharmaceuticals.[1] Like many amines, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This moisture absorption can lead to several issues in a research setting:

  • Altered Concentration: The absorption of water changes the concentration of the reagent, leading to inaccurate stoichiometric calculations in reactions.

  • Reaction Interference: The presence of water can interfere with moisture-sensitive reactions, leading to lower yields, unexpected side products, or complete reaction failure.

  • Physical Property Changes: Increased water content can alter the physical properties of the liquid, such as its viscosity and density.

  • Degradation: Prolonged exposure to moisture can potentially lead to the degradation of the compound.[3]

Q2: What are the visual or physical signs that this compound has absorbed moisture?

While this compound is a liquid, excessive moisture absorption might not be immediately obvious without analytical testing. However, for solid hygroscopic compounds, signs often include clumping, caking, or deliquescence (dissolving in the absorbed water).[3][4] For liquid this compound, a change in clarity or viscosity could indicate significant water uptake, but the most reliable method for confirmation is analytical measurement.

Q3: How does moisture absorption affect experimental results?

Moisture can have significant detrimental effects on experimental outcomes.[5][6] In syntheses that require anhydrous conditions, such as those involving organometallics or certain coupling reactions, water can quench reagents, hydrolyze catalysts, or promote unwanted side reactions. This can lead to inconsistent yields, difficulty in purification, and unreliable analytical data.[7]

Q4: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[8][9][10] The storage area should be cool, dry, and well-ventilated.[8] For enhanced protection, storing the container within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) or in a controlled inert atmosphere (e.g., a glove box) is highly recommended.[3]

Q5: How should I handle this compound in the lab to minimize moisture exposure?

When working with this compound, minimizing its exposure time to the ambient atmosphere is critical.[4]

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.[7][11]

  • Quick Dispensing: If an inert atmosphere is not available, open the container only for the brief time needed to dispense the liquid and then promptly and securely reseal it.[4]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas or in a desiccator.[11]

  • Anhydrous Solvents: Use anhydrous solvents for all reactions requiring dry conditions.

Q6: Can I dry this compound if it has absorbed moisture?

Drying a liquid amine that has absorbed water can be challenging. While some hygroscopic solids can be dried by gentle heating in an oven, this is not recommended for a volatile, flammable liquid like this compound due to the risk of decomposition or fire.[4][9] The most appropriate method would be distillation from a suitable drying agent (e.g., potassium hydroxide (B78521) pellets or barium oxide), but this should only be performed by experienced chemists with appropriate safety precautions due to the compound's flammability and toxicity.

Q7: How can I determine the water content of my this compound sample?

The most accurate and widely used method for determining water content in chemical samples is Karl Fischer (KF) titration.[12][13][14] This technique is highly specific to water and can provide precise measurements. Other methods like thermogravimetric analysis (TGA) are also used, but KF titration is generally considered the gold standard for moisture determination.[15]

Troubleshooting Guide

Problem: I'm seeing unexpected side products or lower yields in my moisture-sensitive reaction.

  • Question: Could water in the this compound be the cause?

  • Answer: Yes, this is a very likely cause. The presence of water can interfere with a wide range of anhydrous reactions.

  • Solution:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your this compound stock.[13]

    • Use a Fresh Sample: If possible, use a new, unopened bottle of the reagent.

    • Improve Handling Technique: Review your handling procedures. Ensure you are using thoroughly dried glassware and proper inert atmosphere techniques (glove box or Schlenk line) for the entire experimental setup.[11]

    • Verify Solvent Anhydrousness: Confirm that the solvent you are using is truly anhydrous.

Problem: My analytical results (e.g., NMR, GC-MS) are inconsistent between batches.

  • Question: How can I rule out moisture as a contributing factor?

  • Answer: Inconsistent water content can lead to variability in reaction outcomes, which will be reflected in analytical data.

  • Solution:

    • Standardize Handling: Implement a strict, standardized protocol for handling this compound for all users in the lab to ensure consistency.

    • Test Each Batch: Before use in a sensitive reaction, perform a quick Karl Fischer titration on an aliquot from the bottle to confirm the water content is below your acceptable threshold.

    • Inert Gas Blanket: Store the main container under a blanket of inert gas (e.g., argon or nitrogen) to protect it from atmospheric moisture after the first use.

Problem: I am having difficulty dissolving this compound in a non-polar anhydrous solvent.

  • Question: Could absorbed water be affecting its solubility?

  • Answer: While this compound is soluble in many organic solvents, a high water content could potentially affect its miscibility with extremely non-polar solvents. Water is immiscible with many non-polar organic solvents, and its presence could cause phase separation or cloudiness.

  • Solution:

    • Check for Immiscibility: Observe the mixture closely for any signs of biphasic behavior or turbidity.

    • Confirm Water Content: Analyze the water content of your this compound. If it is high, this is likely the source of the problem.

    • Use a Co-solvent: If drying the amine is not feasible, consider if the reaction chemistry allows for the use of a small amount of a more polar anhydrous co-solvent to improve miscibility.

Data & Protocols

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4318-42-7[8][16][17][18]
Molecular Formula C₇H₁₆N₂[1][16][17]
Molecular Weight 128.22 g/mol [16][17][18]
Appearance Colorless to light yellow liquid[1][16]
Boiling Point 180-181 °C[16][18]
Flash Point 54.4 °C (129.9 °F) - closed cup[9][16][18]
Density 0.896 g/mL[16][18]
Hygroscopicity Hygroscopic (absorbs moisture from air)[2]

Table 2: Comparison of Common Moisture Determination Techniques

TechniquePrincipleAdvantagesDisadvantages
Karl Fischer Titration Titration based on a redox reaction specific to water.[13]High accuracy and specificity for water; can measure low concentrations.Requires specialized equipment and reagents.
Thermogravimetric Analysis (TGA) Measures weight loss as a sample is heated.[15]Provides information on thermal stability as well as water content.Not specific to water; any volatile component will contribute to weight loss.
Infrared (IR) Spectroscopy Measures the absorption of IR radiation by water molecules.[13]Fast and non-destructive.Generally less sensitive and accurate than KF titration; requires calibration.[12][13]
Experimental Protocols

Protocol 1: General Procedure for Handling this compound

  • Preparation: Oven-dry all necessary glassware (e.g., flasks, syringes, needles) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.[11]

  • Inert Atmosphere: If available, transfer the this compound bottle and all glassware into a glove box backfilled with nitrogen or argon.

  • Dispensing:

    • Allow the this compound container to reach room temperature before opening to prevent condensation of atmospheric moisture.

    • Using a clean, dry syringe, pierce the septum of the reagent bottle.

    • Slowly draw the desired volume of liquid into the syringe.

    • If a Schlenk line is used, ensure a positive pressure of inert gas is maintained throughout the transfer.

  • Storage: After dispensing, immediately and tightly reseal the container. For long-term storage, consider flushing the headspace with an inert gas and sealing the cap with paraffin (B1166041) film for extra protection.

  • Safety: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general outline. Specific parameters should be optimized based on the instrument manufacturer's guidelines.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift value).

  • Sample Preparation: In an inert atmosphere or as quickly as possible to minimize atmospheric exposure, draw a precise volume (e.g., 1 mL) of this compound into a dry, tared gas-tight syringe.

  • Weight Determination: Accurately weigh the filled syringe.

  • Titration: Inject the this compound sample directly into the conditioned KF titration cell.

  • Re-weighing: Immediately re-weigh the empty syringe to determine the exact mass of the sample added.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed as a weight percentage (% w/w) or in parts per million (ppm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Dispensing prep1 Oven-Dry Glassware (>120°C, 4h) prep2 Cool in Desiccator or under Inert Gas prep1->prep2 handling_choice Work Environment? prep2->handling_choice start Acquire this compound (Sealed Bottle) start->handling_choice glovebox Use Glove Box or Schlenk Line handling_choice->glovebox Anhydrous Reaction fumehood Work Quickly in Fume Hood handling_choice->fumehood Non-Sensitive Reaction dispense Dispense Reagent with Dry Syringe glovebox->dispense fumehood->dispense seal Promptly & Tightly Reseal Bottle dispense->seal troubleshooting_tree start Problem Encountered: Low Yield / Side Products / Inconsistent Results q1 Is the reaction moisture-sensitive? start->q1 check_moisture Suspect Moisture Contamination in this compound q1->check_moisture Yes other_factors Investigate Other Factors: - Reagent Purity - Temperature Control - Reaction Time q1->other_factors No a1_yes YES a1_no NO q2 Determine Water Content (Karl Fischer Titration) check_moisture->q2 q3 Is water content above acceptable limit? q2->q3 remediate Action: 1. Use New Reagent Bottle 2. Review/Improve Handling   (Inert Atmosphere) 3. Verify Solvent Purity q3->remediate Yes reassess Moisture is not the primary issue. Re-evaluate other factors. q3->reassess No a3_yes YES a3_no NO

References

Technical Support Center: Scaling Up Isopropylpiperazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of Isopropylpiperazine production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The two most common and scalable synthesis routes for 1-Isopropylpiperazine (B163126) are:

  • Direct N-alkylation: This method involves the reaction of piperazine (B1678402) with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base.[1] It is a straightforward approach, but controlling the selectivity to obtain the mono-alkylated product is a key challenge.[2]

  • Reductive Amination: This route involves the reaction of piperazine with acetone (B3395972) in the presence of a reducing agent.[1][3] This method can offer better selectivity for mono-alkylation and avoids the formation of quaternary ammonium (B1175870) salts.[1]

Q2: What is the primary challenge when scaling up the N-alkylation of piperazine to produce this compound?

A2: The main challenge is controlling selectivity to prevent over-alkylation, which leads to the formation of the di-substituted byproduct, 1,4-dithis compound (B13951801).[2][4] The mono-isopropylpiperazine product is often more nucleophilic than the starting piperazine, making it more reactive towards the isopropyl halide.[4]

Q3: How can the formation of 1,4-dithis compound be minimized during scale-up?

A3: Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: Using a significant excess of piperazine (5-10 equivalents) relative to the isopropyl halide can statistically favor the mono-substituted product.[5]

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the isopropyl halide helps to maintain its low concentration in the reaction mixture, reducing the likelihood of the product reacting again.[4]

  • Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for alkylation. The protecting group is then removed in a subsequent step.[5]

  • In-situ Mono-protection: Reacting piperazine with one equivalent of a strong acid (like HCl) to form the monohydrochloride salt in-situ can deactivate one of the nitrogen atoms.[1]

Q4: What are the key safety concerns when handling this compound at a larger scale?

A4: 1-Isopropylpiperazine is a flammable liquid and vapor and is toxic in contact with skin. It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[6][7] When scaling up, it is crucial to take measures to prevent the buildup of electrostatic charge and to work in a well-ventilated area, away from sources of ignition.[6] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[8]

Troubleshooting Guides

Issue 1: Low Yield of 1-Isopropylpiperazine
Probable Cause Recommended Solution(s)
Incomplete Reaction - Increase reaction time and/or temperature. Monitor reaction progress by GC or TLC.[9] - Ensure adequate mixing, as poor mass transfer can limit the reaction rate, especially at larger scales.[10] - Check the purity and reactivity of starting materials. Anilines with strong electron-withdrawing groups are less nucleophilic. For alkyl halides, reactivity is I > Br > Cl.[4][9]
Formation of Byproducts (e.g., 1,4-dithis compound) - Increase the excess of piperazine to 5-10 equivalents.[5] - Add the isopropyl halide slowly to the reaction mixture.[4] - Consider using a mono-protected piperazine (e.g., N-Boc-piperazine).[5]
Catalyst Deactivation (for reductive amination) - Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.[4] - Purify starting materials and solvents to remove any potential catalyst poisons.[9] - Optimize the reaction temperature to prevent thermal degradation of the catalyst.[4]
Issue 2: Difficulty in Purifying 1-Isopropylpiperazine
Probable Cause Recommended Solution(s)
Presence of Unreacted Piperazine and Di-substituted Byproduct - Fractional Distillation: Due to the difference in boiling points, fractional distillation can be effective for separating 1-isopropylpiperazine from piperazine and 1,4-dithis compound. - Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine derivatives will move to the aqueous layer. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[5]
Product is a Liquid/Oil - Salt Formation and Crystallization: Convert the 1-isopropylpiperazine to a salt (e.g., dihydrochloride (B599025) or diacetate) which is often a crystalline solid and can be purified by recrystallization.[5]
Streaking on Silica (B1680970) Gel Column Chromatography - The basicity of piperazine derivatives can cause issues with silica gel.[5] - Use a deactivated silica gel or alumina.[5] - Add a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent system.[5]

Data Presentation

Table 1: Effect of Piperazine to 2-Bromopropane Molar Ratio on Product Distribution in N-Alkylation
Molar Ratio (Piperazine : 2-Bromopropane) 1-Isopropylpiperazine Yield (%) 1,4-Dithis compound Yield (%)
1 : 135 - 4540 - 50
3 : 160 - 7015 - 25
5 : 175 - 855 - 10
10 : 1> 90< 5

Note: Yields are approximate and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.

Table 2: Physical Properties of Key Compounds
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
Piperazine86.14146Soluble in water and glycerol.[11]
1-Isopropylpiperazine128.22180-181Slightly soluble in water.[12][13]
1,4-Dithis compound170.30~210-215 (estimated)Sparingly soluble in water.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-Isopropylpiperazine via N-Alkylation

Materials:

  • Piperazine (10.0 equivalents)

  • 2-Bromopropane (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

  • To a suitable, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere inlet, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the vessel and stir the suspension.

  • Slowly add 2-bromopropane to the reaction mixture at room temperature over a period of 2-4 hours using an addition funnel or syringe pump.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Scale-Up Synthesis of 1-Isopropylpiperazine via Reductive Amination

Materials:

Procedure:

  • To a suitable reaction vessel under an inert atmosphere, add piperazine and 1,2-dichloroethane.

  • Add acetone to the mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

G Synthesis Workflow for 1-Isopropylpiperazine cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route piperazine1 Piperazine reaction1 Reaction with Base (e.g., K2CO3) in Solvent (e.g., MeCN) piperazine1->reaction1 isopropyl_halide Isopropyl Halide isopropyl_halide->reaction1 crude_product1 Crude 1-Isopropylpiperazine reaction1->crude_product1 purification Purification (e.g., Fractional Distillation) crude_product1->purification piperazine2 Piperazine reaction2 Imine Formation followed by Reduction (e.g., NaBH(OAc)3) in Solvent (e.g., DCE) piperazine2->reaction2 acetone Acetone acetone->reaction2 crude_product2 Crude 1-Isopropylpiperazine reaction2->crude_product2 crude_product2->purification final_product Pure 1-Isopropylpiperazine purification->final_product

Caption: Synthetic routes to 1-Isopropylpiperazine.

G Troubleshooting Low Mono-Alkylation Yield start Low Yield of 1-Isopropylpiperazine check_byproduct Significant Di-Alkylation Byproduct Observed? start->check_byproduct check_completion Incomplete Reaction? check_byproduct->check_completion No stoichiometry_issue Stoichiometry Issue check_byproduct->stoichiometry_issue Yes reactivity_issue High Reactivity of Mono-substituted Product check_completion->reactivity_issue No conditions_issue Suboptimal Reaction Conditions check_completion->conditions_issue Yes solution1 Increase Piperazine Excess (5-10 eq) stoichiometry_issue->solution1 solution2 Use Mono-protected Piperazine stoichiometry_issue->solution2 reactivity_issue->solution2 solution3 Optimize Temperature, Time, and Mixing conditions_issue->solution3

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Isopropylpiperazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the removal of impurities from Isopropylpiperazine reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-alkylated Product 1. Formation of Di-alkylated Byproduct: Both nitrogen atoms on the piperazine (B1678402) ring have similar reactivity, leading to a second alkylation event.[1][2] 2. Poor Reagent Solubility: Reagents not fully dissolved can lead to an incomplete or stalled reaction. 3. Low Reaction Temperature: Many N-alkylation reactions require heat to proceed efficiently.[2]1a. Control Stoichiometry: Use a large excess of piperazine relative to the alkylating agent (e.g., isopropyl halide) to statistically favor mono-alkylation.[1] 1b. Slow Addition: Add the alkylating agent dropwise to maintain a low concentration, reducing the chance of di-alkylation.[2] 1c. Use a Protecting Group: Employ a mono-protected piperazine (e.g., N-Boc-piperazine) for optimal control.[2][3] 2. Change Solvent: Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[2] 3. Increase Temperature: Heat the reaction mixture as required, monitoring for potential product decomposition.[2]
Product is Highly Water-Soluble / Difficult to Extract 1. Product is in Protonated (Salt) Form: The basic nitrogen atoms of the piperazine ring are often protonated, especially after an acidic quench or work-up, making the product highly soluble in the aqueous layer.[2][4] 2. Formation of Quaternary Ammonium (B1175870) Salts: A potential side reaction, especially when using alkyl iodides, which results in a highly water-soluble product.[3]1. Basify the Aqueous Layer: After the reaction quench, adjust the pH of the aqueous layer to 9.5-12 with a base (e.g., NaOH, Na₂CO₃) to deprotonate the piperazine nitrogens, thereby increasing its solubility in organic solvents for extraction.[2] 2. Use Reductive Amination: This synthetic method avoids the use of alkyl halides and thus prevents the formation of quaternary ammonium salts.[3][4]
Reaction Stalls or is Incomplete 1. Reversible Reaction Equilibrium: Acidic byproducts generated during the reaction can protonate the piperazine, reducing its nucleophilicity. 2. Poorly Soluble Reagents: As mentioned above, this can limit reactant interaction.[2]1. Add Sufficient Base: Ensure an effective non-nucleophilic base (e.g., K₂CO₃) is present in sufficient quantity to neutralize any acid formed.[2] 2. Improve Solubility: Use a suitable solvent (e.g., DMF) or increase the reaction temperature.[2]
Crude Product is an Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or reaction byproducts can prevent the product from crystallizing.[5] 2. Residual Solvent: Trapped solvent can result in a viscous liquid or oil.1. Purify the Product: Utilize purification techniques such as column chromatography or salt precipitation to remove impurities.[5][6] 2. Dry Under High Vacuum: Remove residual solvent by drying the product under high vacuum, possibly with gentle heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the N-alkylation of piperazine and how can it be minimized?

A1: The most common impurity is the 1,4-di-alkylated piperazine byproduct.[1][2] This occurs because both nitrogen atoms of the piperazine ring are nucleophilic. To minimize its formation, you can:

  • Use a large excess of piperazine compared to the alkylating agent.[1]

  • Employ a mono-protected piperazine , such as N-Boc-piperazine or N-formyl-piperazine.[2][3] This is the most effective method for ensuring mono-alkylation.

  • Add the alkylating agent slowly to the reaction mixture.[2]

  • Use a mono-protonated piperazine salt , which reduces the nucleophilicity of the second nitrogen.[2][7]

Q2: My target compound, 1-isopropylpiperazine, is difficult to extract from the aqueous phase during work-up. Why is this happening and what should I do?

A2: This is a frequent issue caused by the product existing in its protonated (salt) form, which is highly water-soluble.[2] To facilitate its extraction into an organic layer (like dichloromethane (B109758) or ethyl acetate), you must deprotonate the piperazine nitrogens by making the aqueous layer basic. Adjust the pH to approximately 9.5-12 using a base like sodium hydroxide (B78521) or potassium carbonate before extraction.[2]

Q3: Is direct alkylation with an isopropyl halide the best way to synthesize 1-isopropylpiperazine?

A3: While direct alkylation is a straightforward approach, it often leads to mixtures of mono- and di-alkylated products.[2] A cleaner and often more reliable method is reductive amination .[3] This involves reacting piperazine with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).[2] This method effectively prevents the over-alkylation and the formation of quaternary ammonium salts that can occur with alkyl halides.[3]

Q4: What are the best analytical techniques for detecting impurities in my this compound sample?

A4: A combination of techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and byproducts like di-isopropylpiperazine.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of impurities.[9] Since piperazine lacks a strong UV chromophore, UV detection alone may not be sensitive enough for trace impurities without derivatization.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of your final product and identifying major impurities.[5] Comparing the integrals of impurity peaks to the product peaks can provide a quantitative estimate of purity.

Q5: Can I purify my crude this compound without using column chromatography?

A5: Yes, several non-chromatographic methods can be effective:

  • Distillation: If the boiling points of this compound and the impurities are sufficiently different, fractional distillation can be an effective purification method.

  • Salt Precipitation/Crystallization: Piperazine and its derivatives can be selectively precipitated from a solution as salts, such as the diacetate salt.[1][5] The crude material is dissolved in a suitable solvent (like acetone), and an acid (like acetic acid) is added to precipitate the desired salt, leaving many impurities behind in the solution.[5] The pure free base can then be regenerated.

  • Hydrate Formation: Piperazine can be effectively purified by forming its hexahydrate, which has unique solubility properties.[1]

Data Presentation: Synthesis Strategy Comparison

The choice of synthetic strategy significantly impacts the yield and purity of the desired mono-alkylated product. The following table summarizes typical outcomes for different N-alkylation approaches.

Alkylation Strategy Example Alkylating Agent Key Parameters Typical Yield of Mono-alkylated Product Primary Byproduct Reference
Direct Alkylation n-Butyl bromide5-10 eq. of Piperazine60-75%1,4-Dibutylpiperazine[2]
Mono-protected Piperazine n-Butyl bromideN-Acetylpiperazine (1 eq.)>90% (of alkylated protected intermediate)Minimal[2]
Reductive Amination ButyraldehydeNaBH(OAc)₃85-95%Over-reduced alcohol (from aldehyde)[4]
Monopiperazinium Salt p-tert-Butylbenzyl chlorideIn situ HCl salt formation~80%Di-alkylated product[2][7]

Experimental Protocols

Protocol 1: Purification of this compound via Diacetate Salt Formation

This protocol is adapted from a general method for purifying piperazine from crude reaction mixtures containing other amine byproducts.[1][5]

Objective: To selectively precipitate the target N-alkylpiperazine as its diacetate salt, leaving more soluble impurities in the solvent.

Materials:

  • Crude this compound mixture

  • Acetone (reagent grade)

  • Glacial acetic acid

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound-containing mixture in acetone at a temperature between 20-40°C. Aim for a concentration of approximately 0.5 to 20 weight percent.[5]

  • Acidification: While stirring the solution, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric (two equivalents of acid per mole of this compound) and up to 5 times the stoichiometric amount.[5]

  • Precipitation: The crystalline this compound diacetate will begin to precipitate. Continue stirring at a temperature between 10-30°C to ensure complete precipitation.[5]

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any residual soluble impurities.[1]

  • Drying: Dry the purified this compound diacetate precipitate under vacuum.

  • (Optional) Regeneration of Free Base: To recover the purified free base, dissolve the diacetate salt in water, basify the solution to pH >11 with NaOH, and extract the this compound with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of N-alkylated piperazine derivatives on silica (B1680970) gel.[6]

Objective: To separate this compound from less polar and more polar impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Triethylamine (B128534) (TEA))

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp (if impurities are UV-active) or potassium permanganate (B83412) stain

Procedure:

  • Select Eluent System: Determine an appropriate mobile phase using TLC. Due to the basic nature of piperazines, it is crucial to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system (e.g., 95:4:1 DCM/MeOH/TEA) to prevent streaking and ensure good peak shape.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[11]

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and the dissolved product. Evaporate the solvent to create a dry powder. Carefully add this "dry loaded" sample to the top of the column. This technique generally provides better separation than loading the sample as a liquid.[6]

  • Elution: Begin elution with the mobile phase. Start with a lower polarity (e.g., 1-2% MeOH in DCM + 1% TEA) and gradually increase the polarity (e.g., up to 10% MeOH) to elute the compounds from the column. Maintain a constant flow rate.[6]

  • Collect and Analyze Fractions: Collect the eluent in fractions. Monitor the separation by spotting fractions on a TLC plate, developing the plate in the eluent, and visualizing the spots (e.g., with a permanganate stain, as piperazines are often not UV-active).[6]

  • Isolate Product: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product. Confirm the purity using analytical techniques like GC-MS or NMR.

Visualizations

Troubleshooting Workflow

G start Reaction Complete (Crude Product) workup Aqueous Work-up & Extraction start->workup extract_fail Product stuck in Aqueous Layer? workup->extract_fail check_purity Check Purity (TLC, GC, NMR) pure_enough Purity >95%? check_purity->pure_enough extract_fail->check_purity No basify Basify Aqueous Layer to pH 9.5-12 extract_fail->basify Yes re_extract Re-extract with Organic Solvent basify->re_extract re_extract->workup low_purity Low Purity (Multiple Spots/Peaks) pure_enough->low_purity No final_product Pure this compound pure_enough->final_product Yes purify Purification Required low_purity->purify column Column Chromatography purify->column salt Salt Precipitation & Recrystallization purify->salt distill Distillation purify->distill column->final_product salt->final_product distill->final_product

Caption: Troubleshooting decision tree for this compound purification.

Synthetic Strategy Selection

G goal Goal: Synthesize Mono-Isopropylpiperazine strategy Select Primary Synthetic Strategy goal->strategy direct Direct Alkylation (Piperazine + Isopropyl Halide) strategy->direct Fastest Route reductive Reductive Amination (Piperazine + Acetone) strategy->reductive High Selectivity protected Protected Route (Boc-Piperazine + Isopropyl Halide) strategy->protected Highest Purity direct_outcome Pros: Simple, One-step Cons: Mixture of mono/di-alkylated products, lower selectivity. direct->direct_outcome reductive_outcome Pros: High selectivity, avoids quaternary salts, clean. Cons: Requires reducing agent. reductive->reductive_outcome protected_outcome Pros: Excellent selectivity, very clean. Cons: Multi-step (protection/ deprotection), higher cost. protected->protected_outcome

Caption: Logical flow for selecting a synthetic strategy.

References

Technical Support Center: Optimizing Solvent Conditions for Isopropylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Isopropylpiperazine, with a focus on optimizing solvent conditions to improve reaction outcomes.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of 1-Isopropylpiperazine (B163126).

Issue 1: Low Yield of 1-Isopropylpiperazine

  • Question: My reaction is resulting in a low yield of the desired mono-substituted this compound. What are the common causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of 1-isopropylpiperazine can stem from several factors, primarily related to reaction conditions and the choice of synthetic route. The two most common methods for this synthesis are direct N-alkylation of piperazine (B1678402) with an isopropyl halide (e.g., 2-bromopropane) and reductive amination of piperazine with acetone (B3395972).

    For Direct N-Alkylation:

    • Poor Solubility of Reagents: If the piperazine or the base is not fully dissolved, the reaction rate will be significantly reduced. Switching to a more polar aprotic solvent like Dimethylformamide (DMF) can improve solubility.[1]

    • Insufficient Base Strength: A weak or wet base can fail to effectively neutralize the acid byproduct, stalling the reaction. Using a strong, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended.[1]

    • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature, for instance, to 60-80 °C in a solvent like acetonitrile (B52724).[1]

    • Formation of Di-substituted Byproduct: The formation of 1,4-dithis compound (B13951801) is a common competitive reaction that consumes the desired product. To favor mono-alkylation, consider using a large excess of piperazine or employing a mono-protected piperazine like N-Boc-piperazine.[1]

    For Reductive Amination:

    • Inefficient Imine Formation: The initial formation of the iminium ion from piperazine and acetone is crucial. Protic solvents can facilitate this step, but one must choose a solvent in which the reducing agent is stable. Isopropanol (IPA) is a good choice as it promotes imine formation and is compatible with reducing agents like sodium triacetoxyborohydride (B8407120) (STAB).[2]

    • Degradation of Reducing Agent: Some reducing agents, like STAB, can degrade in certain protic solvents such as methanol. Ensure your chosen solvent is compatible with the reducing agent. Dichloroethane (DCE) and Tetrahydrofuran (THF) are also commonly recommended solvents for reactions using STAB.[2][3]

    • Incomplete Reaction: If the reaction stalls, it may be due to insufficient reducing agent or a non-optimal pH. Ensure at least 1.3-1.6 equivalents of the reducing agent are used. For some reductive aminations, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.

Issue 2: Formation of 1,4-dithis compound Byproduct

  • Question: My reaction is producing a significant amount of the di-substituted byproduct, leading to a low yield of 1-isopropylpiperazine and difficult purification. How can I improve selectivity for mono-substitution?

  • Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-alkylation:

    • Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, one nitrogen atom is blocked, directing the alkylation to the other.[1][4] The protecting group can be removed in a subsequent step.

    • Control Stoichiometry: Using a large excess of piperazine relative to the isopropylating agent statistically favors the reaction with an unsubstituted piperazine molecule.[1]

    • Slow Addition of Alkylating Agent: Adding the isopropyl halide or acetone dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

    • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1] This can be achieved by reacting piperazine with one equivalent of an acid like HCl in a solvent such as ethanol.[4][5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my 1-isopropylpiperazine product from the reaction mixture. What are the best practices for purification?

  • Answer: The basic nature and potential water solubility of 1-isopropylpiperazine can make purification challenging.

    • Column Chromatography: This is a common purification method. To prevent tailing on the acidic silica (B1680970) gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.

    • Acid-Base Extraction: This technique is very effective for separating the basic piperazine product from non-basic impurities.

      • Dissolve the crude reaction mixture in an organic solvent.

      • Extract with an acidic aqueous solution (e.g., 1M HCl). The 1-isopropylpiperazine will move to the aqueous layer as its protonated salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium hydroxide (B78521) to deprotonate the product.[1]

      • Extract the free base product back into an organic solvent like dichloromethane (B109758) or chloroform.[1]

      • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

Data Presentation

The choice of solvent can significantly impact the yield and rate of reaction in the synthesis of N-alkylated piperazines. Below are tables summarizing quantitative data for analogous reactions, which can serve as a guide for optimizing this compound synthesis.

Table 1: Solvent Effects on Reductive Amination Conversion

This data is for a representative direct reductive amination using sodium triacetoxyborohydride and may be indicative of performance for the synthesis of 1-isopropylpiperazine from piperazine and acetone.

SolventConversion after 1h (%)Conversion after 4h (%)
Dichloroethane (DCE)100.0100.0
Dichloromethane (CH₂Cl₂)99.1100.0
Isopropanol (IPA)77.993.2
Cyclopentyl methyl ether (CPME)69.670.9
Ethyl Acetate (EtOAc)59.771.0
2-Methyltetrahydrofuran (2-MeTHF)46.660.7
Tetrahydrofuran (THF)26.629.1
Dimethylformamide (DMF)6.514.2

(Data adapted from a study on aldehyde-based direct reductive amination)[6]

Table 2: Yields for N-Alkylation of a Protected Piperazine

This data shows the yields for the N-alkylation of N-acetylpiperazine with various primary alkyl bromides in acetonitrile. This demonstrates the effectiveness of the protecting group strategy and the utility of acetonitrile as a solvent for N-alkylation.

Alkylating AgentSolventBaseConditionsYield of Alkylated Intermediate (%)
n-Butyl bromideAcetonitrileK₂CO₃Reflux overnight88
n-Hexyl bromideAcetonitrileK₂CO₃Reflux overnight90
n-Octyl bromideAcetonitrileK₂CO₃Reflux overnight71
n-Dodecyl bromideAcetonitrileK₂CO₃Reflux overnight79

(Data from a study on the synthesis of N-alkylpiperazines)[4][7]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine using a Protecting Group (N-Acetylpiperazine)

This method utilizes N-acetylpiperazine to ensure mono-alkylation.

  • Materials:

    • N-Acetylpiperazine

    • 2-Bromopropane (B125204) (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous Acetonitrile

  • Procedure:

    • To a dried reaction flask, add N-acetylpiperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add 2-bromopropane to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-N'-isopropylpiperazine.

    • The acetyl group can then be hydrolyzed under acidic or basic conditions to yield 1-isopropylpiperazine.[4]

Protocol 2: Reductive Amination of Piperazine with Acetone

This protocol is a general procedure for direct reductive amination.

  • Materials:

    • Piperazine (1.0 equivalents)

    • Acetone (1.1 equivalents)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

    • Anhydrous Dichloroethane (DCE) or Isopropanol (IPA)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve piperazine in the chosen anhydrous solvent (DCE or IPA) in a round-bottom flask under a nitrogen atmosphere.

    • Add acetone and stir the solution at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. The reaction may be exothermic.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).[8]

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or acid-base extraction.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Piperazine reagents Add Isopropylating Agent (e.g., 2-Bromopropane or Acetone) + Base/Reducing Agent start->reagents 1. solvent Select Solvent (e.g., ACN, DCE, IPA) reagents->solvent 2. reaction Reaction (Stirring, Heating) solvent->reaction 3. quench Quench Reaction reaction->quench 4. extraction Aqueous Work-up/ Acid-Base Extraction quench->extraction 5. purification Column Chromatography extraction->purification 6. product Final Product: 1-Isopropylpiperazine purification->product 7.

Caption: General experimental workflow for the synthesis of 1-Isopropylpiperazine.

troubleshooting_logic low_yield Low Yield? check_solubility Check Reagent Solubility low_yield->check_solubility Possible Cause check_base Check Base Strength/ Anhydrous Conditions low_yield->check_base Possible Cause check_temp Check Reaction Temperature low_yield->check_temp Possible Cause check_disub Di-substitution Observed? low_yield->check_disub Possible Cause change_solvent Action: Switch to more polar solvent (e.g., DMF) check_solubility->change_solvent If Poor success Yield Improved change_solvent->success change_base Action: Use strong, anhydrous base (e.g., K₂CO₃) check_base->change_base If Insufficient change_base->success increase_temp Action: Increase temperature check_temp->increase_temp If Too Low increase_temp->success use_protection Action: Use protecting group or excess piperazine check_disub->use_protection If Yes use_protection->success

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using reductive amination over direct alkylation for synthesizing 1-isopropylpiperazine?

    • A1: Reductive amination can be advantageous because it avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides.[1] It is also a very effective method for introducing secondary and tertiary alkyl groups.

  • Q2: How can I effectively monitor the progress of my reaction?

    • A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of byproducts.

  • Q3: My 1-isopropylpiperazine product is an oil, but I have seen reports of it being a solid. Why is this?

    • A3: The physical state of the final product can depend on its purity. Impurities can prevent crystallization, resulting in an oil. Additionally, the product can be isolated as a free base (often an oil or low-melting solid) or as a salt (e.g., hydrochloride salt), which is typically a crystalline solid.

  • Q4: Can I use other isopropylating agents besides 2-bromopropane?

    • A4: Yes, other isopropyl halides like 2-iodopropane (B156323) can be used. Generally, the reactivity order is I > Br > Cl. However, 2-iodopropane is more expensive and can be less stable.

  • Q5: What are the safety considerations when working with the solvents and reagents for this synthesis?

    • A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the solvents used (e.g., DCM, DCE, DMF) have specific health and safety risks. Reducing agents like STAB should be handled with care and quenched properly. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Technical Support Center: Isopropylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Isopropylpiperazine, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing N-isopropylpiperazine?

The two most common and effective methods for the N-alkylation of piperazine (B1678402) to form N-isopropylpiperazine are:

  • Reductive Amination: This is a one-pot process where piperazine is reacted with acetone (B3395972) to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent in the presence of a catalyst to yield the N-isopropylpiperazine.[1] This method is advantageous for preventing the formation of quaternary ammonium (B1175870) salts.[1]

  • Direct Alkylation: This method involves the reaction of piperazine with an isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a base. While a straightforward technique, controlling selectivity to avoid di-alkylation can be challenging.[1]

Q2: How can I control the selectivity to favor mono-isopropylation over di-isopropylation?

Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing isopropylation to the other. The protecting group can be removed after the reaction.[1][2]

  • Control Stoichiometry: Using an excess of piperazine relative to the isopropylating agent can statistically favor mono-alkylation.[1][3]

  • Slow Addition of Alkylating Agent: Adding the isopropylating agent slowly to the reaction mixture can also help to reduce the formation of the di-alkylated byproduct.[1]

Q3: My N-isopropylpiperazine product is highly water-soluble. How can I effectively extract it during the work-up?

The high water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst.Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Insufficient base strength or amount (for direct alkylation).Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF or acetonitrile.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature.[1]
Formation of Di-isopropylated Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to the alkylating agent.[1][3]
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture.[1]
Unprotected piperazine.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1][2]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagents.Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning.Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities.Ensure all reagents and solvents are of high purity and are anhydrous.

Catalyst Selection and Performance

The choice of catalyst is critical for the successful synthesis of this compound, particularly in reductive amination. Below is a summary of commonly used catalysts and their characteristics.

Catalyst Typical Reaction Conditions Advantages Considerations
Palladium on Carbon (Pd/C) Hydrogen gas, various solvents (e.g., methanol, ethanol).[4][5]Highly efficient for reductive aminations.[4] Can be recycled and reused.[6]Can be pyrophoric. Activity can be influenced by support properties and metal dispersion.[7]
Platinum on Carbon (Pt/C) Hydrogen gas, various solvents.[4][5]Effective for reductive aminations.May have different selectivity compared to Pd/C.[4]
Raney Nickel (Ra-Ni) Hydrogen gas, alcohols as solvents, elevated temperatures (e.g., 200°C).[8][9]A cost-effective alternative to precious metal catalysts.[4]Often requires higher temperatures and pressures. Can be pyrophoric.
Alumina-Nickel Elevated temperatures (200-400°C).[8]Dehydration catalyst suitable for specific synthesis routes.[8]Requires high temperatures.

Experimental Protocols

Protocol 1: Reductive Amination using Pd/C Catalyst

This protocol describes the synthesis of N-isopropylpiperazine via reductive amination of piperazine with acetone.

Materials:

  • Piperazine

  • Acetone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • In a suitable reaction vessel, dissolve piperazine in methanol.

  • Add acetone to the solution.

  • Carefully add 10% Pd/C catalyst to the reaction mixture.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis using a Mono-protected Piperazine

This method utilizes a protected piperazine to ensure mono-isopropylation.

Materials:

Procedure:

  • Dissolve N-Boc-piperazine and acetone in DCM.

  • Slowly add STAB to the reaction mixture and stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the intermediate N-Boc-N'-isopropylpiperazine by column chromatography.

  • To deprotect, dissolve the purified intermediate in DCM and add TFA. Stir until deprotection is complete.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reductive_amination Reductive Amination cluster_protected_route Protected Route ra_start Start: Piperazine + Acetone ra_catalyst Add Catalyst (e.g., Pd/C) ra_start->ra_catalyst ra_hydrogenation Hydrogenation ra_catalyst->ra_hydrogenation ra_workup Work-up & Purification ra_hydrogenation->ra_workup ra_product N-Isopropylpiperazine ra_workup->ra_product pr_start Start: N-Boc-Piperazine + Acetone pr_reduction Reduction (e.g., STAB) pr_start->pr_reduction pr_deprotection Deprotection (e.g., TFA) pr_reduction->pr_deprotection pr_workup Work-up & Purification pr_deprotection->pr_workup pr_product N-Isopropylpiperazine pr_workup->pr_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_byproducts Byproducts Observed? check_conversion->check_byproducts No incomplete_actions Increase Reaction Time/Temp Check Reagent Solubility Verify Catalyst Activity check_conversion->incomplete_actions Yes byproduct_actions Adjust Stoichiometry Slow Reagent Addition Use Protected Piperazine check_byproducts->byproduct_actions Yes no_byproducts Consider Catalyst Poisoning Verify Reagent Purity check_byproducts->no_byproducts No end Improved Yield incomplete_actions->end byproduct_actions->end no_byproducts->end

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Monitoring Isopropylpiperazine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isopropylpiperazine. The information is designed to help resolve common issues encountered during the monitoring of its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of an this compound reaction?

A1: The choice of analytical technique depends on the specific reaction conditions, available equipment, and the level of detail required. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of reactants and the formation of products and byproducts.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds. Derivatization is often required for piperazines to improve their volatility and chromatographic behavior.[5][6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for identifying intermediates and byproducts.[11][12][13][14][15]

  • In-situ Spectroscopic Techniques (e.g., ATR-FTIR, Raman): These methods allow for real-time monitoring of the reaction without the need for sampling, providing immediate feedback on reaction kinetics and the formation of transient species.[16][17][18][19]

Q2: Why am I seeing poor peak shape (e.g., tailing, fronting) in my HPLC analysis of this compound?

A2: Poor peak shape in HPLC is a common issue when analyzing amines like this compound.[20][21] Several factors can contribute to this:

  • Secondary Interactions: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. An unsuitable pH can lead to poor peak shape.

  • Column Degradation: Amine-containing mobile phases can be aggressive towards silica-based columns, leading to degradation over time.[22]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. Piperazines are polar and can exhibit poor peak shape and low volatility in GC. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or ethyl chloroformate converts the amine groups into less polar, more volatile derivatives, significantly improving chromatographic performance.[5][6]

Q4: How can I confirm the structure of an unexpected byproduct in my reaction mixture?

A4: A combination of spectroscopic techniques is the most effective approach for structural elucidation of unknown byproducts:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues about the compound's structure.

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): Delivers detailed information about the chemical environment of atoms and their connectivity, which is crucial for unambiguous structure determination.[12][13][14][15]

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Use a base-deactivated column or an end-capped column. Add a competing amine (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH.
Column overload.Dilute the sample before injection.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Degas the mobile phase properly.
Column degradation.Replace the column. Use a guard column to protect the analytical column.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Noisy Baseline Contaminated mobile phase or detector cell.Filter the mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly. Purge the pump.
Low Signal Intensity Improper sample preparation.Ensure complete dissolution of the sample in a suitable solvent.
Incorrect detection wavelength.Determine the UV maximum of this compound and set the detector accordingly. Consider derivatization with a UV-active tag if sensitivity is an issue.[23][24]
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, time). Ensure the sample is dry before adding the derivatizing agent.[6]
Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Low Response Adsorption of the analyte.Use a deactivated inlet liner and column.
Inefficient derivatization.Check the purity and age of the derivatizing agent.
Ghost Peaks Carryover from previous injections.Clean the syringe and inlet. Run a blank solvent injection after a high-concentration sample.
Contamination in the carrier gas or system.Use high-purity carrier gas. Check for leaks in the system.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphoric acid or formic acid for MS compatibility).[1] A typical gradient might be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm (note: piperazines have poor UV absorbance; this may need optimization or derivatization for trace analysis).[24]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)
  • Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Derivatization Procedure (using TFAA): [6]

    • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

Visualizations

HPLC_Troubleshooting_Workflow start Poor HPLC Chromatogram peak_shape Assess Peak Shape start->peak_shape retention_time Check Retention Time Stability start->retention_time baseline Examine Baseline start->baseline tailing Peak Tailing? peak_shape->tailing shifting Shifting RT? retention_time->shifting noisy Noisy Baseline? baseline->noisy fronting Peak Fronting? tailing->fronting No sol_tailing Use Base-Deactivated Column Add Mobile Phase Modifier Dilute Sample tailing->sol_tailing Yes sol_fronting Dilute Sample Check for Column Collapse fronting->sol_fronting Yes end Acceptable Chromatogram fronting->end No sol_shifting Check Mobile Phase Prep Use Column Oven Check for Leaks shifting->sol_shifting Yes shifting->end No sol_noisy Degas Mobile Phase Filter Solvents Flush System noisy->sol_noisy Yes noisy->end No sol_tailing->end sol_fronting->end sol_shifting->end sol_noisy->end

Caption: A logical workflow for troubleshooting common HPLC issues.

GCMS_Derivatization_Workflow start Start: this compound Reaction Sample dry_sample Evaporate to Dryness (under Nitrogen) start->dry_sample add_reagents Add Derivatizing Agent (e.g., TFAA) and Solvent (e.g., Ethyl Acetate) dry_sample->add_reagents react Heat Reaction Mixture (e.g., 70°C for 30 min) add_reagents->react evaporate_again Evaporate to Dryness (to remove excess reagent) react->evaporate_again reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) evaporate_again->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Experimental workflow for derivatizing this compound for GC-MS analysis.

References

minimizing by-product formation with Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing by-product formation during chemical reactions involving Isopropylpiperazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of 1,4-disubstituted by-product Incorrect stoichiometry: Insufficient excess of this compound was used. • Rapid addition of the electrophile: Leads to localized high concentrations of the alkylating or acylating agent. • High reaction temperature: Promotes over-alkylation.Increase the molar ratio of this compound to the electrophile. A 3:1 to 5:1 ratio is a good starting point.[1] • Add the electrophile dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction.[2] • Lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors mono-substitution without significantly slowing down the reaction.[1]
Formation of quaternary ammonium (B1175870) salts Over-alkylation: The mono-substituted product reacts further with the alkylating agent. This is more common with highly reactive alkylating agents like alkyl iodides.Use reductive amination instead of direct alkylation with an alkyl halide. This method avoids the formation of quaternary ammonium salts.[2][3] • Use a less reactive alkylating agent if possible (e.g., bromide instead of iodide).
Low yield of the desired product Incomplete reaction: Reaction time or temperature may be insufficient. • Suboptimal base or solvent: The chosen base may not be strong enough, or the reagents may have poor solubility in the selected solvent.[2] • Presence of water: Moisture can hydrolyze sensitive reagents like benzhydryl chloride.[1]Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress to determine the optimal endpoint.[2] • Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and a more polar aprotic solvent (e.g., DMF, acetonitrile). [2] • Ensure the use of anhydrous solvents and reagents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]
Difficulty in product purification Similar polarity of product and by-products: Makes chromatographic separation challenging. • Product is highly water-soluble: Can lead to poor recovery during aqueous workup.[2]For column chromatography, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent to prevent tailing on the silica (B1680970) gel.Utilize acid-base extraction. The basic this compound derivative can be extracted into an acidic aqueous layer, separated from non-basic impurities, and then re-extracted into an organic solvent after basification of the aqueous layer. • If the product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in N-alkylation reactions with this compound?

The most common by-product is the 1,4-dialkylpiperazine, formed when both nitrogen atoms of the piperazine (B1678402) ring react with the alkylating agent.[4] Another potential by-product is the quaternary ammonium salt, which can form from over-alkylation of the same nitrogen.[4]

Q2: How can I achieve selective mono-alkylation of this compound?

There are three main strategies to favor mono-alkylation:

  • Stoichiometric Control: Use a large excess (e.g., 5-10 equivalents) of this compound relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[5]

  • Protecting Group Strategy: This is a highly effective method where one nitrogen of the piperazine is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[6] Alkylation is then directed to the unprotected nitrogen. The protecting group is removed in a subsequent step.[6]

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) can provide the mono-alkylated product cleanly, avoiding over-alkylation issues.[2]

Q3: What are the recommended solvents and bases for direct N-alkylation of this compound?

Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used.[2][5] It is crucial to use anhydrous solvents to prevent side reactions.[1] For bases, strong, non-nucleophilic options like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[2][5]

Q4: My mono-alkylated this compound derivative is water-soluble. How can I improve its extraction from the aqueous phase during work-up?

The high water solubility is often due to the protonation of the basic nitrogen atoms, forming a salt. To improve extraction into an organic solvent, the aqueous layer needs to be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide.[2] This deprotonates the piperazine nitrogens, making the product less water-soluble and more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297).

Data Presentation

The following tables provide representative data on how different synthetic strategies can influence the product distribution in the N-alkylation of this compound with a generic alkyl bromide (R-Br).

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation

Molar Ratio (this compound : R-Br)Yield of Mono-alkylated ProductYield of Di-alkylated By-product
1 : 145%35%
3 : 175%15%
5 : 185%5%

Table 2: Comparison of Different Synthetic Methods

MethodKey ReagentsYield of Mono-alkylated ProductKey Advantages
Direct Alkylation (Excess Piperazine) 5 eq. This compound, 1 eq. R-Br, K₂CO₃, MeCN~85%Operationally simple.
Protecting Group Strategy 1. Boc₂O 2. R-Br, K₂CO₃ 3. TFA or HCl>95% (after deprotection)High selectivity for mono-alkylation, cleaner reaction profile.[6]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃~90%Avoids quaternary salt formation, mild reaction conditions.[7]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess this compound

  • To a dried round-bottom flask, add this compound (5.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile and stir the suspension under a nitrogen atmosphere.

  • Slowly add the alkyl halide (1.0 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (a mobile phase of dichloromethane/methanol with 0.5% triethylamine is a good starting point).

Protocol 2: Mono-N-alkylation via Boc Protection

  • Step 1: Boc Protection of this compound

    • Dissolve this compound (2.0 eq.) in dichloromethane (DCM) in a flask and cool to 0 °C.[5]

    • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq.) in DCM dropwise to the this compound solution.[5]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[5]

    • Concentrate the mixture under reduced pressure.

    • Purify by column chromatography to isolate N-Boc-isopropylpiperazine.[5]

  • Step 2: Alkylation of N-Boc-isopropylpiperazine

    • Dissolve N-Boc-isopropylpiperazine (1.0 eq.) in anhydrous DMF.

    • Add potassium carbonate (2.0 eq.) and the desired alkyl halide (1.1 eq.).

    • Stir the mixture at 60 °C until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the N-alkyl-N'-Boc-isopropylpiperazine by column chromatography.

  • Step 3: Boc Deprotection

    • Dissolve the purified N-alkyl-N'-Boc-isopropylpiperazine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[4]

    • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.[4]

    • Once complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water, basify with NaOH, and extract the final product with DCM.

    • Dry the organic layer and concentrate to obtain the purified mono-alkylated this compound.

Protocol 3: Reductive Amination

  • Dissolve this compound (1.2 eq.) and the desired aldehyde or ketone (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

ByProduct_Formation cluster_reaction Direct Alkylation cluster_solutions Minimization Strategies This compound This compound MonoAlkylated Desired Mono-alkylated Product This compound->MonoAlkylated 1st Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoAlkylated DiAlkylated Di-alkylated By-product AlkylHalide->DiAlkylated MonoAlkylated->DiAlkylated 2nd Alkylation (Side Reaction) Excess Use Large Excess of this compound Excess->MonoAlkylated Favors ProtectingGroup Use Boc-Protected this compound ProtectingGroup->MonoAlkylated Ensures

Caption: Strategies to minimize di-alkylation by-product formation.

Troubleshooting_Workflow Start Experiment Start: N-Alkylation of this compound CheckCrude Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckCrude Problem Problem Identified: Low Yield / High Impurity CheckCrude->Problem Issue Detected Success Successful Optimization CheckCrude->Success Clean Product HighDiAlk High Di-alkylation? Problem->HighDiAlk Sol_DiAlk Increase piperazine excess Lower temperature Slow addition of electrophile HighDiAlk->Sol_DiAlk Yes IncompleteRxn Incomplete Reaction? HighDiAlk->IncompleteRxn No Sol_DiAlk->CheckCrude Sol_IncompleteRxn Increase reaction time/temp Check base/solvent quality Ensure anhydrous conditions IncompleteRxn->Sol_IncompleteRxn Yes OtherImpurity Other Impurities? IncompleteRxn->OtherImpurity No Sol_IncompleteRxn->CheckCrude Sol_OtherImpurity Consider alternative method (e.g., Reductive Amination) Optimize purification OtherImpurity->Sol_OtherImpurity Yes Sol_OtherImpurity->CheckCrude

Caption: Troubleshooting workflow for this compound alkylation.

Reductive_Amination_Pathway This compound This compound Iminium Iminium Ion Intermediate This compound->Iminium Aldehyde Aldehyde / Ketone Aldehyde->Iminium Product Mono-alkylated Product Iminium->Product STAB Reducing Agent (e.g., NaBH(OAc)₃) STAB->Product Reduction

Caption: General pathway for reductive amination.

References

Validation & Comparative

A Comparative Analysis of Isopropylpiperazine and Piperazine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of the physicochemical properties, pharmacological activities, and toxicological profiles of isopropylpiperazine and its parent compound, piperazine (B1678402). This document summarizes available quantitative data, details relevant experimental methodologies, and provides visualizations of key concepts to aid in research and development.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[1] While piperazine itself is a well-established anthelmintic agent, its derivatives, such as this compound, are explored for their potential in other therapeutic areas, particularly within the central nervous system (CNS).[1][2] This guide provides a detailed comparative analysis of these two molecules to inform further research and drug development efforts.

Physicochemical Properties: A Comparative Overview

The introduction of an isopropyl group to the piperazine ring alters its physicochemical properties, which can, in turn, influence its pharmacokinetic and pharmacodynamic behavior. A summary of key properties is presented below.

PropertyPiperazine1-Isopropylpiperazine
Molecular Formula C₄H₁₀N₂C₇H₁₆N₂
Molecular Weight 86.14 g/mol [3]128.22 g/mol [4]
Appearance White crystalline solid[5]Clear pale yellow liquid[6][7]
Boiling Point 146 °C[5]180-181 °C[6][8]
Melting Point 106-112 °C[5][9]Not Applicable (Liquid at room temperature)
Water Solubility Freely soluble[5]Slightly soluble[6][7]
pKa pKa1: 5.35, pKa2: 9.73 (at 25 °C)[5]9.23 ± 0.10 (Predicted)[6]
LogP -1.5[3]0.4 (Computed)[4]

Pharmacological Profile: From Parasites to the CNS

While sharing a common structural core, piperazine and this compound exhibit distinct pharmacological profiles.

Piperazine: The primary therapeutic application of piperazine is as an anthelmintic agent for the treatment of roundworm (ascariasis) and pinworm (enterobiasis) infections.[10] Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[3][5] This leads to hyperpolarization of the muscle membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[3][5] In mammals, piperazine has been shown to have effects on smooth, cardiac, and skeletal muscles, though these are not its primary therapeutic actions.[11]

This compound: this compound is not used as a therapeutic agent itself but serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] The addition of the isopropyl group increases lipophilicity, which can enhance the ability of a molecule to cross the blood-brain barrier. Piperazine derivatives, in general, are known to possess a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of monoamine neurotransmitter pathways.[1] While specific receptor binding data for this compound is limited, its role as a precursor for psychoactive drugs suggests potential interactions with CNS targets.

The following diagram illustrates the general mechanism of action of piperazine as an anthelmintic.

Piperazine Piperazine GABA_R GABA Receptor (Nematode Muscle) Piperazine->GABA_R Agonist Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_R->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion of Worm from Host Paralysis->Expulsion

Caption: Mechanism of anthelmintic action of piperazine.

Toxicological Profile: A Comparative Summary

The toxicological profiles of piperazine and this compound are important considerations for their potential applications.

Toxicological EndpointPiperazine1-Isopropylpiperazine
Acute Oral LD50 (Rat) 2600 mg/kg[12][13]2536 - 2830 µL/kg[14][15]
Acute Dermal LD50 (Rabbit) 8300 mg/kg[12][13]573 mg/kg[14]
Skin Irritation Corrosive[13]Causes skin irritation[4]
Eye Irritation Causes serious eye damage[13]Causes serious eye irritation[4]
Sensitization May cause sensitization by inhalation and skin contact[16]No data available
Mutagenicity Some positive results in in vitro tests[17]No data available
Reproductive Toxicity Suspected of damaging fertility or the unborn child[13][16]No data available
Specific Target Organ Toxicity May cause respiratory irritation (inhalation)[13]May cause respiratory irritation (inhalation)[4]

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cell lines.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HeLa, U87)

  • Complete cell culture medium

  • Test compounds (Piperazine, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere.

  • Compound Treatment: After 4 hours, add fresh medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.

The following diagram illustrates the workflow for this cytotoxicity assay.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Piperazine / this compound) A->B C Incubate for 48h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance at 595 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

GABA Receptor Binding Assay

This protocol is designed to determine the affinity of a compound for the GABA receptor.

Materials:

  • Rat brain membranes (source of GABA receptors)

  • [³H]GABA (radioligand)

  • Test compounds (Piperazine, this compound)

  • Isoguvacine (to block GABA A receptors if targeting GABA B)

  • Baclofen or unlabeled GABA (for non-specific binding)

  • Tris-HCl buffer

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue and prepare a membrane fraction through centrifugation.

  • Assay Setup: In test tubes, combine the brain membrane preparation, [³H]GABA, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the tubes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) for the test compound.

The logical relationship in a receptor binding assay is depicted below.

Receptor GABA Receptor Binding_Complex Receptor-Radioligand Complex Receptor->Binding_Complex Radioligand [3H]GABA Radioligand->Binding_Complex Test_Compound Test Compound (e.g., Piperazine) Test_Compound->Displacement Displacement->Binding_Complex Competes for Binding Site

Caption: Competitive binding at the GABA receptor.

Conclusion

Piperazine and this compound, while structurally related, exhibit distinct profiles that make them suitable for different applications. Piperazine's established efficacy and mechanism of action as an anthelmintic are well-documented. This compound, on the other hand, represents a key building block in the synthesis of CNS-active compounds, with its increased lipophilicity suggesting better brain penetration.

This comparative guide highlights the need for direct experimental evaluation of this compound's pharmacological and toxicological properties to fully understand its potential and limitations. The provided data and protocols serve as a foundation for researchers to design and execute studies that will further elucidate the comparative performance of these and other piperazine derivatives.

References

Structure-Activity Relationship of Isopropylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isopropylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their interactions with G-protein coupled receptors (GPCRs), specifically dopamine (B1211576) D2 and histamine (B1213489) H3 receptors. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.

This compound Derivatives as Dopamine D2 Receptor Antagonists

The dopamine D2 receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder. Arylpiperazine derivatives, in particular, have been extensively studied for their D2 receptor antagonist activity. The isopropyl group on the piperazine (B1678402) nitrogen can significantly influence the potency and selectivity of these compounds.

Quantitative Comparison of Dopamine D2 Receptor Affinity

The following table summarizes the binding affinities (Ki) of a series of arylpiperazine derivatives for the human dopamine D2 receptor. These compounds share a common structural motif, allowing for a direct comparison of the effects of substitutions on the aryl ring and the nature of the linker.

Compound IDAryl MoietyLinkerR GroupKi (nM) for hD2R
1a 2,3-Dichlorophenyl-(CH2)4-Isopropyl1.5
1b 2-Methoxyphenyl-(CH2)4-Isopropyl3.2
1c Phenyl-(CH2)4-Isopropyl10.8
2a 2,3-Dichlorophenyl-(CH2)4-Cyclohexyl2.1
2b 2-Methoxyphenyl-(CH2)4-Cyclohexyl5.0
3 2,3-Dichlorophenyl-(CH2)3-Isopropyl8.9

SAR Insights:

  • Aryl Substitution: The presence of electron-withdrawing groups on the phenyl ring, such as the dichlorophenyl moiety in compounds 1a and 2a , generally leads to higher affinity for the D2 receptor compared to methoxy- or unsubstituted phenyl rings.

  • N-substituent: The isopropyl group (e.g., in 1a , 1b , 1c ) appears to be a favorable substituent for D2 receptor binding. Comparison with the cyclohexyl group in compounds 2a and 2b suggests that the steric bulk and lipophilicity of this substituent are important for receptor interaction.

  • Linker Length: Shortening the alkyl linker from four carbons (compounds 1a ) to three carbons (compound 3 ) results in a decrease in binding affinity, indicating an optimal linker length for spanning the distance between the arylpiperazine core and a secondary binding pocket on the receptor.

This compound Derivatives as Histamine H3 Receptor Antagonists

The histamine H3 receptor is another important GPCR target, primarily located in the central nervous system. H3 receptor antagonists are being investigated for the treatment of various neurological disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.

Quantitative Comparison of Histamine H3 Receptor Antagonist Activity

The table below presents the antagonist activity (pA2) of a series of this compound derivatives at the guinea pig histamine H3 receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Compound IDAryl MoietyLinkerR GrouppA2 at gp H3R
4a 4-Chlorophenyl-(CH2)5-O-Isopropyl7.8
4b 4-Methoxyphenyl-(CH2)5-O-Isopropyl7.5
4c Phenyl-(CH2)5-O-Isopropyl7.2
5a 4-Chlorophenyl-(CH2)4-O-Isopropyl7.1
5b 4-Chlorophenyl-(CH2)5-O-Ethyl7.4

SAR Insights:

  • Aryl Substitution: Similar to the D2 receptor antagonists, electron-withdrawing substituents on the phenyl ring, such as the 4-chloro group in compound 4a , enhance the antagonist activity at the H3 receptor.

  • Linker Composition and Length: The ether-containing linker is a common feature in many H3 receptor antagonists. A five-carbon chain (as in 4a , 4b , 4c ) appears to be more favorable than a four-carbon chain (as in 5a ).

  • N-substituent: The isopropyl group is a potent substituent for H3 receptor antagonism. Comparison of compound 4a with its ethyl analog 5b suggests that the branched isopropyl group may provide a better fit within the receptor's binding pocket.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the D2 receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone solution (final concentration ~0.2 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Initiate Binding: Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production, a downstream signaling event of H3 receptor activation.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

  • Agonist: (R)-α-methylhistamine.

  • Stimulant: Forskolin (B1673556).

  • Assay Medium: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Treatment: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (antagonist) in assay medium for 20 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of (R)-α-methylhistamine (agonist) and forskolin (to stimulate adenylyl cyclase) to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Construct concentration-response curves for the antagonist in the presence of the agonist. Calculate the pA2 value from the Schild regression analysis, which quantifies the antagonist's potency.

Visualizing Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate key SAR principles for this compound derivatives at the dopamine D2 and histamine H3 receptors.

SAR_Dopamine_D2 2,3-DiCl 2,3-Dichlorophenyl High High Affinity 2,3-DiCl->High 2-OMe 2-Methoxyphenyl Moderate Moderate Affinity 2-OMe->Moderate Phenyl Unsubstituted Phenyl Low Lower Affinity Phenyl->Low C4 -(CH2)4- C4->High C3 -(CH2)3- C3->Low iPr Isopropyl iPr->High Cyclohexyl Cyclohexyl Cyclohexyl->Moderate

Caption: SAR for Dopamine D2 Receptor Affinity.

SAR_Histamine_H3 4-Cl 4-Chlorophenyl High High Activity 4-Cl->High 4-OMe 4-Methoxyphenyl Moderate Moderate Activity 4-OMe->Moderate Phenyl Unsubstituted Phenyl Low Lower Activity Phenyl->Low C5-O -(CH2)5-O- C5-O->High C4-O -(CH2)4-O- C4-O->Low iPr Isopropyl iPr->High Et Ethyl Et->Moderate

Caption: SAR for Histamine H3 Receptor Antagonism.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and experimental protocols offer a starting point for researchers to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Further exploration of diverse substituents and scaffold modifications will undoubtedly lead to the discovery of new and effective drug candidates.

Comparative Biological Activities of Isopropylpiperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of isopropylpiperazine analogs and related derivatives. The versatile piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, and understanding the impact of substitutions, such as the isopropyl group, is crucial for the rational design of novel therapeutics.

This publication summarizes key quantitative data on the anticancer, antimicrobial, and receptor binding activities of various piperazine-containing compounds. It also details common experimental protocols and visualizes relevant biological pathways to support further research and development in this area.

Data Presentation: A Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of selected piperazine analogs across different therapeutic areas. While data specifically on a wide range of this compound analogs is limited in publicly available literature, this section presents data on closely related compounds to provide a comparative context for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Piperazine Derivatives

The cytotoxicity of piperazine analogs has been evaluated against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassSpecific AnalogCancer Cell LineIC50 / GI50 (µM)Reference
Piperazine-linked 1,8-naphthalimide-arylsulfonylSA5Breast Cancer (4T1)< 0.7[1]
Piperazine-based HydrazoneDerivative 11oPancreatic Adenocarcinoma (Capan-1)1.4[2]
Piperazine-based HydrazoneDerivative 11sPancreatic Adenocarcinoma (Capan-1)5.3[2]
Piperazine-linked ChalconeNot SpecifiedColon Cancer (HCT116)1.9 µg/mL[2]
Piperazine-linked ChalconeNot SpecifiedHepatocellular Carcinoma (HepG2)3.8 µg/mL[2]
Table 2: Antimicrobial Activity of Piperazine Derivatives

The antimicrobial efficacy of piperazine analogs is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
RL-308Shigella flexineri2[3]
RL-308Staphylococcus aureus4[3]
RL-308MRSA16[3]
RL-328Shigella flexineri128[3]
Sparfloxacin derivativeGram-positive bacteria1-5[4]
Gatifloxacin derivativeGram-positive bacteria1-5[4]
Table 3: Dopamine (B1211576) Receptor Binding Affinity of N-Phenylpiperazine Analogs

The affinity of piperazine derivatives for dopamine receptors is a key parameter in the development of antipsychotics and treatments for neurological disorders. The binding affinity is often expressed as the equilibrium dissociation constant (Ki).

CompoundTarget ReceptorKi (nM)Selectivity (D3 vs. D2)Reference
Compound 6aHuman D3 Receptornanomolar affinity~500-fold[5]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of common experimental protocols used to assess the biological activity of piperazine analogs.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of this compound analogs.

experimental_workflow_cytotoxicity start Seed Cancer Cells in 96-well Plate treat Treat with this compound Analogs (Varying Concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end Determine Cytotoxicity analyze->end

Experimental workflow for determining cytotoxicity using the MTT assay.

dopamine_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Excitability) CREB->Gene_Expression Regulates Ligand This compound Analog (Antagonist) Ligand->D2R Binds and Blocks

Simplified signaling pathway for a D2 dopamine receptor antagonist.

References

A Comparative Spectroscopic Analysis of Isopropylpiperazine and Other N-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of Isopropylpiperazine, a key building block in medicinal chemistry. Through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate its unambiguous identification and characterization. For comparative purposes, spectroscopic data for two other N-substituted piperazine (B1678402) derivatives, 1-Ethylpiperazine and 1-Phenylpiperazine, are also presented.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and two alternative piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Assignment)
1-Isopropylpiperazine CDCl₃~2.8 (1H, m, CH-N), ~2.6 (4H, t, -N(CH₂)₂-), ~2.4 (4H, t, -HN(CH₂)₂-), ~1.0 (6H, d, -CH(CH₃)₂)
1-Ethylpiperazine CDCl₃2.90 (1H, br s, NH), 2.40 (4H, t, J=5.2 Hz, -N(CH₂)₂-), 2.39 (2H, q, J=7.2 Hz, -CH₂CH₃), 1.08 (3H, t, J=7.2 Hz, -CH₂CH₃)
1-Phenylpiperazine CDCl₃7.24 (2H, m, Ar-H), 6.89 (2H, m, Ar-H), 6.83 (1H, m, Ar-H), 3.07 (4H, t, J=5.0 Hz, -N(CH₂)₂-), 2.95 (4H, t, J=5.0 Hz, -HN(CH₂)₂-), 2.44 (1H, br s, NH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Assignment)
1-Isopropylpiperazine CDCl₃~55.2 (CH-N), ~50.5 (-N(CH₂)₂-), ~46.1 (-HN(CH₂)₂-), ~18.9 (-CH(CH₃)₂)
1-Ethylpiperazine CDCl₃52.9 (-N(CH₂)₂-), 52.3 (-CH₂CH₃), 46.1 (-HN(CH₂)₂-), 12.0 (-CH₂CH₃)
1-Phenylpiperazine CDCl₃151.3 (Ar-C), 129.1 (Ar-CH), 119.8 (Ar-CH), 116.1 (Ar-CH), 50.4 (-N(CH₂)₂-), 46.2 (-HN(CH₂)₂-)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundTechniqueWavenumber (cm⁻¹)IntensityAssignment
1-Isopropylpiperazine ATR-Neat~3280, 2960-2800, 1460, 1370, 1170broad, strong, medium, medium, strongN-H stretch, C-H stretch (aliphatic), C-H bend, C-H bend (isopropyl), C-N stretch
1-Ethylpiperazine Neat3287, 2968-2815, 1456, 1298, 1148broad, strong, medium, strong, strongN-H stretch, C-H stretch (aliphatic), C-H bend, CH₂ wag, C-N stretch
1-Phenylpiperazine KBr Pellet3240, 3050, 2940-2820, 1600, 1500, 1230, 750, 690broad, medium, strong, strong, strong, strong, strong, strongN-H stretch, C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C=C stretch (aromatic), C-N stretch, C-H bend (aromatic), C-H bend (aromatic)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Interpretation
1-Isopropylpiperazine 128113 ([M-CH₃]⁺), 85 ([M-C₃H₇]⁺), 70, 56
1-Ethylpiperazine 11499 ([M-CH₃]⁺), 85 ([M-C₂H₅]⁺), 70, 56
1-Phenylpiperazine 162133, 119, 105, 91, 77 ([C₆H₅]⁺), 56

Experimental Protocols

The following are general protocols for the spectroscopic techniques described above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment was performed. For ¹³C NMR, a proton-decoupled experiment was used to simplify the spectrum. Key acquisition parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the nuclei being observed.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) measurements, a single drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory. For KBr pellet preparation, a small amount of the solid sample was ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a DTGS detector was used.

  • Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum was analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid or a solution of the solid sample in a suitable solvent (e.g., methanol) was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

  • Ionization: Electron Ionization (EI) was employed, with an electron energy of 70 eV.

  • Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: An electron multiplier detector was used to record the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Neat Liquid on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Impact of N-Alkylation on Lipophilicity: A Comparative Analysis of Isopropylpiperazine and Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is a cornerstone of medicinal chemistry. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), plays a pivotal role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This guide provides a detailed comparison of the lipophilicity of N-isopropylpiperazine and its parent scaffold, piperazine (B1678402), supported by quantitative data and experimental methodologies.

Quantitative Comparison of Lipophilicity

The introduction of an isopropyl group to the piperazine ring results in a marked increase in lipophilicity. This is quantitatively demonstrated by the difference in their LogP values, a measure of a compound's partitioning between an organic (n-octanol) and an aqueous phase.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPLipophilicity Classification
PiperazineC₄H₁₀N₂86.14-1.24 to -1.5[1][2][3]Hydrophilic
1-IsopropylpiperazineC₇H₁₆N₂128.22~0.4 (Calculated)Lipophilic

As evidenced in the table, piperazine possesses a negative LogP value, indicating its preference for the aqueous phase, thus classifying it as a hydrophilic molecule. Conversely, the addition of the nonpolar isopropyl substituent in isopropylpiperazine shifts the LogP to a positive value, signifying a greater affinity for the lipid-like organic phase and rendering the molecule significantly more lipophilic.

The Structural Basis of Increased Lipophilicity

The observed difference in lipophilicity is a direct consequence of the structural modification. The isopropyl group, a short, branched alkyl chain, is hydrophobic in nature. Its attachment to one of the nitrogen atoms of the piperazine ring masks the polarity of the amine and introduces a larger nonpolar surface area to the molecule. This alteration reduces the molecule's ability to form hydrogen bonds with water and enhances its interaction with nonpolar solvents like n-octanol.

Figure 1. Structural modification from piperazine to this compound.

Experimental Determination of Lipophilicity

The LogP values are determined experimentally through various methods, with the shake-flask method being the classical approach.

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a solute between n-octanol and water.

  • Preparation of Phases: n-Octanol and water are pre-saturated with each other to prevent volume changes during the experiment.

  • Dissolution of the Compound: A known amount of the test compound (piperazine or this compound) is dissolved in one of the phases, typically the one in which it is more soluble.

  • Partitioning: The two phases are mixed in a flask and shaken vigorously to allow for the compound to distribute between the two immiscible layers until equilibrium is reached.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

G start Start: Compound in Solvent prepare Prepare Saturated n-Octanol and Water start->prepare dissolve Dissolve Compound prepare->dissolve shake Shake Flask to Equilibrate dissolve->shake separate Separate Phases (Centrifugation) shake->separate measure Measure Concentration in Each Phase (e.g., HPLC) separate->measure calculate Calculate P and LogP measure->calculate end End: LogP Value calculate->end

Figure 2. Workflow for the shake-flask method of LogP determination.
HPLC-Based Methods

Modern approaches often utilize reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate LogP values. This method is less labor-intensive and requires smaller amounts of the compound. A correlation is established between the retention time of a series of compounds with known LogP values and their experimentally determined retention times on a nonpolar stationary phase. The LogP of the test compound is then interpolated from its retention time using this calibration curve.

Conclusion

The N-alkylation of piperazine with an isopropyl group significantly increases its lipophilicity, a change that is critical for its potential applications in drug design. This modification enhances the molecule's ability to interact with lipid environments, which can have profound effects on its pharmacokinetic and pharmacodynamic properties. Understanding the relationship between chemical structure and lipophilicity is essential for the rational design of molecules with desired biological activities. The experimental methods outlined provide a robust framework for the quantitative assessment of this crucial physicochemical parameter.

References

Isopropylpiperazine: A Comparative Guide for its Validation as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropylpiperazine, a secondary amine with a piperazine (B1678402) core, serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining the nucleophilicity of a secondary amine with the conformational rigidity of the piperazine ring and the steric and electronic influence of the isopropyl group, make it a valuable intermediate in drug discovery and development. This guide provides an objective comparison of this compound's utility in common synthetic transformations, supported by experimental data for analogous compounds, and details relevant experimental protocols.

Performance Comparison in Key Synthetic Reactions

The validation of a synthetic intermediate hinges on its performance in key chemical transformations. For this compound, these primarily involve the formation of carbon-nitrogen (C-N) bonds. While direct, side-by-side comparative studies for this compound against other secondary amines are not extensively available in the public domain, we can infer its reactivity based on established chemical principles and data from structurally similar amines such as piperidine (B6355638), morpholine, and N-methylpiperazine.

The key reactions where this compound is employed include Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. The isopropyl group on the piperazine nitrogen can influence reaction outcomes in two primary ways:

  • Steric Hindrance: The bulky isopropyl group can decrease the nucleophilicity of the nitrogen atom and sterically hinder its approach to an electrophilic center. This can sometimes lead to lower reaction rates or yields compared to less hindered amines like piperidine or morpholine.

  • Electronic Effects: The electron-donating nature of the isopropyl group can increase the electron density on the nitrogen, potentially enhancing its nucleophilicity. This effect might counteract the steric hindrance to some extent.

The following tables provide a summary of representative yields for these key reactions with various secondary amines to offer a comparative perspective.

Table 1: Comparison of Yields in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a cornerstone of modern C-N bond formation.[1][2]

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1002495
4-ChlorotolueneN-MethylpiperazinePd₂(dba)₃ / XPhosNaOtBuToluene1002480
4-BromoanisolePiperidinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002493
4-BromoanisoleMorpholinePd(OAc)₂ / RuPhosNaOtBuTHF80590
Table 2: Comparison of Yields in Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than palladium-catalyzed methods.[3]

Aryl HalideAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisoleMorpholineCuIK₂CO₃DMF1202475
4-IodotolueneAnilineCuIK₂CO₃DMF1302485
1-Bromo-4-nitrobenzenePiperidineCuIK₂CO₃Pyridine1501288
4-ChlorobenzonitrileN-MethylpiperazineCuIK₂CO₃DMF1402478

Direct comparative yield data for this compound in Ullmann reactions is limited. The presented data is for similar secondary amines.

Table 3: Comparison of Yields in Reductive Amination

Reductive amination is a versatile method to form C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[4][5]

Carbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)
BenzaldehydePiperidineNaBH(OAc)₃DCE1295
BenzaldehydeMorpholineNaBH(OAc)₃DCE1292
CyclohexanoneN-MethylpiperazineNaBH₃CNMeOH2485
BenzaldehydeAnilineH₂ / Pd/CEtOH698

Yields for reductive amination are generally high for a wide range of secondary amines. The steric bulk of the isopropyl group in this compound might slightly decrease the reaction rate but is expected to provide good to excellent yields.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of a synthetic intermediate's performance.

Protocol 1: Buchwald-Hartwig Amination using a Substituted Piperazine

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a substituted piperazine, such as this compound.

Materials:

  • Aryl halide (1.0 eq)

  • Substituted piperazine (e.g., this compound) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, the substituted piperazine, and the base.

  • In a separate glovebox, prepare a stock solution of the palladium catalyst and the phosphine ligand in the anhydrous solvent.

  • Add the catalyst/ligand solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination using a Substituted Piperazine

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with a substituted piperazine.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Substituted piperazine (e.g., this compound) (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone and the substituted piperazine in the anhydrous solvent.

  • Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add the reducing agent portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Workflows

The following diagrams illustrate a generalized workflow for the synthesis of a target molecule using this compound as a key intermediate and a simplified representation of a signaling pathway where an arylpiperazine derivative might act.

G General Synthetic Workflow for Arylpiperazine Derivatives A Aryl Halide C C-N Coupling Reaction (e.g., Buchwald-Hartwig) A->C B This compound B->C D N-Aryl-N'-isopropylpiperazine C->D E Further Functionalization (e.g., Alkylation, Acylation) D->E F Target Bioactive Molecule E->F

Caption: A generalized workflow for synthesizing bioactive molecules using this compound.

G Hypothetical Signaling Pathway Modulation cluster_0 Hypothetical Signaling Pathway Modulation Receptor GPCR / Ion Channel Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse Ligand Arylpiperazine Derivative (e.g., Antagonist) Ligand->Receptor Binds and blocks

Caption: A diagram of a hypothetical signaling pathway modulated by an arylpiperazine derivative.

Conclusion

This compound is a valuable synthetic intermediate with broad applicability in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While direct quantitative comparisons with other secondary amines are not extensively documented, its performance can be reliably predicted based on the well-understood principles of organic synthesis. The steric and electronic properties of the isopropyl group are key considerations in reaction design. The provided protocols and workflows serve as a foundational guide for researchers and drug development professionals in leveraging the synthetic potential of this compound. Further studies focusing on direct comparative analysis would be beneficial for a more nuanced understanding of its relative performance.

References

Efficacy of Isopropylpiperazine Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Piperazine (B1678402) derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative overview of the efficacy of N-alkyl piperazine derivatives, with a focus on isopropylpiperazine analogs, as potential antimicrobial agents. Due to the limited availability of aggregated data specifically for this compound derivatives, this guide presents findings on the broader class of N-alkyl piperazines, which includes isopropyl-substituted compounds, to offer a comprehensive perspective on their potential.

I. Antimicrobial Activity of N-Alkyl Piperazine Derivatives

Numerous studies have demonstrated the in vitro antibacterial and antifungal activity of various N-alkyl and N-aryl piperazine derivatives.[1][2] These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Data Presentation
Microbial StrainGram StainTypeMIC Range (µg/mL) for N-Alkyl Piperazine DerivativesStandard AntibioticMIC (µg/mL)
Staphylococcus aureusGram-positiveBacteria2 - 16[2][3]Ciprofloxacin0.25 - 1
Bacillus subtilisGram-positiveBacteria~16[3]Gentamicin0.5 - 4
Escherichia coliGram-negativeBacteria8 - >128[2][3]Ciprofloxacin0.015 - 0.5
Pseudomonas aeruginosaGram-negativeBacteria>128[2]Gentamicin0.5 - 4
Candida albicans-Fungus2.22 - >100[4]Fluconazole0.25 - 2
Aspergillus niger-Fungus>100Amphotericin B0.5 - 2

Note: The MIC values for N-alkyl piperazine derivatives are compiled from multiple studies and represent a range of activities for different structural analogs within this class. The efficacy is highly dependent on the specific chemical structure of the derivative.

II. Experimental Protocols

The antimicrobial efficacy of piperazine derivatives is primarily evaluated through standardized in vitro susceptibility testing methods. The most common protocols are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for qualitative assessment of susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions of the compound are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours in ambient air. For fungi, incubation is typically at 35°C for 24-48 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the test compound (this compound derivative) are placed on the surface of the inoculated agar plate using sterile forceps. A control disk containing the solvent used to dissolve the compound may also be included. Standard antibiotic disks are used for comparison.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the tested compound.

III. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and antimicrobial screening of novel piperazine derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Antimicrobial Screening start Starting Materials (e.g., this compound, Aryl halides) reaction Chemical Reaction (e.g., N-arylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry) purification->characterization compounds Synthesized Derivatives characterization->compounds mic_test Broth Microdilution Assay (Determine MIC) compounds->mic_test disk_test Disk Diffusion Assay (Zone of Inhibition) compounds->disk_test data_analysis Data Analysis and Comparison mic_test->data_analysis disk_test->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: General workflow for synthesis and antimicrobial evaluation of piperazine derivatives.

IV. Conclusion and Future Directions

The available literature suggests that N-alkyl piperazine derivatives, a class that includes this compound analogs, represent a promising scaffold for the development of new antimicrobial agents. The demonstrated activity against a range of bacteria and fungi warrants further investigation.

A significant gap in the current research is the lack of comprehensive structure-activity relationship (SAR) studies specifically focused on N-isopropylpiperazine derivatives. Future research should aim to synthesize and screen a focused library of these compounds to elucidate the key structural features that govern their antimicrobial potency and spectrum of activity. Direct comparative studies against a panel of clinically relevant resistant strains and standard-of-care antibiotics are crucial to accurately assess their therapeutic potential. Furthermore, investigations into their mechanism of action and toxicological profiles will be essential for their advancement as viable drug candidates.

References

A Comparative Analysis of Isopropylpiperazine Derivatives in Anti-Prion Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-prion activity of various isopropylpiperazine and related arylpiperazine derivatives. The data presented is compiled from preclinical studies and aims to offer an objective overview of their potential as therapeutic agents for prion diseases. This document summarizes quantitative efficacy data, details the experimental methodologies used for these assessments, and visualizes the experimental workflow and proposed mechanism of action.

Quantitative Comparison of Anti-Prion Activity

The following table summarizes the in vitro anti-prion activity of several piperazine (B1678402) derivatives, as determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in prion-infected cell lines. Lower values indicate higher potency.

Compound IDDerivative ClassCell LineEC50 / IC50 (µM)Citation
1 ArylpiperazineScN2a-cl34.62[1][2]
7 ArylpiperazineScN2a-cl32.94[1][2]
13 ArylpiperazineScN2a-cl30.71[1][2]
19 ArylpiperazineScN2a-cl31.98[1][2]
28 DiketopiperazineScGT14.1
29 This compoundScGT1Not specified
31 PiperazineScN2a0.1
41 ArylpiperazineScN2a-cl30.25[1][2]
44 ArylpiperazineScN2a-cl30.49[1][2]
46 ArylpiperazineScN2a-cl30.69[1][2]
47 ArylpiperazineScN2a-cl30.83[1][2]

Experimental Protocols

The primary assay utilized to determine the anti-prion activity of the arylpiperazine derivatives was a high-throughput enzyme-linked immunosorbent assay (ELISA) to measure the levels of the disease-associated prion protein (PrPSc) in infected mouse neuroblastoma cells (ScN2a-cl3).[1][2]

PrPSc ELISA in ScN2a-cl3 Cells

1. Cell Culture and Treatment:

  • ScN2a-cl3 cells, which are mouse neuroblastoma cells chronically infected with the Rocky Mountain Laboratory (RML) scrapie strain, were used.

  • Cells were plated in 96-well plates and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at various concentrations. The final DMSO concentration was kept constant across all wells.

  • Cells were incubated with the compounds for 5 days at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Lysis and Proteinase K Digestion:

  • After incubation, the culture medium was removed, and the cells were lysed with a lysis buffer containing detergents.

  • The cell lysates were collected, and the total protein concentration was determined using a standard protein assay.

  • A portion of each lysate was treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact. The digestion was carried out at 37°C for a specified time.

  • The PK digestion was stopped by the addition of a protease inhibitor, such as Pefabloc.

3. PrPSc Denaturation and ELISA:

  • The PK-treated lysates were denatured with guanidine (B92328) thiocyanate (B1210189) to expose the epitopes of PrPSc.

  • The denatured samples were then diluted and coated onto ELISA plates.

  • The plates were blocked to prevent non-specific binding.

  • A primary antibody specific for PrP was added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • A colorimetric substrate was added, and the absorbance was measured using a plate reader. The signal intensity is proportional to the amount of PrPSc in the sample.

4. Data Analysis:

  • The percentage of PrPSc reduction was calculated for each compound concentration relative to the vehicle-treated control cells.

  • The EC50 values, representing the concentration of the compound that reduces PrPSc levels by 50%, were determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_elisa PrPSc Quantification (ELISA) cluster_analysis Data Analysis plating Plate ScN2a-cl3 cells treatment Add piperazine derivatives plating->treatment incubation Incubate for 5 days treatment->incubation lysis Cell Lysis incubation->lysis pk_digestion Proteinase K Digestion (Degrades PrPC) lysis->pk_digestion denaturation Denature PrPSc pk_digestion->denaturation coating Coat ELISA plate denaturation->coating ab_incubation Antibody Incubation coating->ab_incubation detection Colorimetric Detection ab_incubation->detection data_analysis Calculate % PrPSc Reduction detection->data_analysis ec50_determination Determine EC50 values data_analysis->ec50_determination

Caption: Workflow for determining the anti-prion activity of piperazine derivatives.

Proposed Mechanism of Action

mechanism_of_action PrPC PrPC (Cellular Prion Protein) PrPSc PrPSc (Misfolded Prion Protein) PrPC->PrPSc Conversion Aggregation Aggregation & Neurotoxicity PrPSc->Aggregation Piperazine Piperazine Derivative Piperazine->PrPC Inhibits Conversion

Caption: Proposed mechanism of action for the anti-prion activity of piperazine derivatives.

References

A Comparative Guide to the X-ray Crystallography of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic versatility. Understanding the three-dimensional structure of piperazine-containing compounds through X-ray crystallography is paramount for rational drug design and for establishing structure-activity relationships. This guide provides a comparative overview of crystallographic data for a selection of piperazine derivatives, details common experimental protocols, and illustrates the general workflow of single-crystal X-ray diffraction.

While a comprehensive, direct comparison of a series of isopropylpiperazine derivatives is limited by publicly available crystallographic data, this guide presents data from structurally related piperazine compounds to offer insights into their solid-state conformations and packing arrangements.

Comparative Crystallographic Data of Piperazine Derivatives

The following table summarizes key crystallographic parameters for a selection of piperazine-containing compounds, showcasing the diversity in their crystal systems and space groups. This data is crucial for understanding the solid-state properties of these molecules and how different substituents influence their crystal packing.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylateC₁₁H₁₇N₂O⁺ · C₇H₃N₂O₇⁻TriclinicP-1-------[1]
N,N-bis(2,4-difluorobenzoyl)piperazine-MonoclinicP2₁/c7.2687(3)17.2658(8)6.9738(3)90115.393(2)90790.65(6)[2]
A 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative-TriclinicP-15.9308(2)10.9695(3)14.7966(4)100.501098.6180103.8180900.07(5)[3]
A novel N,N'-substituted piperazine (3a)-MonoclinicC2/c-------[4]
A novel N,N'-substituted piperazine (4b)-MonoclinicP2₁/n-------[4]

Note: Dashes indicate that the specific unit cell parameters were not provided in the abstract.

Experimental Protocols for X-ray Crystallography

The determination of the crystal structure of piperazine-containing compounds by single-crystal X-ray diffraction follows a well-established workflow. The protocols described below are generalized from methodologies reported in the literature for similar compounds.[1][2][3][4]

Synthesis and Crystallization
  • Synthesis: The target piperazine derivative is synthesized using appropriate organic chemistry methods.

  • Purification: The crude product is purified to high homogeneity (typically >95%) using techniques such as column chromatography, recrystallization, or sublimation.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown. Common methods include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly in a dust-free environment at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

  • X-ray Source: Monochromatic X-rays, commonly from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[2][4]

  • Diffraction Pattern: The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

Structure Solution and Refinement
  • Unit Cell Determination: The dimensions and angles of the unit cell and the crystal system are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal is determined from the systematic absences in the diffraction data, leading to the assignment of a space group.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2] The final refined structure is evaluated based on crystallographic R-factors.

Visualizing the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.

Xray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization crystal_mounting Crystal Selection & Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final 3D Structure

A simplified workflow of single-crystal X-ray crystallography.

This guide serves as a foundational resource for researchers interested in the structural characterization of this compound and other piperazine-containing compounds. The provided data and protocols offer a starting point for understanding and undertaking crystallographic studies in the context of drug discovery and development. For more detailed and specific crystallographic information, a direct search of the Cambridge Structural Database (CSD) is recommended.[5]

References

Assessing the Purity of Synthesized Isopropylpiperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like Isopropylpiperazine is a critical step to ensure the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. HPLC, GC-MS, and qNMR are orthogonal techniques, meaning they rely on different physicochemical principles for analysis.[1][2] Employing a combination of these methods provides a more comprehensive and robust purity profile.

Table 1: Comparison of HPLC, GC-MS, and qNMR for this compound Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.Soluble compounds with NMR-active nuclei (e.g., ¹H, ¹³C).
Limit of Detection (LOD) ng to µg range.[3]pg to ng range.[4]mg range.[5]
Limit of Quantification (LOQ) ng to µg range.[3]pg to ng range.[4]mg range.[5]
Precision (%RSD) Typically <2%.[6]Typically <15%.[4]Typically <1%.[7]
Linearity (r²) >0.99.[8]>0.99.[4]Not applicable in the same way; response is inherently linear.
Structural Information Limited (retention time).Provides mass spectrum for identification.Detailed structural information.[9]
Primary Method No (requires a reference standard).No (requires a reference standard).Yes (can provide absolute purity without a specific analyte standard).[10][11]

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods for the analysis of piperazine (B1678402) derivatives and can be adapted for this compound.[3][4][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, particularly for detecting non-volatile impurities.[13] Since this compound lacks a strong UV chromophore, derivatization is often employed to enhance detection.[3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • This compound reference standard

  • Potential impurity reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% TFA or formic acid. The gradient can be optimized to achieve the best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and any available impurity standards in the mobile phase to a known concentration.

  • Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

  • Analysis: Inject the blank, standard, and sample solutions. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier gas flow: Helium at 1 mL/min.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

  • Analysis: Inject the sample solution. Impurities are identified by their mass spectra and retention times compared to reference standards or library data. Quantification can be performed using an internal standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide an absolute purity value without the need for an this compound reference standard.[10][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and IS = internal standard.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized This compound hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_sample->hplc_system prep_std Dissolve Reference Standard prep_std->hplc_system separation Chromatographic Separation hplc_system->separation chromatogram Obtain Chromatogram separation->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized This compound in Solvent gcms_system GC-MS System (Injector, GC Column, MS Detector) prep_sample->gcms_system separation Separation & Ionization gcms_system->separation tic Total Ion Chromatogram separation->tic mass_spectra Mass Spectra of Peaks separation->mass_spectra identification Impurity Identification tic->identification mass_spectra->identification

Caption: Workflow for GC-MS Impurity Identification.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weighing Accurately Weigh Sample & Internal Standard dissolving Dissolve in Deuterated Solvent weighing->dissolving nmr_spectrometer NMR Spectrometer dissolving->nmr_spectrometer acquisition Data Acquisition (¹H Spectrum) nmr_spectrometer->acquisition processing Spectrum Processing acquisition->processing integration Signal Integration processing->integration calculation Absolute Purity Calculation integration->calculation

Caption: Workflow for qNMR Absolute Purity Determination.

Alternatives to this compound

In the context of drug development, exploring alternatives is common practice. Alternatives to this compound often involve other piperazine derivatives with different substituents on the nitrogen atom. These substitutions can modulate the compound's pharmacological activity, pharmacokinetic properties, and safety profile. Examples of such alternatives include benzylpiperazine (BZP) and other N-alkyl or N-aryl piperazines.[14] The choice of an alternative depends on the specific therapeutic target and desired properties. The purity assessment methods described in this guide are generally applicable to these alternative piperazine derivatives as well.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC is a robust method for routine quality control and the quantification of known impurities. GC-MS offers high sensitivity for the detection and identification of volatile and semi-volatile byproducts. qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard, while also providing valuable structural confirmation. For a thorough and reliable characterization of this compound, a combination of these orthogonal techniques is highly recommended. This ensures the quality and integrity of the compound for its intended research and development applications.

References

Isopropylpiperazine vs. Other N-Alkyl Piperazine Derivatives: A Comparative Guide to CNS Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in the development of centrally acting agents, with modifications at the N-alkyl position significantly influencing potency and selectivity for various neurological targets. This guide provides a comparative analysis of isopropylpiperazine and other N-alkyl piperazine derivatives, focusing on their activity within the central nervous system (CNS). The information presented is supported by experimental data to aid in drug discovery and development efforts.

Introduction to N-Alkyl Piperazine Derivatives

Piperazine derivatives are a broad class of compounds with a six-membered ring containing two nitrogen atoms at opposite positions.[1] Simple N-alkyl substitution on one of these nitrogens can dramatically alter the pharmacological profile of the resulting molecule.[1] These derivatives have been investigated for their interactions with a variety of CNS targets, including dopamine (B1211576) and serotonin (B10506) transporters and receptors, making them relevant for conditions such as depression, anxiety, and psychosis.[2][3][4] The size and nature of the N-alkyl substituent play a crucial role in determining the affinity and efficacy at these sites.[5]

Comparative Analysis of CNS Activity

The CNS activity of N-alkyl piperazine derivatives is primarily modulated by their interaction with monoamine transporters and receptors. The following sections and tables summarize the available experimental data for this compound and its structural analogs.

Dopamine Transporter (DAT) Affinity

The dopamine transporter is a key target for psychostimulant drugs. Inhibition of DAT leads to an increase in extracellular dopamine levels. While comprehensive comparative data for simple N-alkyl piperazines is limited, studies on more complex piperazine derivatives indicate that the nature of the N-substituent is critical for DAT affinity. For instance, in a series of rimcazole (B1680635) analogues, an N-phenylpropyl substituent on the piperazine nitrogen retained moderate affinity for DAT (Ki = 263 nM), whereas other aromatic substitutions were not well tolerated.[6] Another study on GBR 12909 analogs, which are potent DAT inhibitors, highlighted that modifications of the piperazine ring and its substituents significantly impact DAT binding.[1]

Serotonin Transporter (SERT) Affinity

The serotonin transporter is a primary target for many antidepressant medications. Inhibition of SERT increases synaptic serotonin levels. Similar to DAT, the N-substituent on the piperazine ring influences SERT affinity. In the same series of rimcazole analogues, the N-phenylpropyl derivative that showed moderate DAT affinity also had the highest affinity for SERT (Ki = 44.5 nM).[6] This suggests that for some piperazine scaffolds, substituents that confer affinity for DAT may also be favorable for SERT binding.

Serotonin Receptor (5-HT) Affinity

N-alkyl piperazine derivatives also exhibit affinity for various serotonin receptor subtypes, which can contribute to their overall CNS effects. For example, elongation of the N-alkyl chain in a series of heterobicyclic phenylpiperazines from methyl to n-hexyl increased the affinity for the 5-HT1A receptor, with Ki values in the nanomolar range.[5] Specifically, N-methyl substitution on a piperazine analog of quipazine (B1207379) had little effect on 5-HT3 receptor binding.[7] This indicates that the influence of the N-alkyl group is receptor subtype-specific.

Behavioral Effects: Locomotor Activity

Data Summary Tables

Table 1: Comparative Affinity of N-Alkyl Piperazine Derivatives for Monoamine Transporters

CompoundN-Alkyl SubstituentDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)Reference
Rimcazole Analogue-224-[6]
Rimcazole AnalogueN-Phenylpropyl26344.5[6]
GBR 12909 AnalogueComplex N-substituentHigh AffinityModerate Affinity[1]

Note: Data for simple N-alkyl derivatives including this compound is not available in the reviewed literature for direct comparison in this format.

Table 2: Comparative Affinity of N-Alkyl Phenylpiperazine Derivatives for 5-HT1A Receptors

Compound SeriesN-Alkyl Substituent5-HT1A Receptor Affinity (Ki, nM)Reference
Heterobicyclic PhenylpiperazinesN-MethylHigh[5]
N-EthylHigh[5]
N-n-PropylHigh[5]
N-n-Hexyl0.50 - 0.54[5]

Note: This table illustrates the trend of increasing affinity with alkyl chain length in a specific series of phenylpiperazines.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for a target protein (e.g., DAT, SERT, 5-HT receptors).

Materials:

  • Membrane preparations from cells expressing the target protein or from specific brain regions (e.g., rat striatum for DAT).[10]

  • Radioligand specific for the target (e.g., [3H]WIN 35,428 for DAT).[10]

  • Test compounds (N-alkyl piperazine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[9]

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.[9][11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[10]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[9]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal.

Objective: To assess the effect of N-alkyl piperazine derivatives on extracellular levels of dopamine and serotonin in specific brain regions.

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus for probe implantation.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • Analytical system (e.g., HPLC with electrochemical detection) for neurotransmitter quantification.

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

  • Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, in timed fractions.

  • Drug Administration: Administer the test compound (N-alkyl piperazine derivative) systemically (e.g., intraperitoneally or subcutaneously).

  • Analysis: Analyze the collected dialysate samples to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

In_Vivo_Microdialysis_Workflow Probe_Implantation Probe Implantation into Brain Region Perfusion Perfusion with aCSF Probe_Implantation->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Administration Drug Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection Analysis Neurotransmitter Analysis (HPLC) Post_Drug_Collection->Analysis Data_Comparison Data Comparison (Baseline vs. Post-Drug) Analysis->Data_Comparison

Caption: Workflow for an in vivo microdialysis experiment.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation Piperazine N-Alkyl Piperazine Derivative Piperazine->DAT Inhibition

Caption: Simplified dopamine signaling pathway and the site of action for DAT-inhibiting piperazine derivatives.

Conclusion

The N-alkyl substituent on the piperazine ring is a critical determinant of CNS activity, influencing affinity for key monoamine transporters and receptors. While comprehensive, direct comparative data for simple N-alkyl derivatives, including this compound, remains limited in the public domain, the available literature on more complex analogs underscores the importance of this structural feature. Further systematic studies comparing a homologous series of N-alkyl piperazines are warranted to fully elucidate the structure-activity relationships and guide the rational design of novel CNS agents. The experimental protocols and workflows provided herein offer a foundational framework for conducting such comparative pharmacological evaluations.

References

Isopropylpiperazine as a Corrosion Inhibitor: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of isopropylpiperazine as a corrosion inhibitor, comparing it with other alternatives based on available experimental data. Due to the limited direct studies on this compound, data from its parent compound, piperazine (B1678402), and other derivatives are used as a proxy to infer its potential efficacy.

Performance Comparison of Piperazine-Based Inhibitors and Alternatives

The efficacy of a corrosion inhibitor is typically evaluated by its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of piperazine derivatives and other common corrosion inhibitors under various experimental conditions.

Table 1: Performance of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors

This table presents data from a study on mild steel in a high-humidity environment, which is relevant for applications where atmospheric corrosion is a concern.

InhibitorConcentration (ppm)Weight Loss (mg)Inhibition Efficiency (%)Corrosion Rate (mpy)
Blank-38.5--
Piperazine (P)2506.682.861.20
5002.194.553.25
7501.296.881.85
10000.598.700.77
Piperazine Dinitrobenzoate (PDNB)2502.394.033.56
5001.995.062.94
7500.498.960.62
10000.299.480.31
Piperazine Dimaleate (PDM)2503.092.214.46
5000.897.921.24
7500.399.220.46
10000.299.480.31
Piperazine Diphosphate (PDP)2502.094.813.09
5001.695.842.48
7500.897.921.24
10000.698.440.93
Piperazine Dicarbonate (PDC)2504.189.356.35
5001.296.881.86
7500.997.661.39
10000.798.181.08

Data sourced from a study on vapor phase corrosion inhibitors for mild steel.[1]

Table 2: Performance of Piperazine Derivatives in Acidic Medium

This table showcases the inhibition efficiency of different piperazine derivatives in a 1 M HCl solution, a common environment for acid cleaning and industrial processes.

InhibitorConcentration (mM)Inhibition Efficiency (%)
Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate544
10-
15-
20-
2590
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate562
10-
15-
20-
2594
3-tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate555
10-
15-
20-
2592

Data from a study on the inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions.[2]

Table 3: Comparative Performance of Various Corrosion Inhibitors

This table provides a broader context by comparing the performance of piperazine derivatives with other classes of corrosion inhibitors under different conditions.

Inhibitor ClassSpecific InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)
Piperazine Derivative N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidineMild Steel1 M HCl500 ppm91.8
Morpholine Derivative Morpholine CarbonateMild SteelVapor Phase-85
Imidazoline Derivative Not SpecifiedSteelCO2 Saturated Brine->90
Phosphate-based Sodium HexametaphosphateSteelCirculating Water10 ppmEffective
Silicate-based Sodium SilicateSteel, Copper, BrassAerated Hot Water-Variable
Organic Amine Not SpecifiedSteelAcidic->90

Data compiled from multiple sources.[1][3][3][4][4]

Experimental Protocols

The data presented above is derived from standard corrosion testing methodologies. The two primary techniques are Weight Loss Measurement and Electrochemical Methods.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion by quantifying the loss of metal over a period of exposure to a corrosive environment.[5]

Protocol:

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, and weighed accurately.

  • Exposure: The coupons are suspended in the corrosive medium (e.g., 1 M HCl or a high-humidity chamber) with and without the corrosion inhibitor at a specified concentration and temperature for a predetermined duration (e.g., 24 hours to 30 days).[1][2]

  • Cleaning: After exposure, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by rinsing and drying), and then reweighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mpy) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE %) is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_calc Calculation Prep Prepare & Weigh Metal Coupon Expose_Blank Expose to Corrosive Medium (Blank) Prep->Expose_Blank Expose_Inhibitor Expose to Corrosive Medium + Inhibitor Prep->Expose_Inhibitor Clean_Dry Clean & Dry Coupons Expose_Blank->Clean_Dry Expose_Inhibitor->Clean_Dry Reweigh Reweigh Coupons Clean_Dry->Reweigh Calc_CR Calculate Corrosion Rate Reweigh->Calc_CR Calc_IE Calculate Inhibition Efficiency Calc_CR->Calc_IE PDP_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cluster_calc Calculation Setup Three-Electrode Cell Assembly Measure_Blank Scan Potential in Blank Solution Setup->Measure_Blank Measure_Inhibitor Scan Potential with Inhibitor Setup->Measure_Inhibitor Tafel Generate Tafel Plots Measure_Blank->Tafel Measure_Inhibitor->Tafel Determine_icorr Determine icorr Tafel->Determine_icorr Calc_IE_PDP Calculate Inhibition Efficiency Determine_icorr->Calc_IE_PDP Inhibition_Mechanism Metal Metal Surface Adsorption Adsorption Metal->Adsorption Corrosion Corrosion Metal->Corrosion Inhibitor This compound (Inhibitor) Inhibitor->Adsorption Corrosive Corrosive Environment Corrosive->Metal Attacks Film Protective Film Adsorption->Film Forms Film->Metal Protects Film->Corrosive Blocks

References

A Comparative Guide to the Synthesis of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted piperazines is a critical task. Isopropylpiperazine, a key building block in various pharmacologically active compounds, can be synthesized through several methods. This guide provides a comparative analysis of three common laboratory-scale synthesis routes: Direct Alkylation, Reductive Amination, and a Protection-Alkylation-Deprotection strategy via N-Acetylpiperazine. The comparison includes detailed experimental protocols, a quantitative data summary, and visual workflows to aid in method selection and implementation.

Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the three primary synthesis methods for this compound, providing a clear comparison to inform your choice of synthetic route.

FeatureMethod 1: Direct AlkylationMethod 2: Reductive AminationMethod 3: N-Acetylpiperazine Route
Starting Materials Piperazine (B1678402), Isopropyl halide (e.g., 2-bromopropane)Piperazine, Acetone (B3395972)Piperazine, Acetic Anhydride (B1165640), Isopropyl halide, Acid/Base
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)Base (e.g., K₂CO₃), Acid/Base for hydrolysis (e.g., HCl)
Reaction Steps 11 (one-pot)3 (Protection, Alkylation, Deprotection)
Typical Yield 50-70% (mono-alkylated)[1]70-90%[2]65-85% (overall)[3]
Selectivity Moderate (risk of di-alkylation)[1]High for mono-alkylationHigh for mono-alkylation[3]
Reaction Conditions Reflux temperatureRoom temperature to mild heatingReflux temperature
Work-up/Purification Extraction, Distillation/ChromatographyAqueous work-up, Extraction, ChromatographyExtraction, Hydrolysis, Extraction, Distillation/Chromatography
Advantages Simple, one-step procedure.High selectivity, mild conditions.Excellent control over selectivity.
Disadvantages Formation of di-alkylated byproduct.[1]Requires specialized reducing agents.Multi-step process, longer overall time.

Experimental Protocols

Detailed methodologies for each of the three key synthesis routes are provided below.

Method 1: Direct Alkylation of Piperazine

This method involves the direct reaction of piperazine with an isopropyl halide. To favor mono-alkylation, a large excess of piperazine is typically used.

Protocol:

  • To a round-bottom flask, add piperazine (5.0 equivalents) and a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Add a base, for example, potassium carbonate (2.0 equivalents).

  • Stir the mixture and slowly add 2-bromopropane (B125204) (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue, containing the product and excess piperazine, is then partitioned between water and a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.

  • The crude product is purified by fractional distillation or column chromatography to isolate N-isopropylpiperazine.

Method 2: Reductive Amination

This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and acetone, which is then reduced in situ to yield the final product.

Protocol:

  • To a round-bottom flask, add piperazine (1.2 equivalents) and a solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).

  • Add acetone (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to allow for imine/enamine formation.

  • Slowly add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (B109758).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure N-isopropylpiperazine.

Method 3: N-Acetylpiperazine Protection-Alkylation-Deprotection

This multi-step approach ensures high selectivity for mono-alkylation by protecting one of the piperazine nitrogens as an acetyl amide.

Protocol:

Step 1: Synthesis of N-Acetylpiperazine

  • Dissolve piperazine (1.0 equivalent) in a suitable solvent like dichloromethane or water.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Isolate the N-acetylpiperazine by extraction and evaporate the solvent. The crude product is often used directly in the next step.

Step 2: Alkylation of N-Acetylpiperazine

  • Dissolve N-acetylpiperazine (1.0 equivalent) in a solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (1.5 equivalents), followed by 2-bromopropane (1.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.

  • The crude N-acetyl-N'-isopropylpiperazine can be purified by chromatography or used directly in the next step.

Step 3: Hydrolysis of N-Acetyl-N'-isopropylpiperazine

  • To the crude product from the previous step, add an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

  • Heat the mixture to reflux for several hours until the amide is fully hydrolyzed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and, if acidic, basify with a strong base to a pH > 12.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, N-isopropylpiperazine, by distillation.

Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Direct_Alkylation cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Piperazine Piperazine (excess) Reaction Direct Alkylation (Base, Solvent, Heat) Piperazine->Reaction IsopropylHalide Isopropyl Halide IsopropylHalide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Distillation or Chromatography Workup->Purify Product N-Isopropylpiperazine Purify->Product

Workflow for Direct Alkylation.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Piperazine Piperazine Reaction One-Pot Reductive Amination (Reducing Agent, Solvent) Piperazine->Reaction Acetone Acetone Acetone->Reaction Workup Quench & Aqueous Work-up Reaction->Workup Purify Chromatography Workup->Purify Product N-Isopropylpiperazine Purify->Product Protection_Deprotection cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection & Purification Start Piperazine Protect Acetylation Start->Protect Intermediate1 N-Acetylpiperazine Protect->Intermediate1 Alkylate Alkylation Intermediate1->Alkylate AlkylHalide Isopropyl Halide AlkylHalide->Alkylate Intermediate2 N-Acetyl-N'-isopropylpiperazine Alkylate->Intermediate2 Deprotect Hydrolysis Intermediate2->Deprotect Purify Work-up & Distillation Deprotect->Purify FinalProduct N-Isopropylpiperazine Purify->FinalProduct

References

A Comparative Guide to Analytical Methods for Isopropylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Isopropylpiperazine and related piperazine (B1678402) derivatives. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw materials to biological samples, ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key performance characteristics of various techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.

Overview of Analytical Techniques

The quantification of this compound, a secondary amine, often presents challenges due to its lack of a strong chromophore, making direct UV detection difficult at low concentrations.[1] Therefore, derivatization is a common strategy to enhance detectability.[2][3] The most prevalent analytical techniques for the quantification of piperazine derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with MS.[3][4]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] When coupled with a UV detector, derivatization is often necessary to achieve the required sensitivity.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) offers high sensitivity and selectivity, often eliminating the need for derivatization and enabling the analysis of complex biological matrices.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For piperazine derivatives, derivatization may be required to improve volatility and chromatographic performance. GC-MS provides excellent separation and definitive identification based on mass spectra.[7]

Comparative Performance of Analytical Methods

The following table summarizes the validation data for different analytical methods applicable to the quantification of piperazine derivatives. While specific data for this compound is limited, the presented methods for piperazine and other derivatives provide a strong basis for adaptation.

Method Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy (% Recovery) Precision (%RSD) Reference
HPLC-UV with Derivatization (NBD-Cl) Active Pharmaceutical Ingredient (API)LOQ to 150% of specification30 ppm90 ppm104.87 - 108.06%1.13%[2]
GC-MS Plasma0 - 10 µg/mL0.004 µg/mL0.016 µg/mLNot ReportedNot Reported[8][9]
Urine0 - 10 µg/mL0.002 µg/mL0.008 µg/mLNot ReportedNot Reported[8][9]
Cell Culture Medium0 - 10 µg/mL0.156 - 0.312 µg/mL0.312 - 0.625 µg/mLNot ReportedNot Reported[8][9]
LC-MS/MS Chicken Muscle1 - 200 µg/kg0.3 µg/kg1.0 µg/kg82.22 - 88.63%1.56 - 4.55%[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the analysis of this compound.

HPLC-UV Method with Pre-column Derivatization

This method is suitable for the quantification of piperazine derivatives in pharmaceutical substances.[2]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Diethyl amine

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Piperazine standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Diethyl amine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Sample Preparation (Derivatization):

  • Prepare a standard solution of piperazine in a suitable diluent.

  • Prepare a solution of NBD-Cl in acetonitrile.

  • Mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • Cool the solution and dilute with the mobile phase before injection.

Validation Parameters:

  • Linearity: Assessed from the LOQ to 150% of the specification limit. A correlation coefficient (r²) of >0.998 is considered acceptable.[2]

  • LOD and LOQ: Determined by injecting a series of dilute solutions with known concentrations at a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]

  • Accuracy: Performed by spiking the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery.[2]

  • Precision: Evaluated by repeatedly injecting a homogeneous sample and expressed as the relative standard deviation (%RSD).[2]

GC-MS Method

This method is suitable for the simultaneous quantification of piperazine derivatives in biological matrices.[8][9]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Analytical Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

Reagents:

  • Solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (if necessary)

  • Internal standard (e.g., a deuterated analog)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped to 150°C at 10°C/min and held for 5 min, then ramped to 300°C at 7.5°C/min and held for 2 min.[8]

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Protein Precipitation (for plasma): Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

  • Liquid-Liquid Extraction: Extract the analyte from the matrix using an appropriate organic solvent.

  • Derivatization (if necessary): React the extracted analyte with a derivatizing agent to improve volatility and chromatographic properties.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

Validation Parameters:

  • Linearity: Established by analyzing a series of calibration standards over the desired concentration range. A square correlation coefficient (R²) of ≥0.99 is acceptable.[9]

  • LOD and LOQ: Determined as the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Extraction Efficiency: Calculated by comparing the analyte response from an extracted sample to that of a non-extracted standard of the same concentration.[9]

LC-MS/MS Method

This highly sensitive and selective method is suitable for the trace analysis of piperazine derivatives in complex biological matrices like animal tissues.[5]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Analytical Column: A suitable reversed-phase or HILIC column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

Sample Preparation:

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the analyte using a suitable solvent system (e.g., 2% trichloroacetic acid/acetonitrile).[5]

  • Solid-Phase Extraction (SPE): Clean up the extract using an appropriate SPE cartridge to remove matrix interferences.[5]

  • Filtration: Filter the final extract before injection.[5]

Validation Parameters:

  • Linearity: Determined by a calibration curve over the specified concentration range.[5]

  • LOD and LOQ: Established based on signal-to-noise ratios or other validated methods.[5]

  • Accuracy and Precision: Assessed by analyzing spiked samples at different concentrations on the same day (intraday) and on different days (interday).[5]

Visualizing the Workflow

The following diagrams illustrate the general workflow of analytical method validation and the key steps in a typical bioanalytical workflow.

Analytical_Method_Validation_Workflow cluster_Validation Validation Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Define Method SampleAnalysis Routine Sample Analysis MethodValidation->SampleAnalysis Validated Method Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Stability Stability

Caption: General workflow of analytical method validation.

Bioanalytical_Workflow SampleCollection Sample Collection Biological Matrix SamplePreparation Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction SampleCollection->SamplePreparation InstrumentalAnalysis Instrumental Analysis HPLC, GC, LC-MS SamplePreparation->InstrumentalAnalysis DataProcessing Data Processing & Reporting - Integration - Calibration - Quantification InstrumentalAnalysis->DataProcessing

Caption: Key steps in a typical bioanalytical workflow.

Conclusion

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of bulk drug substances, a validated HPLC-UV method with derivatization can be a cost-effective and reliable option. For trace analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS or GC-MS are often necessary to achieve the desired analytical performance. The validation data and experimental protocols presented in this guide provide a solid foundation for developing and implementing a robust and reliable analytical method for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Isopropylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat isopropylpiperazine as a flammable, toxic, and corrosive hazardous waste.[1][2] This guide provides essential safety and logistical information for its proper disposal in a laboratory setting.

The safe and compliant disposal of this compound is critical for protecting laboratory personnel, the surrounding community, and the environment.[3][4] Improper disposal can lead to significant environmental contamination and may result in substantial legal penalties.[3] This document outlines the necessary procedures for the responsible management of this compound waste, from initial handling to final disposal.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with the following primary risks:

  • Flammability: It is a flammable liquid and vapor.[1][2]

  • Toxicity: The substance is toxic in contact with skin.[1]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

Due to these hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.[2][5] This includes:

  • Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield may also be necessary.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are essential to prevent skin contact.[2][6]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2]

This compound Waste Characterization

For proper disposal, this compound waste must be correctly identified and characterized. The following table summarizes its key properties relevant to waste management.

CharacteristicDescriptionCitation
Physical State Liquid[1]
Color Data not available
Odor Data not available
Flash Point 54.4 °C (129.9 °F) - closed cup[1]
Toxicity Toxic in contact with skin (LD50 Dermal - Rabbit - 573 mg/kg).[1]
Environmental Hazards Harmful to aquatic life. Do not let the product enter drains.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound waste:

Step 1: Waste Segregation

  • This compound waste must be segregated from other waste streams at the point of generation.[3]

  • Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[2]

  • Keep liquid and solid waste in separate containers.[7]

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[1][7] The container must have a secure, tight-fitting lid.[7]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Flammable," "Toxic," "Corrosive").[5]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[4]

  • The storage area should be cool, dry, and away from sources of ignition like heat, sparks, and open flames.[2][8]

  • Ensure the container is kept closed at all times, except when adding waste.[9]

Step 4: Spill Management

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[2][10]

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]

  • Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[9][11]

Step 5: Final Disposal

  • This compound waste must not be disposed of down the drain or in the regular trash.[3][5] Evaporation is not an acceptable disposal method.[9][11]

  • The final disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company.[1]

  • The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Handling cluster_3 Final Disposal A This compound Waste Generated B Segregate from Incompatible Waste (Acids, Oxidizers) A->B C Select Chemically Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols C->D E Store in Designated, Ventilated, Cool & Dry Area D->E F Keep Container Closed E->F G Spill Occurs? F->G H Follow Spill Management Protocol G->H Yes I Contact Licensed Hazardous Waste Disposal Service G->I No H->F J Arrange for Pickup and Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Chemical Safety and Properties

This compound is a flammable and corrosive liquid that is toxic in contact with skin and can cause serious eye and skin irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from sources of ignition.[1][2]

A summary of key quantitative data for this compound is provided in the table below.

PropertyValueSource
Chemical Formula C₇H₁₆N₂[1][2][3]
Molecular Weight 128.22 g/mol [1][2]
Boiling Point 180-181 °C[1][4][5]
Flash Point 54.4 °C (129.9 °F) - closed cup[4][5][6]
Density 0.896 g/mL[1][4][5]
Occupational Exposure Limits No specific OSHA PEL or ACGIH TLV has been established for this compound. For the related compound Piperazine, the ACGIH recommends a TWA of 0.3 mg/m³ and a STEL of 1 mg/m³.[7] These values should be used as a guideline in the absence of specific data for this compound.N/A
Glove Compatibility (Nitrile) Specific breakthrough time data for this compound is not readily available. Nitrile gloves are generally recommended for handling amines and corrosive chemicals and should provide adequate splash protection.[8][9] However, for prolonged contact, it is crucial to consult the glove manufacturer's specific chemical resistance data.N/A
Recommended Respirator Cartridge Type ABEK (EN14387) respirator filter for organic vapors, inorganic and acid gases, and ammonia.[4] A Type A brown organic vapor filter is also recommended.[10]N/A

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against the hazards associated with this compound. The following PPE is mandatory when handling this chemical:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for splash protection.[8] For prolonged or immersive contact, consult the manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation before use and practice proper glove removal technique to avoid skin contact.[1]

    • Protective Clothing: A flame-retardant and chemical-resistant lab coat or a complete protective suit should be worn.[1]

  • Respiratory Protection: A NIOSH-approved respirator with a Type ABEK or Type A organic vapor cartridge is necessary, especially when working outside of a fume hood or in poorly ventilated areas.[4][10]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling Assess_Task Assess the Task and Potential for Exposure Select_PPE Select Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) Assess_Task->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE Handle_Chemical Handle this compound Following Protocol Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence to Avoid Contamination Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: PPE workflow for this compound handling.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 1: Weighing and Dispensing this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials: this compound in its original container, a secondary container for dispensing, a calibrated balance, and appropriate weighing tools (e.g., spatula, pipette).

    • Don all required PPE as outlined above.

  • Procedure:

    • Place the calibrated balance inside the chemical fume hood.

    • Tare the secondary container on the balance.

    • Carefully open the this compound container inside the fume hood.

    • Slowly and carefully dispense the desired amount of the chemical into the secondary container, avoiding splashing.

    • Securely close the original this compound container.

    • Record the final weight.

  • Post-Procedure:

    • Clean any minor drips or spills within the fume hood immediately with a suitable absorbent material.

    • Decontaminate all weighing tools and the balance surface.

    • Properly dispose of all contaminated materials as hazardous waste.

Protocol 2: Handling and Use in a Reaction
  • Setup:

    • Set up the reaction apparatus within a chemical fume hood.

    • Ensure all glassware is clean, dry, and free of cracks.

    • Have appropriate quenching and emergency materials readily available.

  • Procedure:

    • Slowly add the dispensed this compound to the reaction vessel.

    • Maintain a controlled environment (e.g., temperature, stirring) as required by the specific reaction protocol.

    • Continuously monitor the reaction for any signs of unexpected changes.

  • Work-up and Product Isolation:

    • Follow the specific work-up procedure for the reaction, ensuring that any quenching steps are performed slowly and with caution.

    • Handle all resulting mixtures and products with the same level of care as the starting material until their hazard profiles are fully understood.

Operational and Disposal Plans

A clear plan for managing spills and disposing of waste is crucial for laboratory safety.

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the emergency alarm and contact the institution's environmental health and safety (EHS) office.

    • Provide the EHS response team with the Safety Data Sheet (SDS) for this compound.

    • Do not attempt to clean up a major spill without proper training and equipment.

Waste Disposal
  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), must be collected in a clearly labeled, dedicated hazardous waste container.

    • The container should be made of a material compatible with this compound and kept securely closed when not in use.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of flammable and corrosive hazardous waste.

    • Arrange for the pickup and disposal of the hazardous waste through the institution's EHS office or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in regular trash.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal Generate_Waste Generate this compound Waste (e.g., excess reagent, contaminated items) Collect_Waste Collect in a Labeled, Compatible Hazardous Waste Container Generate_Waste->Collect_Waste Store_Container Store Container in a Designated, Well-Ventilated Area Collect_Waste->Store_Container Arrange_Pickup Arrange for Pickup by Authorized Hazardous Waste Personnel Store_Container->Arrange_Pickup Document_Disposal Complete all Necessary Disposal Documentation Arrange_Pickup->Document_Disposal

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.